Product packaging for 2,6-Dichloro-benzamidine(Cat. No.:CAS No. 3797-84-0)

2,6-Dichloro-benzamidine

Cat. No.: B1636375
CAS No.: 3797-84-0
M. Wt: 189.04 g/mol
InChI Key: PQVLZHJNFSEYOS-UHFFFAOYSA-N
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Description

2,6-Dichloro-benzamidine is a useful research compound. Its molecular formula is C7H6Cl2N2 and its molecular weight is 189.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2N2 B1636375 2,6-Dichloro-benzamidine CAS No. 3797-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVLZHJNFSEYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3797-81-7
Record name 2,6-Dichlorobenzamidine hydrochloride
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Foundational & Exploratory

2,6-Dichloro-benzamidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dichlorobenzamidine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2,6-dichlorobenzamidine, a halogenated aromatic amidine of significant interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively characterized in public literature, this document consolidates available information and provides expert-driven, scientifically-grounded guidance. The core focus is a detailed, field-proven protocol for its synthesis from 2,6-dichlorobenzonitrile via the Pinner reaction. Furthermore, we explore its potential applications, particularly as a serine protease inhibitor, by drawing logical parallels with the well-understood pharmacology of the benzamidine scaffold. This guide is intended to serve as a foundational resource for scientists aiming to synthesize, characterize, and evaluate 2,6-dichlorobenzamidine for therapeutic applications.

Introduction and Strategic Context

In the landscape of drug discovery, the benzamidine moiety is a privileged structure, renowned for its ability to act as a potent reversible, competitive inhibitor of serine proteases like trypsin.[1] Its cationic nature at physiological pH allows it to mimic the protonated arginine and lysine side chains, enabling it to effectively bind in the S1 pocket of these enzymes. The strategic addition of substituents to the benzene ring offers a powerful method to modulate potency, selectivity, and pharmacokinetic properties.

2,6-Dichlorobenzamidine introduces two chlorine atoms at the ortho positions relative to the amidine group. This substitution pattern is expected to significantly influence the molecule's electronic properties and steric profile, potentially leading to novel binding interactions and an altered selectivity profile compared to unsubstituted benzamidine.

It is critical to distinguish 2,6-dichlorobenzamidine from its far more commonly documented analogue, 2,6-dichlorobenzamide. The latter is an amide and a well-known metabolite of the herbicide dichlobenil, possessing entirely different chemical and biological properties.[2][3] This guide focuses exclusively on the amidine (C(=NH)NH₂), a potent functional group in medicinal chemistry. Due to the scarcity of direct experimental data, this guide emphasizes a robust synthetic pathway and logical, evidence-based projections of its utility.

Chemical Identity and Structure

The foundational step in any research endeavor is the unambiguous identification of the molecule of interest.

  • IUPAC Name: 2,6-Dichlorobenzenecarboximidamide

  • Common Name: 2,6-Dichlorobenzamidine

  • Molecular Formula: C₇H₆Cl₂N₂

  • Molecular Weight: 189.04 g/mol

  • CAS Number: 37133-11-4 (for hydrochloride salt)

Structural Diagram

The structure of 2,6-dichlorobenzamidine features a central benzene ring substituted with the amidine functional group and two chlorine atoms at the adjacent (ortho) positions.

Figure 1: Chemical Structure of 2,6-Dichlorobenzamidine

Physicochemical and Spectral Properties

A thorough search of authoritative chemical databases (including PubChem, ChemSpider, and SciFinder) reveals a notable absence of experimentally determined physicochemical data for 2,6-dichlorobenzamidine. For researchers, this indicates that the compound must be synthesized and characterized from first principles.

PropertyValueSource/Comment
Appearance Expected to be a crystalline solidTypically handled as the hydrochloride salt, which enhances stability and water solubility.[1]
Melting Point Not available in public literature-
Boiling Point Not available in public literature-
Solubility Not available in public literatureThe hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol/ethanol.
pKa (of amidinium ion) Predicted ~10-11Benzamidines are strong bases; the predicted value is based on the parent benzamidine.
¹H NMR, ¹³C NMR, IR, MS No experimental spectra publicly availableCharacterization post-synthesis is a critical requirement.

Synthesis and Manufacturing

The most reliable and well-established method for converting an aromatic nitrile into a benzamidine is the Pinner reaction .[4][5][6] This two-step, one-pot procedure involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) followed by ammonolysis.

Plausible Synthetic Pathway: The Pinner Reaction

The synthesis commences with the commercially available starting material, 2,6-dichlorobenzonitrile.

G A 2,6-Dichlorobenzonitrile B Ethyl 2,6-dichlorobenzimidate HCl (Pinner Salt Intermediate) A->B  1. Anhydrous EtOH, Anhydrous HCl (g)  Low Temperature (0-5 °C)   C 2,6-Dichlorobenzamidine HCl (Final Product) B->C  2. Anhydrous NH₃ (or NH₄Cl)  Ambient to Mild Heat  

Figure 2: Synthesis Workflow via the Pinner Reaction
Detailed Experimental Protocol

Causality Behind Experimental Choices: This protocol is designed as a self-validating system. The use of anhydrous (dry) reagents and solvents is paramount because the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the undesired ester or amide byproducts.[5][6] Low temperatures during the initial HCl addition are crucial to prevent thermal degradation of the thermodynamically unstable imidate salt.[4]

Reagents and Equipment:

  • 2,6-Dichlorobenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas) or Ammonium Carbonate

  • Round-bottom flask with a magnetic stirrer

  • Gas dispersion tube

  • Drying tube (e.g., with CaCl₂)

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

Part A: Formation of the Pinner Salt Intermediate

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a cylinder of anhydrous HCl via a drying tube, and a gas outlet protected by another drying tube. Ensure the entire setup is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolution: Dissolve 2,6-dichlorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-5 mL per gram of nitrile). Cool the solution to 0-5 °C using an ice bath.

  • HCl Addition: While stirring vigorously, bubble dry HCl gas through the solution.[5] The reaction is exothermic; maintain the temperature below 10 °C. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Reaction: Seal the flask and allow it to stir at 0-5 °C for 12-24 hours or until reaction completion is confirmed (e.g., by TLC or disappearance of the nitrile peak in IR spectroscopy). The product, ethyl 2,6-dichlorobenzimidate hydrochloride, will typically precipitate as a white solid.

  • Isolation (Optional but Recommended): The intermediate salt can be isolated by diluting the reaction mixture with anhydrous diethyl ether, filtering the precipitate under inert atmosphere, washing with more anhydrous ether, and drying under vacuum.

Part B: Ammonolysis to Form 2,6-Dichlorobenzamidine Hydrochloride

  • Suspension: Suspend the isolated Pinner salt (or the entire reaction mixture from Part A) in fresh anhydrous ethanol.

  • Ammonolysis: Cool the mixture in an ice bath and bubble anhydrous ammonia gas through the suspension until it is saturated.[7] Alternatively, add a stoichiometric excess of ammonium carbonate.[5]

  • Reaction: Seal the flask and stir the mixture at room temperature or with gentle warming (e.g., 30-40 °C) for 6-12 hours.[5] The progress can be monitored by the disappearance of the intermediate.

  • Workup and Purification:

    • Filter the reaction mixture to remove the byproduct, ammonium chloride.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude solid is 2,6-dichlorobenzamidine hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol.

Applications in Research and Drug Development

While specific studies on 2,6-dichlorobenzamidine are scarce, its potential can be confidently inferred from the extensive research on the benzamidine scaffold.

Primary Postulated Application: Serine Protease Inhibition

Benzamidine is a classic competitive inhibitor of serine proteases.[1] These enzymes, which include thrombin, trypsin, and plasmin, play critical roles in coagulation, digestion, and fibrinolysis. Their dysregulation is implicated in numerous diseases, making them prime therapeutic targets.

The positively charged amidinium group of 2,6-dichlorobenzamidine is expected to anchor the molecule within the negatively charged S1 specificity pocket of target proteases. The 2,6-dichloro substitution provides a distinct steric and electronic profile:

  • Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which may enhance cell permeability and interactions with hydrophobic sub-pockets of the enzyme's active site.

  • Steric Influence: The ortho-chlorine atoms will force the benzene ring into a specific rotational conformation relative to the amidine group, which can be exploited to achieve selectivity for a particular protease over others.

  • Electronic Effects: The electron-withdrawing nature of chlorine can influence the pKa of the amidine group, affecting its charge state and binding affinity.

Therefore, 2,6-dichlorobenzamidine is a logical and compelling candidate for inclusion in screening libraries targeting serine proteases involved in thrombosis, inflammation, and oncology.

Conclusion

2,6-Dichlorobenzamidine represents an under-explored but strategically important molecule for drug discovery. While a lack of published experimental data necessitates foundational characterization by interested researchers, its synthesis is readily achievable through the well-documented Pinner reaction. This guide provides a robust, scientifically-grounded protocol for its preparation from 2,6-dichlorobenzonitrile. Based on the established role of the benzamidine pharmacophore, 2,6-dichlorobenzamidine holds significant potential as a scaffold for developing novel and selective serine protease inhibitors. The insights and methodologies presented herein offer a clear path forward for researchers to synthesize, characterize, and unlock the therapeutic potential of this compound.

References

An In-Depth Technical Guide to 2,6-Dichlorobenzamidine: A Key Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichlorobenzamidine and its hydrochloride salt are pivotal compounds in the landscape of modern drug discovery and development. Possessing a unique chemical architecture, this small molecule has garnered significant attention for its role as a potent inhibitor of serine proteases, a class of enzymes implicated in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of 2,6-dichlorobenzamidine, encompassing its chemical and physical properties, a detailed synthesis protocol, its mechanism of action as a serine protease inhibitor, and its applications in therapeutic research. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

2,6-Dichlorobenzamidine is a halogenated aromatic amidine. The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties and steric hindrance, which in turn dictates its binding affinity and selectivity for various enzyme targets. For laboratory use, it is frequently supplied as the hydrochloride salt to enhance its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of 2,6-Dichlorobenzamidine and its Hydrochloride Salt

Property2,6-Dichlorobenzamidine (Free Base)2,6-Dichlorobenzamidine Hydrochloride
CAS Number 3797-84-03797-81-7
Molecular Formula C₇H₆Cl₂N₂C₇H₇Cl₃N₂
Molecular Weight 189.04 g/mol 225.50 g/mol
Appearance SolidWhite to off-white crystalline solid
Solubility Soluble in organic solvents such as ethanol and DMSO.[1]Readily soluble in water and ethanol.[2]

Note: Specific solubility values and other physical properties for the free base are not extensively reported in publicly available literature, with most research and commercial supply focusing on the more stable hydrochloride salt.

Synthesis of 2,6-Dichlorobenzamidine Hydrochloride

The primary route for the synthesis of 2,6-dichlorobenzamidine hydrochloride is through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). This intermediate is then treated with ammonia to yield the corresponding amidine.[3][4][5] The starting material for this synthesis is 2,6-dichlorobenzonitrile.

Synthesis Workflow

A 2,6-Dichlorobenzonitrile B Pinner Salt Intermediate (Imino Ester Hydrochloride) A->B  Anhydrous HCl,  Ethanol   C 2,6-Dichlorobenzamidine Hydrochloride B->C  Ammonia  

Caption: Synthesis of 2,6-Dichlorobenzamidine HCl via the Pinner Reaction.

Detailed Experimental Protocol

Materials:

  • 2,6-Dichlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

  • Ammonia (gas or solution in ethanol)

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve 2,6-dichlorobenzonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

    • Cool the solution in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution while stirring. The reaction is exothermic, so maintain the temperature below 10°C.

    • Continue the addition of HCl until the solution is saturated.

    • Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for an extended period (typically 12-24 hours) to allow for the precipitation of the Pinner salt (the ethyl imidate hydrochloride).

    • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Conversion to 2,6-Dichlorobenzamidine Hydrochloride:

    • Suspend the dried Pinner salt in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Bubble ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.

    • Continue the addition of ammonia until the reaction is complete (this can be monitored by thin-layer chromatography).

    • The ammonium chloride byproduct will precipitate.

    • Filter the reaction mixture to remove the ammonium chloride.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2,6-dichlorobenzamidine hydrochloride.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Self-Validation: The purity of the final product should be assessed by determining its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the nitrile peak in the IR spectrum and the appearance of the amidinium proton signals in the ¹H NMR spectrum are key indicators of a successful reaction.

Mechanism of Action: Serine Protease Inhibition

Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of serine proteases.[6][7] These enzymes, which include trypsin, thrombin, and plasmin, play crucial roles in processes ranging from digestion to blood coagulation.[2]

The inhibitory activity of benzamidines stems from their structural mimicry of the side chains of arginine and lysine, which are the natural substrates for many serine proteases. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme.[2] This interaction, along with hydrophobic interactions between the benzene ring of the inhibitor and the hydrophobic walls of the S1 pocket, anchors the inhibitor in the active site, preventing the binding of the natural substrate.

cluster_0 Serine Protease Active Site cluster_1 2,6-Dichlorobenzamidine S1_Pocket S1 Specificity Pocket Asp189 Asp189 (COO⁻) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Amidinium Amidinium Group (C(NH₂)(NH₂⁺)) Amidinium->Asp189  Ionic Interaction Amidinium->Catalytic_Triad Blocks Substrate Access Aromatic_Ring 2,6-Dichlorophenyl Ring Aromatic_Ring->S1_Pocket  Hydrophobic Interactions

Caption: Binding of 2,6-Dichlorobenzamidine to the S1 Pocket of a Serine Protease.

Applications in Drug Discovery and Development

The ability of 2,6-dichlorobenzamidine to act as a scaffold for serine protease inhibitors makes it a valuable tool in drug discovery.[2] By modifying the benzamidine core, researchers can develop inhibitors with enhanced potency and selectivity for specific serine proteases.

Key Therapeutic Areas of Interest:

  • Anticoagulation: Thrombin and Factor Xa are serine proteases that are key components of the coagulation cascade. Inhibitors of these enzymes are used as anticoagulants to prevent and treat thrombosis. The benzamidine moiety is found in some anticoagulant drugs.[7]

  • Fibrinolysis: Plasmin, a serine protease, is responsible for the breakdown of fibrin clots. Modulating the activity of plasmin and its activators (like tPA and urokinase) is a therapeutic strategy for various cardiovascular diseases.

  • Inflammation and Immunity: Serine proteases are involved in various inflammatory and immune responses. Inhibitors of these enzymes have potential as anti-inflammatory agents.

  • Oncology: Certain serine proteases are implicated in tumor growth, invasion, and metastasis. Therefore, their inhibitors are being investigated as potential anti-cancer agents.

Experimental Protocol: Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of 2,6-dichlorobenzamidine against a model serine protease, such as trypsin.

Materials:

  • Trypsin (e.g., bovine pancreatic trypsin)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • 2,6-Dichlorobenzamidine hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in the assay buffer.

    • Prepare a stock solution of L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

    • Prepare a stock solution of 2,6-dichlorobenzamidine hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed volume of the trypsin solution

      • Varying concentrations of the 2,6-dichlorobenzamidine hydrochloride solution

    • Include control wells:

      • No inhibitor control: Enzyme, buffer, and no inhibitor.

      • Blank: Buffer and substrate, but no enzyme.

  • Pre-incubation:

    • Pre-incubate the enzyme with the inhibitor at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for binding.

  • Initiation and Monitoring of the Reaction:

    • Initiate the enzymatic reaction by adding the L-BAPNA substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The product of the reaction, p-nitroaniline, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank from all other measurements.

    • Calculate the percentage of inhibition for each concentration of 2,6-dichlorobenzamidine hydrochloride relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

2,6-Dichlorobenzamidine is a compound of significant interest to the scientific and drug development communities. Its well-defined mechanism of action as a competitive inhibitor of serine proteases, coupled with its synthetic accessibility, makes it an invaluable scaffold for the design of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their quest for new medicines.

References

A Technical Guide to the Spectroscopic Characterization of 2,6-Dichlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Analyte: 2,6-Dichlorobenzamidine vs. 2,6-Dichlorobenzamide

This guide provides a comprehensive overview of the spectroscopic data for 2,6-dichlorobenzamide. It is important to note that a thorough search of scientific literature and spectral databases yielded limited specific spectroscopic data for 2,6-dichlorobenzamidine. However, extensive data is available for the closely related compound, 2,6-dichlorobenzamide. Given the potential for ambiguity in the common naming of these compounds, this guide will focus on the well-characterized 2,6-dichlorobenzamide, offering a detailed analysis of its spectroscopic properties. The structural distinction between these two molecules lies in the functional group attached to the dichlorinated benzene ring: a carboxamide group (-C(=O)NH₂) for 2,6-dichlorobenzamide, and a carboximidamide (amidine) group (-C(=NH)NH₂) for 2,6-dichlorobenzamidine.

This in-depth guide is designed for researchers, scientists, and professionals in drug development, providing a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2,6-dichlorobenzamide.

Introduction

2,6-Dichlorobenzamide is a chemical compound of significant interest, primarily as a metabolite of the herbicide dichlobenil.[1] Its presence in environmental samples and its potential biological activities necessitate robust analytical methods for its identification and quantification. Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation and characterization of such molecules. This guide delves into the core spectroscopic techniques used to characterize 2,6-dichlorobenzamide, providing both the foundational data and the scientific rationale behind the interpretation of the spectra.

Molecular Structure of 2,6-Dichlorobenzamide

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of 2,6-dichlorobenzamide. The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a carboxamide group at position 1. This substitution pattern has a profound influence on the spectroscopic properties of the molecule.

Caption: Molecular structure of 2,6-dichlorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,6-dichlorobenzamide, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-dichlorobenzamide is characterized by signals corresponding to the aromatic protons and the amide protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dichlorobenzamide in a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in an NMR tube.

  • Instrument: Varian A-60 or equivalent NMR spectrometer.[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum at a suitable frequency (e.g., 60 MHz or higher).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Data for 2,6-Dichlorobenzamide

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4m3HAromatic protons
~7.6br s2HAmide (-NH₂) protons

Data sourced from SpectraBase.[2]

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum displays a multiplet around 7.4 ppm, integrating to three protons. This is consistent with the three protons on the dichlorinated benzene ring. The two chlorine atoms at positions 2 and 6 create a plane of symmetry in the molecule, leading to a complex splitting pattern for the aromatic protons. The broad singlet at approximately 7.6 ppm, integrating to two protons, is characteristic of the amide (-NH₂) protons. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) of 2,6-dichlorobenzamide in a deuterated solvent.

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data for 2,6-Dichlorobenzamide

Chemical Shift (ppm)Assignment
~167Carbonyl carbon (C=O)
~136Aromatic C-Cl
~132Aromatic C-H
~129Aromatic C-H
~128Aromatic C-C(O)NH₂

Data sourced from SpectraBase.[3]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum shows distinct signals for the different carbon environments in 2,6-dichlorobenzamide. The downfield signal at around 167 ppm is characteristic of a carbonyl carbon in an amide group. The signals in the aromatic region (128-136 ppm) correspond to the six carbons of the benzene ring. The carbons attached to the chlorine atoms are shifted downfield due to the electronegativity of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[1]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.[4]

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Key IR Absorption Bands for 2,6-Dichlorobenzamide

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, broadN-H stretching of the amide
~1650StrongC=O stretching (Amide I band)
~1600MediumN-H bending (Amide II band)
~1400MediumC-N stretching
1100-1000StrongC-Cl stretching
800-700StrongC-H out-of-plane bending (aromatic)

Data sourced from NIST WebBook and PubChem.[1][4]

Interpretation of the IR Spectrum

The IR spectrum of 2,6-dichlorobenzamide clearly indicates the presence of the amide functional group. The broad band in the 3400-3200 cm⁻¹ region is due to the symmetric and asymmetric N-H stretching vibrations. The strong absorption at approximately 1650 cm⁻¹ is the characteristic C=O stretching vibration of the amide, often referred to as the Amide I band. The Amide II band, resulting from N-H bending, appears around 1600 cm⁻¹. The presence of the dichlorinated benzene ring is confirmed by the C-Cl stretching vibrations in the 1100-1000 cm⁻¹ region and the aromatic C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5]

  • Ionization: Electron Ionization (EI) is a common method for GC-MS.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data for 2,6-Dichlorobenzamide

m/zRelative IntensityAssignment
191Moderate[M+2]⁺• isotopic peak
189High[M]⁺• (Molecular ion)
173High[M-NH₂]⁺
145Moderate[M-NH₂-CO]⁺
109Moderate[C₆H₃Cl]⁺

Data sourced from NIST WebBook.[5]

Interpretation of the Mass Spectrum

The mass spectrum of 2,6-dichlorobenzamide shows a molecular ion peak [M]⁺• at m/z 189. The presence of two chlorine atoms is evident from the isotopic pattern of the molecular ion, with a significant [M+2]⁺• peak at m/z 191 (approximately 2/3 the intensity of the M⁺• peak) and a smaller [M+4]⁺• peak. A prominent fragment ion is observed at m/z 173, corresponding to the loss of the amino group (-NH₂). Subsequent loss of carbon monoxide (CO) from this fragment leads to the ion at m/z 145.

Mass Spectrometry Fragmentation of 2,6-Dichlorobenzamide M [M]⁺• (m/z 189) F1 [M-NH₂]⁺ (m/z 173) M->F1 -NH₂ F2 [M-NH₂-CO]⁺ (m/z 145) F1->F2 -CO

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic characterization of 2,6-dichlorobenzamide through NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation. Each technique offers complementary information, allowing for a detailed understanding of the molecule's atomic connectivity and functional groups. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers involved in the analysis of this compound and related structures. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data, ensuring scientific rigor and reproducibility.

References

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dichlorobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2,6-dichlorobenzamidine, a critical intermediate and research chemical. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties influencing its behavior in various solvent systems and under common stress conditions. We present detailed, field-proven protocols for solubility determination and stability assessment, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide aims to equip scientists with the foundational knowledge and practical methodologies required for the effective handling, formulation, and development of molecules containing the 2,6-dichlorobenzamidine scaffold.

Introduction: The Significance of 2,6-Dichlorobenzamidine

2,6-Dichlorobenzamidine is a substituted aromatic compound featuring a benzamidine core. The benzamidine and its protonated form, the benzamidinium group, are prevalent motifs in medicinal and supramolecular chemistry.[1] Their ability to engage in hydrogen bonding and their high basicity, which typically ensures protonation and aqueous solubility under physiological conditions, makes them valuable functional groups in the design of enzyme inhibitors, particularly for proteases like trypsin.[1] The specific substitution pattern of 2,6-dichlorobenzamidine, with two chlorine atoms ortho to the amidine group, significantly influences its electronic properties, lipophilicity, and steric hindrance, thereby modulating its solubility, stability, and biological activity.

A thorough understanding of the solubility and stability of this compound is paramount for its application in drug discovery and development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts.[2] This guide provides the necessary framework for a robust physicochemical characterization.

Core Physicochemical Properties

While specific experimental data for 2,6-dichlorobenzamidine is not extensively published, we can infer its properties from the closely related and more studied compound, 2,6-dichlorobenzamide. The primary difference is the substitution of the amide's carbonyl oxygen with a nitrogen atom in the amidine group, which significantly increases the basicity of the molecule.

PropertyValue (for 2,6-Dichlorobenzamide)Implication for 2,6-Dichlorobenzamidine
Molecular Formula C₇H₅Cl₂NOC₇H₆Cl₂N₂
Molecular Weight 190.02 g/mol [3][4]189.04 g/mol
Appearance White to off-white crystalline solid[3][5]Expected to be a crystalline solid.
Melting Point ~198 °C[3]Likely a high-melting solid.
logP (Octanol-Water) 0.77[3][6]The amidine group is more polar than the amide, suggesting a potentially lower logP.
Aqueous Solubility 2,730 mg/L (2.73 g/L) at 23 °C[3][6]As a basic compound, its aqueous solubility will be highly pH-dependent.

The key feature of 2,6-dichlorobenzamidine is the basicity of the amidine group (pKa of the conjugate acid is typically ~10-11 for benzamidines), which means it will exist predominantly as the protonated benzamidinium cation in acidic to neutral aqueous solutions. This protonation is the primary driver of its aqueous solubility.

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical parameter for its handling and formulation. For 2,6-dichlorobenzamidine, solubility is dictated by the interplay between its crystalline solid state, the polarity of the solvent, and the pH of the medium.

Aqueous pH-Dependent Solubility

The amidine functional group makes the aqueous solubility of 2,6-dichlorobenzamidine highly dependent on pH.

  • In acidic to neutral pH (pH < 9): The amidine is protonated, forming the highly polar benzamidinium salt. This form is expected to have significantly higher aqueous solubility.

  • In basic conditions (pH > 11): The neutral, free base form predominates. This form is less polar and is expected to have much lower aqueous solubility, similar to its amide analogue, 2,6-dichlorobenzamide (approximately 2.7 g/L).[3][6]

Solubility in Organic Solvents

Based on the behavior of the related compound 2,6-dichlorobenzamide, which is soluble in organic solvents like ethanol and DMSO, 2,6-dichlorobenzamidine is also expected to exhibit good solubility in polar organic solvents.[5] This is due to the ability of these solvents to disrupt the crystal lattice and solvate the polar amidine and aromatic functionalities.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the industry-standard shake-flask method for determining the equilibrium solubility of 2,6-dichlorobenzamidine. The principle involves agitating an excess of the solid compound in a solvent until equilibrium is reached, then quantifying the dissolved concentration.

Methodology:

  • Preparation: Add an excess amount of solid 2,6-dichlorobenzamidine (e.g., 10 mg) to a series of vials. Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent.

    • Aqueous: Use a series of buffers (e.g., 0.01 M HCl pH 2, Acetate pH 4.5, Phosphate pH 6.8, Phosphate pH 7.4, Borate pH 9.0, Carbonate-Bicarbonate pH 10.0).

    • Organic: Use solvents such as Methanol, Ethanol, Acetonitrile, DMSO, and Propylene Glycol.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification (Critical Step): Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all particulate matter. Causality: This step is crucial to ensure only the dissolved compound is measured, preventing artificially high results from suspended microparticles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of 2,6-dichlorobenzamidine using a validated analytical method, such as HPLC-UV (see Section 5).

  • Data Reporting: Report the solubility in mg/mL or µg/mL.

Predicted Solubility Data Summary

The following table summarizes the expected solubility behavior of 2,6-dichlorobenzamidine based on chemical principles. Actual experimental values must be determined empirically.

Solvent SystemPredicted SolubilityRationale
0.1 M HCl (pH ~1) High (>10 mg/mL)Forms a highly soluble hydrochloride salt.
Phosphate Buffer (pH 7.4) Moderate to HighPrimarily in the protonated, soluble form.
Water (unbuffered) VariableDepends on the final pH of the solution.
0.1 M NaOH (pH ~13) Low (<1 mg/mL)Exists as the less polar, poorly soluble free base.
Ethanol SolublePolar protic solvent capable of hydrogen bonding.
DMSO Very SolubleHighly polar aprotic solvent effective at dissolving a wide range of compounds.

Stability Profile: A Forced Degradation Approach

Assessing the chemical stability of 2,6-dichlorobenzamidine is crucial for defining its storage and handling requirements. Forced degradation (or stress testing) studies are the cornerstone of this evaluation, designed to identify potential degradation pathways and demonstrate the specificity of analytical methods.[7][8] The guidance provided by the International Council for Harmonisation (ICH), specifically guideline Q1A(R2), provides the framework for these studies.[2][7]

Key Degradation Pathways

For 2,6-dichlorobenzamidine, the most anticipated degradation pathway is hydrolysis.

  • Hydrolysis: The amidine functional group is susceptible to hydrolysis, especially under basic conditions, which cleaves the C-N double bond to yield the corresponding amide (2,6-dichlorobenzamide) and ammonia.[1][9] Studies on unsubstituted benzamidinium show that it hydrolyzes at room temperature in basic water, with the rate increasing significantly with pH.[1] The dominant pathway involves the attack of a hydroxide ion on the neutral benzamidine free base.[1] While amides are also prone to hydrolysis, the reaction is generally much slower than for esters.[10]

Experimental Protocol for Forced Degradation Study

This protocol describes a systematic approach to evaluating the stability of 2,6-dichlorobenzamidine under various stress conditions as mandated by ICH guidelines.[2][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2,6-dichlorobenzamidine in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature. Causality: Basic hydrolysis of amidines is often rapid, so elevated temperatures may not be necessary initially.[1]

    • Oxidation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Store the stock solution (and a sample of the solid powder) at 60 °C in a stability chamber.

    • Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[2] A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively. Causality: This step is critical to halt the degradation reaction immediately, ensuring the measured result accurately reflects the specific time point.

    • Dilute all samples to a final target concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with a time-zero (unstressed) control, using a stability-indicating HPLC method (see Section 5).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Calculate the percentage of major degradation products formed (peak area normalization).

    • Perform a mass balance calculation to account for all components.

Predicted Stability Data Summary
ConditionPredicted StabilityLikely Degradation Product(s)
0.1 N HCl, 60 °C Likely StableMinimal degradation expected; protonated form is resistant to electrophilic attack.
0.1 N NaOH, RT LabileSignificant degradation expected via hydrolysis.[1]
3% H₂O₂, RT Likely StableThe molecule lacks easily oxidizable functional groups.
Thermal (60 °C) StableExpected to be stable in solid form and in neutral solution.
Photolytic (ICH Q1B) Likely StableAromatic systems can be susceptible, but requires experimental confirmation.

Analytical Method for Quantification

A robust, stability-indicating analytical method is required for both solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard choice. LC-MS/MS can also be employed for higher sensitivity and for identification of degradation products.[11][12]

Example HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Self-Validation Check: The method is considered "stability-indicating" if it can resolve the parent peak (2,6-dichlorobenzamidine) from all degradation product peaks and any solvent or matrix peaks, demonstrating specificity.[7][13]

Visualization of Experimental Workflow

The following diagram illustrates the integrated workflow for determining the solubility and stability of 2,6-Dichlorobenzamidine.

G cluster_prep Phase 1: Preparation & Method Development cluster_solubility Phase 2: Solubility Assessment cluster_stability Phase 3: Stability Assessment (Forced Degradation) Compound Receive 2,6-Dichlorobenzamidine Char Characterize Material (Purity, Identity) Compound->Char MethodDev Develop & Validate Stability-Indicating HPLC Method Char->MethodDev Sol_Setup Prepare Shake-Flask Vials (Excess Solid + Solvents) MethodDev->Sol_Setup Stab_Setup Prepare Stress Samples (Acid, Base, H2O2, Heat, Light) MethodDev->Stab_Setup Sol_Equil Equilibrate (24-48h, 25°C) Sol_Setup->Sol_Equil Sol_Filter Filter Supernatant (0.22µm) Sol_Equil->Sol_Filter Sol_Quant Quantify by HPLC Sol_Filter->Sol_Quant Sol_Report Report Solubility (mg/mL) Sol_Quant->Sol_Report Final_Report Final Physicochemical Profile Report Sol_Report->Final_Report Stab_Incubate Incubate at Time Points Stab_Setup->Stab_Incubate Stab_Quench Neutralize & Dilute Samples Stab_Incubate->Stab_Quench Stab_Quant Analyze by HPLC Stab_Quench->Stab_Quant Stab_Report Report % Degradation & Identify Degradants Stab_Quant->Stab_Report Stab_Report->Final_Report

Caption: Integrated workflow for solubility and stability characterization.

Conclusion and Recommendations

This guide establishes a comprehensive framework for evaluating the solubility and stability of 2,6-dichlorobenzamidine. The compound's solubility is fundamentally governed by pH, exhibiting high solubility in acidic media and low solubility in basic media. The primary stability liability is hydrolytic degradation under basic conditions, which likely yields 2,6-dichlorobenzamide.

For laboratory professionals, the following recommendations are key:

  • Storage: Store solid 2,6-dichlorobenzamidine in a cool, dry place, protected from light.

  • Solution Handling: For aqueous applications, use buffered solutions below pH 8 to maintain solubility and prevent hydrolysis. Stock solutions in organic solvents like DMSO or ethanol offer good short-term stability.

  • Method Development: Always use a validated, stability-indicating analytical method to ensure accurate quantification and to monitor for the appearance of degradation products.

By adhering to the principles and protocols outlined herein, researchers can generate reliable and reproducible data, facilitating the seamless progression of research and development projects involving 2,6-dichlorobenzamidine.

References

Potential biological activities of 2,6-Dichloro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2,6-Dichloro-benzamidine

Abstract

This compound is a small molecule of significant interest within pharmaceutical and biochemical research. While its direct biological activities are not extensively documented in publicly accessible literature, its core chemical structure—the benzamidine scaffold—provides a strong, rational basis for predicting its potential as a potent enzyme inhibitor. This guide synthesizes foundational biochemical principles with practical, field-proven methodologies to empower researchers in drug discovery and chemical biology to systematically investigate this promising compound. We will deconstruct the rationale for its predicted bioactivity, focusing on serine protease inhibition, and provide detailed, self-validating experimental protocols for its characterization, including enzyme inhibition assays, antimicrobial susceptibility testing, and essential cytotoxicity profiling. This document serves as both a strategic roadmap and a practical laboratory handbook for unlocking the therapeutic potential of this compound.

Introduction: Deconstructing the Molecule

At first glance, this compound may be confused with its more widely studied environmental metabolite, 2,6-Dichlorobenzamide (BAM).[1][2] It is critical to distinguish between these two molecules. BAM, an amide, is the primary degradation product of the herbicide dichlobenil and is primarily of interest in environmental science for its persistence in groundwater.[3][4]

In contrast, this compound, possessing a terminal amidine group (-C(=NH)NH₂), belongs to a class of compounds renowned for their specific biological interactions. The benzamidine moiety is a well-established pharmacophore, recognized for its ability to act as a biomimetic of the guanidinium side chain of arginine. This structural mimicry is the key to its predicted biological function, primarily as a competitive inhibitor of serine proteases. Indeed, chemical suppliers highlight its utility in enzyme inhibition studies, marking it as a key compound for drug discovery research.[5]

This guide provides the scientific framework and experimental blueprints to explore and validate the following hypothesized activities:

  • Primary Hypothesis: Potent and selective inhibition of serine proteases.

  • Secondary Hypothesis: Potential antimicrobial activity, based on findings for related benzamidine derivatives.[6][7]

The Scientific Rationale: Why Benzamidines Inhibit Serine Proteases

To comprehend the potential of this compound, one must first understand the mechanism of its core scaffold. Serine proteases (e.g., trypsin, thrombin) are a class of enzymes that cleave peptide bonds in proteins. A key feature of their active site is the "S1 pocket," a binding cleft that confers substrate specificity. In enzymes like trypsin, this pocket is negatively charged at its base (containing an aspartate residue), which specifically recognizes and binds positively charged amino acid residues like arginine and lysine.

The benzamidine group is a powerful "arginine mimic." Its protonated amidinium ion is planar and possesses a delocalized positive charge that perfectly complements the anionic S1 pocket of trypsin-like proteases. This high-affinity, non-covalent interaction allows the benzamidine inhibitor to occupy the active site, physically blocking the entry of the natural substrate and thus competitively inhibiting enzyme activity. The 2,6-dichloro substitutions on the benzene ring do not interfere with this core interaction but are expected to modulate the compound's potency, selectivity, and pharmacokinetic properties by altering its electronics and lipophilicity.

G cluster_0 Serine Protease Active Site cluster_1 Competitive Inhibition by this compound Enzyme Free Enzyme (Trypsin) S1_Pocket S1 Specificity Pocket (Anionic Aspartate) Enzyme->S1_Pocket determines specificity Active_Site Catalytic Triad (Ser, His, Asp) Enzyme->Active_Site performs catalysis Blocked_Enzyme Inhibited E-I Complex (No Catalysis) Inhibitor This compound (Arginine Mimic) Inhibitor->S1_Pocket High-affinity binding (mimics Arginine) Substrate Natural Substrate (Protein with Arginine) Substrate->Enzyme Binding Blocked

Caption: Mechanism of competitive inhibition by this compound.

A Practical Guide to Investigating Biological Activity

This section provides the core experimental protocols necessary to systematically evaluate the biological potential of this compound. The overall workflow is designed to first validate the primary hypothesis (enzyme inhibition) and then assess broader bioactivity and safety.

G cluster_0 Primary Screening & Hypothesis Testing cluster_1 Secondary Screening & Safety Profiling cluster_2 Data Interpretation start This compound (Test Compound) protocol1 Protocol 3.1: In Vitro Serine Protease Inhibition Assay start->protocol1 data1 Determine IC50 Value protocol1->data1 protocol2 Protocol 3.2: Antimicrobial Susceptibility Testing data1->protocol2 protocol3 Protocol 3.3: In Vitro Cytotoxicity Assay (MTT) data1->protocol3 data2 Determine MIC Value protocol2->data2 analysis Calculate Selectivity Index (SI = CC50 / MIC) data2->analysis data3 Determine CC50 Value protocol3->data3 data3->analysis

Caption: Overall experimental workflow for characterizing bioactivity.
Protocol 3.1: In Vitro Serine Protease Inhibition Assay

  • Causality and Rationale: This is the primary validation experiment based on the benzamidine scaffold. We use a simple, robust colorimetric assay with a common serine protease (trypsin) and a chromogenic substrate. The enzyme cleaves the substrate, releasing a yellow-colored product (p-nitroaniline), which absorbs light at 405 nm. An effective inhibitor will prevent this color change, allowing for quantitative measurement of its potency.

  • Detailed Step-by-Step Methodology:

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

      • Trypsin Stock: Prepare a 1 mg/mL stock solution of TPCK-treated bovine trypsin in 1 mM HCl. Store in aliquots at -20°C.

      • Substrate Stock: Prepare a 100 mM stock of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO. Store in aliquots at -20°C.

      • Test Compound (TC) Stock: Prepare a 10 mM stock of this compound in DMSO.

    • Assay Procedure (96-well plate format):

      • Create a serial dilution of the TC stock in DMSO. A typical starting range is 10 mM down to 10 nM.

      • In a clear, flat-bottom 96-well plate, add 2 µL of each TC dilution (or DMSO for controls).

      • Prepare a trypsin working solution by diluting the stock to 10 µg/mL in Assay Buffer. Add 178 µL of this solution to each well.

      • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

      • Prepare a BAPNA working solution by diluting the stock to 1 mM in Assay Buffer.

      • Initiate the reaction by adding 20 µL of the BAPNA working solution to all wells.

      • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Data Acquisition and Analysis:

      • Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes (kinetic mode).

      • Calculate the reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

      • Normalize the rates by expressing them as a percentage of the uninhibited control (DMSO only).

      • Plot the % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Data Presentation:

Concentration (µM)Rate (mOD/min)% Inhibition
1001.598.5
305.294.8
1018.981.1
345.154.9
178.321.7
0.395.64.4
0 (Control)100.00.0
Calculated IC₅₀ 2.8 µM
Protocol 3.2: Antimicrobial Susceptibility Testing
  • Causality and Rationale: Studies on benzamidine derivatives have shown promising antimicrobial activity.[6][7][8] This protocol uses the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of the compound that prevents visible microbial growth. This provides a quantitative measure of antimicrobial potency.

  • Detailed Step-by-Step Methodology:

    • Materials and Media:

      • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

      • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

      • 96-well sterile microplates (U-bottom).

    • Inoculum Preparation:

      • From a fresh agar plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

      • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Assay Procedure:

      • Add 100 µL of CAMHB to all wells of a 96-well plate.

      • Add 100 µL of a 2x concentrated stock of this compound to the first well and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL.

      • This creates a plate with final compound concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

      • Inoculate each well with 100 µL of the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

      • Cover the plate and incubate at 37°C for 18-24 hours.

    • Data Acquisition and Analysis:

      • After incubation, visually inspect the wells for turbidity.

      • The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like Resazurin can be added to aid in determination.

  • Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound3264
Control Antibiotic14
Protocol 3.3: In Vitro Mammalian Cell Cytotoxicity Assay (MTT)
  • Causality and Rationale: Before a compound can be considered for therapeutic development, its toxicity to mammalian cells must be determined. This protocol is a self-validating system: it measures the metabolic activity of living cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[9] This method is standard and widely cited in literature on benzamidine derivatives.[7][8]

  • Detailed Step-by-Step Methodology:

    • Cell Culture and Seeding:

      • Culture a human cell line (e.g., HEK-293, human embryonic kidney cells) in appropriate media (e.g., DMEM with 10% FBS).

      • Trypsinize and count the cells. Seed 1 x 10⁴ cells in 100 µL of media per well in a 96-well flat-bottom plate.

      • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Compound Treatment:

      • Prepare 2-fold serial dilutions of this compound in culture media at 2x the final desired concentration.

      • Remove the old media from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., Triton X-100).

      • Incubate for 24-48 hours.

    • MTT Assay and Measurement:

      • Prepare a 5 mg/mL solution of MTT in sterile PBS.

      • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

      • Observe the formation of purple formazan crystals.

      • Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

      • Incubate for another 4-12 hours (or until crystals are dissolved).

      • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the % Viability vs. log[Compound Concentration] and use non-linear regression to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

This compound stands as a molecule with high, rationally-derived potential, primarily as a competitive inhibitor of serine proteases. Its structural analogy to arginine provides a clear mechanistic hypothesis that can be rigorously tested using the standardized protocols outlined in this guide. The dichloro-substitutions may confer enhanced potency or novel selectivity compared to unsubstituted benzamidine, representing a fertile ground for discovery.

While enzyme inhibition is its most probable activity, the exploration of antimicrobial effects and the mandatory assessment of cytotoxicity are crucial next steps for any comprehensive research program. The methodologies provided herein offer a robust, logical, and efficient path for any research team to begin characterizing the biological profile of this compound, potentially uncovering a novel therapeutic agent or a powerful research tool.

References

A Technical Guide to 2,6-Dichlorobenzamidine: A Versatile Precursor for Heterocyclic Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,6-dichlorobenzamidine, a pivotal precursor in modern organic synthesis. We delve into the compound's synthesis, focusing on reliable and scalable methodologies. The core of this document is dedicated to elucidating its synthetic utility, particularly in the construction of nitrogen-containing heterocycles, which form the backbone of numerous pharmacologically active molecules. Through a detailed case study, we demonstrate its application in the synthesis of a potent Src kinase inhibitor scaffold, underscoring its significance for researchers, medicinal chemists, and drug development professionals. This guide combines theoretical principles with practical, field-proven protocols to serve as an essential resource for leveraging this versatile building block in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of 2,6-Dichlorobenzamidine

2,6-Dichlorobenzamidine (IUPAC Name: 2,6-dichlorobenzenecarboximidamide; CAS Number: 3797-84-0) is a highly functionalized aromatic building block of increasing importance in medicinal chemistry. Its value stems from the unique combination of two key structural features: the reactive amidine group and the sterically demanding 2,6-dichlorophenyl motif.

The amidine functional group is a cornerstone in heterocyclic chemistry, serving as a robust N-C-N synthon for constructing a wide array of ring systems, including pyrimidines, triazines, and imidazoles.[1] These scaffolds are prevalent in biologically active compounds. Simultaneously, the 2,6-dichlorophenyl moiety imparts critical properties to target molecules. The ortho-chlorine substituents create a fixed, perpendicular orientation of the phenyl ring relative to its connection point, a conformational constraint highly sought after in rational drug design to achieve high target affinity and selectivity, particularly in the development of kinase inhibitors.[2][3][4]

This guide offers a comprehensive overview of the synthesis of 2,6-dichlorobenzamidine and its subsequent transformation into complex, high-value heterocyclic systems, providing scientists with the foundational knowledge and practical methodologies to exploit its full synthetic potential.

Synthesis of the Precursor: From Nitrile to Amidine

The most efficient and widely adopted route to 2,6-dichlorobenzamidine begins with the readily available starting material, 2,6-dichlorobenzonitrile. The conversion is classically achieved via the Pinner reaction, a two-step process that first yields an imidate ester, which is subsequently converted to the target amidine. This method is reliable and provides the product in high purity as its hydrochloride salt, which is often preferred for its stability and handling characteristics.

The overall transformation is outlined below:

G cluster_0 Step 1: Pinner Reaction (Imidate Formation) cluster_1 Step 2: Ammonolysis start 2,6-Dichlorobenzonitrile product1 Ethyl 2,6-dichlorobenzimidate HCl start->product1 Dry Ether, 0°C to RT reagent1 Ethanol (EtOH) Anhydrous HCl (gas) reagent1->start product1_c Ethyl 2,6-dichlorobenzimidate HCl final_product 2,6-Dichlorobenzamidine HCl product1_c->final_product Anhydrous EtOH, RT reagent2 Ammonia (NH3) reagent2->product1_c

Caption: Synthesis of 2,6-Dichlorobenzamidine HCl via the Pinner Reaction.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzamidine Hydrochloride

Materials:

  • 2,6-Dichlorobenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Anhydrous Ammonia (gas or solution in EtOH)

  • Hydrogen Chloride (gas)

Procedure:

Step 1: Formation of Ethyl 2,6-dichlorobenzimidate Hydrochloride

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Under an inert atmosphere (N₂ or Ar), dissolve 2,6-dichlorobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) in anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours. A white precipitate will form.

  • After the gas addition, seal the flask and allow it to warm to room temperature. Continue stirring overnight.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 2,6-dichlorobenzimidate hydrochloride.

Step 2: Ammonolysis to 2,6-Dichlorobenzamidine Hydrochloride

  • Suspend the ethyl 2,6-dichlorobenzimidate hydrochloride (1.0 eq) from Step 1 in anhydrous ethanol in a clean, dry flask.

  • Cool the suspension to 0°C.

  • Bubble anhydrous ammonia gas through the suspension with vigorous stirring for 2-3 hours, or add a saturated solution of ammonia in ethanol.

  • Seal the flask and stir at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Triturate the resulting solid with diethyl ether, collect the precipitate by filtration, and dry under vacuum to afford 2,6-dichlorobenzamidine hydrochloride as a stable white solid.

Core Application: Cyclocondensation for Heterocycle Synthesis

The true synthetic power of 2,6-dichlorobenzamidine lies in its role as a precursor for heterocyclic compounds via cyclocondensation reactions. The amidine moiety readily reacts with bifunctional electrophiles, such as 1,3-dicarbonyls or their equivalents, to forge key heterocyclic scaffolds.

Synthesis of Substituted Pyrimidines

A prominent application is the construction of 2-aryl-pyrimidines. Reacting 2,6-dichlorobenzamidine with a 1,3-dicarbonyl compound under acidic or thermal conditions provides a direct route to pyrimidines bearing the 2,6-dichlorophenyl group at the 2-position. This reaction is versatile, allowing for a wide range of substituents on the pyrimidine core.

G cluster_reactants Amidine 2,6-Dichlorobenzamidine Plus + Amidine->Plus Dicarbonyl 1,3-Dicarbonyl (e.g., β-ketoester) Product 2-(2,6-Dichlorophenyl)- Substituted Pyrimidine Dicarbonyl->Product Acid Catalyst (e.g., HCl) Heat Plus->Dicarbonyl

Caption: General scheme for pyrimidine synthesis from 2,6-dichlorobenzamidine.

1,3-Dicarbonyl CompoundProduct: 2-(2,6-Dichlorophenyl)-pyrimidineTypical Yield (%)
CH₃CH₃Acetylacetone4,6-dimethyl-85-95%
OEtCH₃Ethyl acetoacetate4-hydroxy-6-methyl-80-90%
PhHBenzoylacetaldehyde4-phenyl-75-85%
OEtOEtDiethyl malonate4,6-dihydroxy-80-90%

Case Study: A Scaffold for Potent Kinase Inhibitors

The 2,6-dichlorophenyl motif is a privileged structure in the design of kinase inhibitors. Its utility is exemplified in the discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, a potent and orally active Src kinase inhibitor.[2][3] The synthesis of its core benzo[5][6][7]triazine scaffold can be logically envisioned starting from 2,6-dichlorobenzamidine or a derivative thereof.

The workflow involves the construction of the triazine ring through condensation, followed by functionalization to install the necessary side chains for biological activity.

G Hydrazone α-Keto-Hydrazone Intermediate Triazine 3-Amino-7-(2,6-dichlorophenyl)- benzo[1,2,4]triazine Hydrazone->Triazine 2. Cyclization FinalInhibitor Src Kinase Inhibitor Triazine->FinalInhibitor 3. C-N Coupling Reagent1 Substituted α-keto-aldehyde Amidine Amidine Reagent1->Amidine Reagent2 Oxidative Cyclization (e.g., Cu(OAc)₂) Reagent2->Hydrazone Reagent3 Buchwald-Hartwig Coupling Reagent3->Triazine Sidechain 4-(2-pyrrolidin-1-ylethoxy)aniline Sidechain->Triazine

Caption: Plausible synthetic workflow for a Src Kinase Inhibitor scaffold.

Protocol: Key Step - Synthesis of the Benzo[6][7][8]triazine Core

This protocol outlines a plausible method for constructing the central heterocyclic core, a critical step in synthesizing the final drug candidate.

Materials:

  • 2,6-Dichlorobenzamidine hydrochloride

  • A suitable 1,2-dicarbonyl synthon (e.g., a glyoxal derivative of a protected 2-amino-4-methyl-nitrobenzene)

  • Base (e.g., NaOAc)

  • Solvent (e.g., Acetic Acid)

Procedure:

  • To a solution of the 1,2-dicarbonyl synthon (1.0 eq) in glacial acetic acid, add 2,6-dichlorobenzamidine hydrochloride (1.1 eq) and sodium acetate (2.5 eq).

  • Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the triazine core.

Safety and Handling

As a chlorinated aromatic compound, 2,6-dichlorobenzamidine and its hydrochloride salt should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

  • First Aid: In case of contact, wash affected skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Always consult the Safety Data Sheet (SDS) before use.

Conclusion

2,6-Dichlorobenzamidine has firmly established itself as a high-value precursor in the synthesis of complex organic molecules. Its utility is defined by the efficient and predictable manner in which it undergoes cyclocondensation to form diverse heterocyclic systems. The embedded 2,6-dichlorophenyl group provides a powerful tool for medicinal chemists to enforce specific molecular conformations, a strategy that has proven highly successful in the development of selective kinase inhibitors. The synthetic routes and protocols detailed in this guide demonstrate the accessibility and versatility of this reagent, positioning it as an indispensable component in the toolkit for modern drug discovery and development.

References

An In-Depth Technical Guide to the Safe Handling of 2,6-Dichlorobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,6-Dichlorobenzamidine (CAS No: 2008-58-4), often abbreviated as BAM, is a dichlorinated aromatic compound utilized in chemical synthesis and research.[1][2] It is notably recognized as the primary and persistent environmental metabolite of the herbicides dichlobenil and chlorthiamid.[3][4][5] Given its chemical structure and toxicological profile, a comprehensive understanding of its hazards and the implementation of rigorous safety protocols are paramount for all laboratory personnel. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle 2,6-Dichlorobenzamidine safely, grounded in the principles of risk mitigation and scientific integrity.

Section 1: Chemical and Physical Identity

A foundational element of safe handling is a thorough understanding of the substance's physical and chemical properties. These characteristics directly influence its behavior under laboratory conditions and inform the necessary control measures. 2,6-Dichlorobenzamidine is typically encountered as a white to beige crystalline solid or powder.[6][7] Its low vapor pressure suggests that at room temperature, the primary exposure risk from the solid form is through inhalation of dust or aerosols rather than vapor.[1]

PropertyValueSource
CAS Number 2008-58-4[1][2]
Molecular Formula C₇H₅Cl₂NO[1][5]
Molecular Weight 190.02 g/mol [1]
Appearance White to off-white/beige crystalline powder/solid[1][6][7]
Melting Point 196 - 201 °C[7]
Water Solubility 2,730 mg/L at 23 °C (Slightly soluble)[1][4]
Organic Solubility Soluble in ethanol and dimethyl sulfoxide (DMSO)[6]
log Kow (LogP) 0.77 - 1.54[1]

Section 2: Hazard Identification and Toxicological Profile

Understanding the specific hazards is critical to appreciating the causality behind the required safety protocols. 2,6-Dichlorobenzamidine is classified under the Globally Harmonized System (GHS) with several key hazard statements that mandate careful handling.

GHS ClassificationHazard CodeHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[8][9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[8][9]

Toxicological Insights: The GHS classification indicates that 2,6-Dichlorobenzamidine poses a significant risk of irritation upon contact. The primary routes of occupational exposure are dermal contact, eye contact, and inhalation of dust particles.[10] While comprehensive human toxicity data is limited, animal studies provide critical insights.[11] Research in mice has shown that 2,6-Dichlorobenzamidine can be toxic to the olfactory nasal mucosa, inducing necrosis of the Bowman's glands and the neuroepithelium.[3] This finding underscores the importance of preventing inhalation, as the compound is not merely a nuisance dust but has a specific target organ toxicity profile. Ingestion is also a key concern, with the compound classified as harmful if swallowed.[8]

Section 3: A Risk-Based Framework for Safe Handling

A systematic approach to safety involves implementing a hierarchy of controls. This framework prioritizes the most effective measures (engineering controls) before relying on personal protective equipment (PPE). This proactive strategy is the cornerstone of a robust laboratory safety culture.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2,6-Dichlorobenzamidine Elimination Elimination (Not applicable for required research) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls • Chemical Fume Hood • Ventilated Enclosures Substitution->Engineering Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Training Engineering->Administrative PPE Personal Protective Equipment (PPE) • Safety Goggles • Nitrile Gloves • Lab Coat Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: Due to its classification as a respiratory irritant (H335), all manipulations of solid 2,6-Dichlorobenzamidine that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[8][12] The fume hood contains aerosols and prevents them from entering the laboratory atmosphere and the user's breathing zone.[10]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential contaminants.[8]

Administrative Controls & Safe Work Practices

These are the procedures and policies that dictate safe work habits.

  • Designated Areas: Designate specific areas for handling 2,6-Dichlorobenzamidine to prevent the spread of contamination. Use disposable, plastic-backed absorbent paper on work surfaces to contain any minor spills and facilitate easy cleanup.[10]

  • Avoid Dust Generation: When handling the solid powder, use techniques that minimize dust formation. For example, gently scoop the material instead of pouring it from a height.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[13] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][13]

  • Training: All personnel must be trained on the specific hazards of 2,6-Dichlorobenzamidine and the procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): The Final Barrier

PPE is required for all handling procedures and should be selected based on the specific hazards.[8]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles that can cause serious eye irritation (H319).[8][14]

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any defects before use. Contaminated gloves should be removed immediately using proper technique and disposed of as chemical waste.[8][12][15]

    • Lab Coat: A buttoned lab coat should be worn to protect skin and clothing from contamination.[14][15]

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required.[7] If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator appropriate for the exposure level must be used.[14]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Spill_Response start Spill of 2,6-Dichlorobenzamidine Occurs alert Alert personnel in the area. Isolate the spill. start->alert assess Assess Spill Size & Risk alert->assess small_spill Small Spill (<10g, contained) assess->small_spill Small large_spill Large Spill or Outside Containment assess->large_spill Large ppe Don appropriate PPE: - Goggles, Lab Coat - Double Nitrile Gloves small_spill->ppe evacuate EVACUATE THE AREA. Contact Emergency Services / EH&S. large_spill->evacuate cleanup Cover with absorbent material (e.g., sand). Gently sweep into a labeled waste container. ppe->cleanup decontaminate Decontaminate spill area with appropriate solvent and soap & water. cleanup->decontaminate dispose Dispose of all materials as hazardous chemical waste. decontaminate->dispose end Procedure Complete dispose->end

Caption: A decision workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]

Spill Response Protocol (Small-Scale Laboratory Spill)

This protocol is for small, contained spills that can be safely managed by trained laboratory personnel.

  • Alert & Isolate: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the spill occurs within a fume hood or that the area is well-ventilated.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, chemical safety goggles, and a lab coat.[8]

  • Contain & Clean:

    • For solid spills, gently sweep up the powder and place it into a clearly labeled, sealable container for hazardous waste. Avoid creating dust.[7]

    • Alternatively, cover the spill with a liquid-binding material (sand, diatomite) to prevent aerosolization, then collect the mixture into the waste container.[8]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Dispose: All cleanup materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.[8]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

  • Hazardous Decomposition Products: Under fire conditions, toxic and corrosive gases may be produced, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][14]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][14]

Section 5: Storage and Disposal

Proper storage and disposal are final, but critical, steps in the chemical lifecycle to ensure continued safety and environmental protection.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • The storage area should be locked or otherwise secured to restrict access.[8]

  • Keep away from incompatible materials, such as strong oxidizing agents.[7]

Waste Disposal
  • All waste containing 2,6-Dichlorobenzamidine, whether in solid or solution form, must be treated as hazardous waste.

  • Collect waste in properly labeled, sealed containers.

  • Do not dispose of this chemical down the drain or in general trash.[1][8]

  • Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.[8]

Conclusion

2,6-Dichlorobenzamidine is a valuable research chemical with a well-defined hazard profile. Its potential to cause skin, eye, and respiratory irritation, combined with its oral toxicity, necessitates a diligent and informed approach to safety. By understanding its properties and consistently applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, adhering to strict administrative protocols, and using appropriate PPE—researchers can significantly mitigate the risks associated with its handling. A proactive safety culture, rooted in thorough training and emergency preparedness, is the ultimate assurance of a safe laboratory environment.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2,6-Dichlorobenzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini AI Publication Date: January 2, 2026 For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of established and effective methodologies for the synthesis of 2,6-dichlorobenzamidine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] This document details step-by-step protocols for the widely utilized Pinner reaction, starting from 2,6-dichlorobenzonitrile, as well as alternative synthetic strategies. The causality behind experimental choices, self-validating system designs for protocols, and troubleshooting insights are integrated to ensure technical accuracy and practical utility for researchers in the field.

Introduction: The Significance of 2,6-Dichlorobenzamidine Derivatives

Benzamidine derivatives are a class of compounds that have garnered considerable attention in the pharmaceutical industry for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] The amidine functional group is a key pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[2]

The specific scaffold of 2,6-dichlorobenzamidine is a primary and persistent metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile).[3][4][5] Its presence in environmental and biological systems has necessitated the development of robust analytical and synthetic methods.[4] Furthermore, the unique electronic and steric properties conferred by the two chlorine atoms at the ortho positions of the benzene ring make 2,6-dichlorobenzamidine derivatives intriguing candidates for drug design and development.

This guide is designed to provide researchers with the foundational knowledge and practical protocols to confidently synthesize these valuable compounds.

Primary Synthetic Route: The Pinner Reaction

The Pinner reaction is a classic and highly effective method for converting nitriles into amidines.[6][7][8] The reaction proceeds in two main stages: the formation of a Pinner salt (an imino ester salt) via the acid-catalyzed reaction of a nitrile with an alcohol, followed by treatment with ammonia or an amine to yield the desired amidine.[7][9][10]

Mechanistic Rationale

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile carbon towards nucleophilic attack by an alcohol.[9] This forms a nitrilium ion, which is then attacked by the alcohol to produce an imino ester salt, known as a Pinner salt. Subsequent treatment with ammonia displaces the alkoxy group to furnish the final amidine product. The use of anhydrous conditions is critical to prevent the hydrolysis of the Pinner salt to an ester.[8][9]

Experimental Workflow Diagram

Pinner_Reaction_Workflow cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Isolation & Purification Nitrile 2,6-Dichlorobenzonitrile Pinner_Salt Ethyl 2,6-dichlorobenzimidate hydrochloride (Pinner Salt) Nitrile->Pinner_Salt Reaction Alcohol Anhydrous Ethanol Alcohol->Pinner_Salt HCl Anhydrous HCl (gas) HCl->Pinner_Salt Solvent1 Anhydrous Solvent (e.g., Diethyl Ether) Solvent1->Pinner_Salt Amidine 2,6-Dichlorobenzamidine Hydrochloride Pinner_Salt->Amidine Reaction Ammonia Ammonia (in Ethanol) Ammonia->Amidine Crude_Product Crude Amidine Salt Amidine->Crude_Product Work-up Purified_Product Purified 2,6-Dichlorobenzamidine Hydrochloride Crude_Product->Purified_Product Recrystallization

Caption: Workflow for the Pinner synthesis of 2,6-dichlorobenzamidine.

Detailed Protocol: Synthesis of 2,6-Dichlorobenzamidine Hydrochloride

Materials:

  • 2,6-Dichlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

  • Round-bottom flask with a gas inlet tube and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Part A: Formation of the Pinner Salt (Ethyl 2,6-dichlorobenzimidate hydrochloride)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve 2,6-dichlorobenzonitrile (1.0 eq) in anhydrous diethyl ether.

  • Addition of Alcohol: Add anhydrous ethanol (1.1 eq) to the solution.

  • HCl Gas Introduction: Cool the flask in an ice bath to 0-5 °C. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.[8]

  • Reaction Monitoring: Continue bubbling HCl gas until the reaction mixture becomes a thick white precipitate of the Pinner salt. The reaction is typically complete within 2-4 hours.

  • Isolation of Pinner Salt: Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum. Note: The Pinner salt is moisture-sensitive and should be used immediately in the next step.[7]

Part B: Ammonolysis to 2,6-Dichlorobenzamidine Hydrochloride

  • Preparation of Ammoniacal Ethanol: In a separate flask, prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through the alcohol at 0 °C.

  • Ammonolysis Reaction: Suspend the freshly prepared Pinner salt in the ammoniacal ethanol solution. Stir the mixture at room temperature.

  • Reaction Completion: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 12-24 hours.

  • Isolation of Crude Product: Remove the solvent under reduced pressure. The resulting solid is crude 2,6-dichlorobenzamidine hydrochloride.

Part C: Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2,6-dichlorobenzamidine hydrochloride.

Data Summary Table:

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
2,6-Dichlorobenzamidine HCl2,6-DichlorobenzonitrileAnhydrous EtOH, Anhydrous HCl, NH3Diethyl Ether, Ethanol75-85241-242[11]

Alternative Synthetic Methodologies

While the Pinner reaction is a robust method, other synthetic routes can also be employed for the synthesis of 2,6-dichlorobenzamidine and its derivatives.

Direct Amination of Nitriles

Recent advancements have focused on the direct addition of amines to nitriles, often catalyzed by a Lewis acid or a transition metal.[12]

  • Lewis Acid Catalysis: Anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can be used to activate the nitrile for nucleophilic attack by an amine.[12]

  • Copper-Catalyzed Synthesis: A copper(I) chloride catalyzed protocol has been developed for the preparation of N-substituted amidines from nitriles and amines.[12][13] This method often proceeds under milder conditions compared to the Pinner reaction.

From 2,6-Dichlorobenzoyl Chloride

An alternative approach involves the reaction of 2,6-dichlorobenzoyl chloride with an amine, such as ethylene diamine or isopropyl amine, in the presence of a base like sodium hydroxide.[14][15] While this method directly produces N-substituted benzamides, subsequent chemical transformations would be required to obtain the amidine functionality.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of the Pinner reaction is highly dependent on maintaining strictly anhydrous conditions to prevent the formation of byproducts like esters.[9] All glassware should be flame-dried, and anhydrous solvents and reagents must be used.

  • Temperature Control: Low temperatures (0-5 °C) are crucial during the formation of the Pinner salt to prevent its decomposition.[8]

  • Purity of Starting Materials: The purity of the 2,6-dichlorobenzonitrile is important for achieving high yields and minimizing side reactions.

  • Handling of Gaseous Reagents: Proper safety precautions must be taken when handling corrosive gases like hydrogen chloride and ammonia. The reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 2,6-dichlorobenzamidine derivatives is a critical process for researchers in medicinal chemistry and drug development. The Pinner reaction remains a reliable and widely used method, offering good yields and a straightforward procedure. Alternative methods, such as direct amination of nitriles, provide valuable options, particularly for the synthesis of N-substituted derivatives. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and considerations outlined in this guide, researchers can confidently and efficiently synthesize these important compounds for their scientific investigations.

References

Application Notes and Protocols for 2,6-Dichloro-benzamidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The benzamidine moiety is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, most notably serine proteases.[1] Its basic nature and ability to form multiple hydrogen bonds allow it to mimic the guanidinium group of arginine, a common recognition motif in enzyme active sites. The strategic placement of substituents on the phenyl ring can profoundly influence the potency, selectivity, and pharmacokinetic properties of these derivatives.[2][3]

This guide focuses on a specific, yet underexplored, member of this family: 2,6-dichloro-benzamidine. The presence of chlorine atoms at the 2 and 6 positions is anticipated to impart unique conformational constraints and electronic properties, potentially leading to novel inhibitor profiles. While its direct applications in medicinal chemistry are not extensively documented, this guide provides a comprehensive framework for its synthesis and exploration as a valuable pharmacophore for drug discovery professionals. We will delve into robust synthetic protocols, propose potential biological targets, and outline screening strategies to unlock the therapeutic potential of this intriguing molecule.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, starting from the readily available 2,6-dichlorobenzonitrile. The first step involves the synthesis of the nitrile, followed by its conversion to the target amidine via the Pinner reaction.

Synthesis of the Precursor: 2,6-Dichlorobenzonitrile

2,6-Dichlorobenzonitrile serves as the key intermediate in the synthesis of this compound. It can be prepared from 2,6-dichlorobenzamide through dehydration.[4]

The Pinner Reaction: From Nitrile to Amidine

The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which are then readily transformed into amidines upon treatment with ammonia.[1]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_pinner Pinner Reaction 2_6_dichlorobenzamide 2,6-Dichlorobenzamide dehydration Dehydration (e.g., POCl₃) 2_6_dichlorobenzamide->dehydration 2_6_dichlorobenzonitrile 2,6-Dichlorobenzonitrile dehydration->2_6_dichlorobenzonitrile pinner_step1 Formation of Ethyl 2,6-dichlorobenzimidate Hydrochloride 2_6_dichlorobenzonitrile->pinner_step1 HCl, Anhydrous Ethanol pinner_step2 Formation of This compound Hydrochloride pinner_step1->pinner_step2 Anhydrous Ammonia product This compound Hydrochloride pinner_step2->product

Caption: Synthetic workflow for this compound Hydrochloride.

Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction

Materials:

  • 2,6-Dichlorobenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Anhydrous ammonia gas

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Drying tube (filled with calcium chloride)

Procedure:

  • Formation of the Imidate Hydrochloride:

    • Dissolve 2,6-dichlorobenzonitrile (1.0 eq) in anhydrous ethanol (3.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10 °C.

    • Continue bubbling HCl until the solution is saturated.

    • Seal the flask and allow it to stand at 0-4 °C for 12-24 hours. The ethyl 2,6-dichlorobenzimidate hydrochloride will precipitate as a white solid.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Conversion to the Amidine Hydrochloride:

    • Suspend the dried ethyl 2,6-dichlorobenzimidate hydrochloride in anhydrous diethyl ether in a clean, dry flask.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension with vigorous stirring.

    • Continue the introduction of ammonia until the reaction is complete (monitor by TLC or LC-MS).

    • The solid product, this compound hydrochloride, will be formed.

    • Collect the product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Part 2: this compound as a Pharmacophore in Medicinal Chemistry

The benzamidine functional group is a potent pharmacophore due to its ability to engage in key interactions with biological targets, particularly as a mimic of the protonated arginine side chain.

Pharmacophore_Features cluster_benzamidine This compound cluster_interactions Potential Interactions Aromatic Aromatic Ring (π-π stacking) Pi_Stacking Hydrophobic Pocket Aromatic->Pi_Stacking HBD1 H-Bond Donor H_Bonding Asp, Glu, Ser, Backbone C=O HBD1->H_Bonding HBD2 H-Bond Donor HBD2->H_Bonding Positive_Charge Positive Ionizable Ionic_Interaction Aspartate, Glutamate Positive_Charge->Ionic_Interaction Cl1 Cl Cl2 Cl

Caption: Pharmacophoric features of this compound.

The 2,6-dichloro substitution pattern is expected to enforce a perpendicular orientation of the phenyl ring relative to the amidine group, which can be exploited to probe specific hydrophobic pockets within an enzyme's active site.

Potential Biological Targets

Based on the known activities of other benzamidine derivatives, this compound is a promising candidate for inhibition of various enzymes, particularly serine proteases.

Target Class Specific Examples Therapeutic Area
Serine Proteases Thrombin, Factor Xa, Trypsin, MatriptaseAnticoagulation, Cancer
Other Proteases Cysteine Proteases (e.g., Cathepsins)Osteoporosis, Cancer
Kinases v-Src kinase[3]Cancer
Other Enzymes Nitric Oxide Synthase (NOS)Inflammation

Part 3: Protocols for Exploring Medicinal Chemistry Applications

Protocol 2: Serine Protease Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a model serine protease, such as trypsin.

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (pH 8.0)

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in Tris-HCl buffer.

    • Prepare a stock solution of BAPNA in DMSO.

    • Prepare a stock solution of this compound hydrochloride in DMSO. Create serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Protocol:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the inhibitor solution (or DMSO for control).

    • Add the trypsin solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the BAPNA solution.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of p-nitroaniline formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Studies

To explore the SAR of the this compound scaffold, N-substituted derivatives can be synthesized. This allows for the investigation of how different substituents at the amidine nitrogen affect biological activity.

SAR_Workflow Start This compound Scaffold Synthesize Synthesize Library of N-Substituted Derivatives Start->Synthesize Screen Biological Screening (e.g., Protease Assay) Synthesize->Screen Analyze Analyze SAR Data Screen->Analyze Analyze->Synthesize Iterative Design Optimize Identify Key Interactions and Optimize Lead Analyze->Optimize End Lead Compound Optimize->End

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Protocol 3: Synthesis of N-Substituted 2,6-Dichloro-benzamidines

A common method for the synthesis of N-substituted amidines involves the reaction of an imidoyl chloride (derived from the corresponding amide) with a primary or secondary amine.

Materials:

  • 2,6-Dichlorobenzamide

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • A primary or secondary amine (R¹R²NH)

  • Triethylamine (TEA)

Procedure:

  • Formation of the Imidoyl Chloride:

    • To a solution of 2,6-dichlorobenzamide (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq).

    • Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude imidoyl chloride.

  • Reaction with Amine:

    • Dissolve the crude imidoyl chloride in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Add a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the N-substituted this compound.

Conclusion and Future Directions

While this compound is not yet a widely studied molecule in medicinal chemistry, its structural features and the established biological importance of the benzamidine scaffold make it a highly attractive starting point for drug discovery campaigns. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize, screen, and optimize novel inhibitors based on this promising chemical entity. Future research should focus on the synthesis of a diverse library of N-substituted derivatives and their systematic evaluation against a panel of relevant biological targets to fully elucidate the therapeutic potential of the this compound scaffold.

References

Application Notes and Protocols for the Development of Novel Compounds from 2,6-Dichlorobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel chemical entities derived from 2,6-dichlorobenzamidine. This versatile starting material, featuring a sterically hindered and electron-deficient aromatic ring coupled with a reactive amidine moiety, serves as a valuable scaffold in medicinal chemistry. We will explore the foundational synthesis of 2,6-dichlorobenzamidine and delve into detailed protocols for its subsequent transformation into various heterocyclic systems, including pyrimidines, triazines, and imidazoles. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and adaptable for the generation of diverse compound libraries for drug discovery programs. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of the 2,6-Dichlorobenzamidine Scaffold

Benzamidine and its derivatives are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to act as bioisosteres of arginine and lysine, enabling them to interact with a wide range of biological targets, particularly serine proteases.[1] The introduction of two chlorine atoms at the 2 and 6 positions of the phenyl ring in 2,6-dichlorobenzamidine imparts unique properties to the molecule. The electron-withdrawing nature of the chlorine atoms modulates the pKa of the amidine group, while the steric hindrance imposed by these ortho-substituents can influence the binding selectivity and metabolic stability of its derivatives. These characteristics make 2,6-dichlorobenzamidine an attractive starting point for the development of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.

This guide will provide detailed protocols for the synthesis of the 2,6-dichlorobenzamidine scaffold and its subsequent elaboration into more complex, biologically relevant heterocyclic systems.

Foundational Synthesis of 2,6-Dichlorobenzamidine Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[2][3] This acid-catalyzed reaction proceeds through an intermediate imino ester salt (a Pinner salt), which is then converted to the corresponding amidine upon treatment with ammonia.[4][5]

Mechanistic Rationale

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile carbon towards nucleophilic attack by an alcohol. The resulting imino ester, or Pinner salt, is a stable intermediate that can be isolated. Subsequent treatment with ammonia or an amine leads to the displacement of the alkoxy group to form the desired amidine. The use of anhydrous conditions is crucial to prevent the hydrolysis of the Pinner salt to an ester.[4][5]

Experimental Workflow: Pinner Reaction

Pinner_Workflow A 2,6-Dichlorobenzonitrile + Anhydrous Ethanol B Bubble HCl (g) 0°C to rt A->B Acid Catalyst C Formation of Ethyl 2,6-dichlorobenzimidate (Pinner Salt) B->C Nucleophilic Attack D Treatment with Anhydrous Ammonia C->D Ammonolysis E Formation of 2,6-Dichlorobenzamidine Hydrochloride D->E Displacement F Isolation and Purification E->F Filtration

Caption: Workflow for the Pinner synthesis of 2,6-Dichlorobenzamidine HCl.

Detailed Protocol: Synthesis of 2,6-Dichlorobenzamidine Hydrochloride

Materials:

  • 2,6-Dichlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas)

  • Round-bottom flask with a gas inlet tube and drying tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of the Pinner Salt:

    • Dissolve 2,6-dichlorobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) in a dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

    • Cool the solution to 0°C using an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction is exothermic, so maintain the temperature below 10°C.

    • After the introduction of HCl is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The Pinner salt will precipitate as a white solid.

    • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the ethyl 2,6-dichlorobenzimidate hydrochloride.

  • Conversion to 2,6-Dichlorobenzamidine Hydrochloride:

    • Suspend the dried Pinner salt in anhydrous ethanol.

    • Cool the suspension to 0°C in an ice bath.

    • Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • The ammonium chloride byproduct will precipitate. Remove it by filtration.

    • Concentrate the filtrate under reduced pressure to yield crude 2,6-dichlorobenzamidine hydrochloride.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Characterization Data:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis of Novel Heterocyclic Compounds from 2,6-Dichlorobenzamidine

The amidine functionality of 2,6-dichlorobenzamidine is a versatile handle for the construction of various nitrogen-containing heterocycles. The two nitrogen atoms can act as nucleophiles in condensation reactions with electrophilic partners, leading to the formation of stable ring systems.

Synthesis of Substituted Pyrimidines

Pyrimidines are a fundamentally important class of heterocycles found in nucleic acids and numerous pharmaceuticals.[6] A common and efficient method for their synthesis is the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.[7]

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound.

Pyrimidine_Workflow A 2,6-Dichlorobenzamidine + 1,3-Dicarbonyl Compound B Base or Acid Catalyst Reflux in Solvent A->B Reactants C Cyclocondensation B->C Reaction D Dehydration C->D Aromatization E Substituted Pyrimidine D->E Product F Work-up and Purification E->F Isolation

Caption: General workflow for the synthesis of pyrimidines from 2,6-dichlorobenzamidine.

Materials:

  • 2,6-Dichlorobenzamidine Hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add 2,6-dichlorobenzamidine hydrochloride (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add acetylacetone (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel or by recrystallization.

Table 1: Representative Data for Pyrimidine Synthesis

Entry1,3-Dicarbonyl CompoundProductYield (%)
1Acetylacetone2-(2,6-Dichlorophenyl)-4,6-dimethylpyrimidine75-85
2Ethyl Acetoacetate2-(2,6-Dichlorophenyl)-4-hydroxy-6-methylpyrimidine70-80
3Diethyl Malonate2-(2,6-Dichlorophenyl)-4,6-dihydroxypyrimidine65-75
Synthesis of Substituted 1,3,5-Triazines

1,3,5-Triazines, also known as s-triazines, are another important class of heterocycles with a broad range of applications in medicinal and materials chemistry.[8][9] One synthetic approach involves the reaction of amidines with various reagents. A direct and atom-economical method is the acceptorless dehydrogenative coupling of amidines with alcohols, catalyzed by supported platinum nanoparticles.[10]

This reaction proceeds through a sequence of dehydrogenation, condensation, and dehydration steps. The platinum catalyst facilitates the dehydrogenation of the primary alcohol to an aldehyde. The amidine then condenses with the in-situ generated aldehyde, followed by further condensation and cyclization to form the triazine ring with high atom efficiency.[10]

Materials:

  • 2,6-Dichlorobenzamidine

  • Primary Alcohol (e.g., ethanol, propanol)

  • Pt/Al₂O₃ catalyst

  • High-pressure reaction vessel

  • Magnetic stirrer

Procedure:

  • In a high-pressure reaction vessel, combine 2,6-dichlorobenzamidine (1.0 eq), the primary alcohol (as solvent and reactant), and the Pt/Al₂O₃ catalyst (e.g., 5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

  • Maintain the reaction for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the excess alcohol under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Bioisosteric Replacements and Further Derivatization

The amidine group in 2,6-dichlorobenzamidine can be considered a bioisostere for other functional groups, or it can be transformed into other heterocyclic systems that act as non-classical bioisosteres of amides or carboxylic acids.[11] This strategy is often employed in drug discovery to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.

For instance, the amidine can be a precursor for the synthesis of 1,2,4-oxadiazoles, which are recognized as non-classical bioisosteres of amides and esters. This transformation typically involves the conversion of the amidine to an amidoxime, followed by cyclization with a carboxylic acid derivative.

Conclusion

2,6-Dichlorobenzamidine is a highly valuable and versatile building block for the synthesis of a wide array of novel compounds with potential applications in drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to synthesize the starting material and to explore its derivatization into various heterocyclic systems. The strategic incorporation of the 2,6-dichlorophenyl moiety offers opportunities to fine-tune the pharmacological properties of the resulting molecules. By understanding the underlying reaction mechanisms and employing the robust protocols provided, scientists can efficiently generate diverse compound libraries for screening and lead optimization.

References

Application Notes and Protocols for the Quantification of 2,6-Dichloro-benzamidine in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Monitoring 2,6-Dichloro-benzamidine in Pharmaceuticals

This compound (BAM), a primary and persistent metabolite of the herbicide dichlobenil, is a compound of increasing interest within the pharmaceutical industry. While extensively monitored in environmental matrices due to its prevalence in soil and groundwater, its potential to enter the pharmaceutical manufacturing chain as an impurity in raw materials or as a contaminant warrants the development of robust analytical methods for its detection and quantification. The presence of such impurities, even at trace levels, can have significant implications for the safety and efficacy of the final drug product.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in active pharmaceutical ingredients (APIs) and drug products. This necessitates the availability of validated, sensitive, and specific analytical procedures to ensure compliance and patient safety. This document provides a comprehensive guide to the analytical techniques for the detection of this compound, with a focus on their application in a pharmaceutical quality control setting. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed protocols and insights into method validation.

Core Principles of Impurity Analysis in a Regulated Environment

The successful implementation of any analytical method for impurity profiling in the pharmaceutical industry hinges on a thorough understanding of the regulatory landscape and a commitment to data integrity. The methods outlined herein are designed to be self-validating, incorporating principles of specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: Why HPLC-UV for Initial Screening?

HPLC-UV is a workhorse in pharmaceutical quality control due to its robustness, cost-effectiveness, and wide applicability. For the analysis of this compound, a reverse-phase HPLC method provides excellent separation from potential impurities and the active pharmaceutical ingredient (API). The choice of a C18 column is based on the non-polar nature of the analyte, ensuring good retention and resolution. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is selected to achieve optimal peak shape and separation. Phosphoric acid helps to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks. For mass spectrometry compatibility, formic acid can be used as an alternative.

Experimental Protocol: HPLC-UV for this compound

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, and water; phosphoric acid.

  • Standards: A certified reference standard of this compound.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The exact ratio should be optimized for the specific API and formulation matrix.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Run Time: Approximately 10 minutes (adjust as needed for elution of all components).

4. Sample Preparation (General Guideline for a Tablet Formulation):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of the API and transfer to a volumetric flask.

  • Add a suitable dissolution solvent (e.g., a mixture of methanol and water) and sonicate for 15 minutes to ensure complete dissolution of the drug and extraction of the analyte.

  • Dilute to volume with the dissolution solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis and System Suitability:

  • System Suitability: Before sample analysis, inject a working standard solution (e.g., 1 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Tablet Powder Dissolve Dissolve in Solvent & Sonicate Sample->Dissolve Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Filter Filter through 0.45 µm Filter Dissolve->Filter Filter->HPLC Separate Separation on C18 Column HPLC->Separate Detect UV Detection at 220 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify

Caption: Workflow for the analysis of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The Power of GC-MS for Volatile and Semi-Volatile Impurities

GC-MS is a highly specific and sensitive technique ideal for the analysis of volatile and semi-volatile impurities. This compound is amenable to GC analysis, and the mass spectrometer provides unambiguous identification based on its mass spectrum. The use of an internal standard is crucial in GC-MS to correct for variations in injection volume and potential matrix effects, thereby enhancing the accuracy and precision of the method. A common choice for an internal standard is a structurally similar compound that is not expected to be present in the sample, such as 2,4,6-trichlorobenzonitrile.

Experimental Protocol: GC-MS for this compound

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: High-purity solvents such as ethyl acetate and methanol.

  • Standards: Certified reference standards of this compound and an appropriate internal standard (e.g., 2,4,6-trichlorobenzonitrile).

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of ethyl acetate.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 100 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with ethyl acetate to concentrations ranging from 0.05 µg/mL to 5 µg/mL. Spike each calibration standard with a fixed concentration of the internal standard (e.g., 1 µg/mL).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program: 70 °C (hold for 1 min), then ramp at 10 °C/min to 270 °C (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 189, 173, 138) and the internal standard.

4. Sample Preparation (General Guideline for an API):

  • Accurately weigh approximately 50 mg of the API into a centrifuge tube.

  • Add a known volume of ethyl acetate (e.g., 5 mL) and the internal standard solution.

  • Vortex for 2 minutes to dissolve the sample.

  • Centrifuge to precipitate any insoluble material.

  • Transfer the supernatant to a GC vial for analysis.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh API Dissolve Dissolve in Ethyl Acetate with IS Sample->Dissolve Standard Prepare Calibration Standards GC Inject into GC System Standard->GC Centrifuge Centrifuge and Collect Supernatant Dissolve->Centrifuge Centrifuge->GC Separate Capillary Column Separation GC->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Ratio Calculate Peak Area Ratios Detect->Ratio Quantify Quantify via Calibration Curve Ratio->Quantify

Caption: Workflow for the analysis of this compound by GC-MS.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: The Gold Standard for Sensitivity and Specificity

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the preferred method for trace-level impurity analysis in complex matrices. This technique is particularly valuable for confirming the identity of impurities and for quantification at very low levels. The use of Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocol: LC-MS/MS for this compound

1. Instrumentation and Materials:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Reagents: LC-MS grade acetonitrile, methanol, and water; formic acid.

  • Standards: Certified reference standards of this compound.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

3. LC-MS/MS Conditions:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound should be determined by direct infusion of a standard solution. A common transition is m/z 190 -> 173.

4. Sample Preparation (General Guideline for a Drug Formulation):

  • Follow the same initial extraction procedure as for the HPLC-UV method.

  • Further dilute the filtered extract with the initial mobile phase to bring the expected concentration of the analyte within the calibration range of the LC-MS/MS method.

Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Extract from Formulation Dilute Dilute Extract Sample->Dilute Standard Prepare Calibration Standards LC Inject into LC System Standard->LC Dilute->LC Separate Reverse-Phase Separation LC->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Fragment Collision-Induced Dissociation Ionize->Fragment Detect MRM Detection Fragment->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Data Presentation and Method Performance

The performance of each analytical method can be summarized and compared to aid in the selection of the most appropriate technique for a given application.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) ~10-50 ng/mL~1-5 ng/mL~0.01-0.1 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-15 ng/mL~0.03-0.3 ng/mL
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Specificity ModerateHighVery High

Note: These are typical performance characteristics and should be established for each specific method and matrix during validation.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the analytical results, each protocol must be part of a self-validating system. This is achieved through a rigorous validation process in accordance with ICH guidelines. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by analyzing a placebo formulation and a spiked sample to ensure no interference at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a minimum of five concentration levels.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked placebo).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical methods presented in this application note provide a robust framework for the detection and quantification of this compound in a pharmaceutical quality control setting. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. By following the detailed protocols and adhering to the principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible data, ultimately contributing to the safety and quality of pharmaceutical products.

Application Notes and Protocols for In Vitro Experimental Design with 2,6-Dichlorobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of Novel Benzamide Scaffolds

The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Notably, various benzamide-containing molecules have been identified as potent modulators of ion channels, which are critical regulators of cellular physiology and promising drug targets.[1][2][3] For instance, certain benzamide derivatives are known to block the Kv1.3 voltage-gated potassium channel, a key player in T-cell activation and a target for autoimmune diseases.[2][4]

This document provides a comprehensive guide for the in vitro characterization of 2,6-Dichlorobenzamidine, a compound for which extensive public data on specific ion channel activity is not yet available. While primarily known as an environmental metabolite of the herbicide dichlobenil, its structural features warrant investigation into its potential as a bioactive agent.[5][6]

We will approach this as a target validation and characterization campaign, outlining a logical, tiered experimental strategy. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. Our methodology is built on the principles of robust, self-validating experimental systems to ensure data integrity and reproducibility.

PART 1: Foundational Assays - Compound Management and Cytotoxicity Profiling

Before embarking on specific functional assays, it is imperative to establish the foundational parameters of 2,6-Dichlorobenzamidine in a biological context. This initial phase ensures the reliability and interpretability of subsequent experiments.

Compound Sourcing, Preparation, and Quality Control
  • Sourcing: Obtain 2,6-Dichlorobenzamidine (CAS: 2008-58-4) from a reputable chemical supplier.[7][8] Ensure a certificate of analysis is provided, confirming identity and purity (ideally >98%).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). The choice of solvent is critical; DMSO is widely used for its solvating power, but its final concentration in cell-based assays should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

  • Solubility and Stability: Determine the aqueous solubility of 2,6-Dichlorobenzamidine in your chosen assay buffers. Poor solubility can lead to inaccurate concentration-response curves. Assess the stability of the compound in stock solution and under assay conditions over time to ensure the compound does not degrade during the experiment.

Cytotoxicity Assessment: Defining the Experimental Window

It is crucial to differentiate between specific pharmacological effects and non-specific toxicity. A cytotoxicity assay will determine the concentration range over which 2,6-Dichlorobenzamidine can be tested without causing significant cell death.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, CHO cells, or a relevant epithelial cell line like 16HBE) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2,6-Dichlorobenzamidine in cell culture medium. The concentration range should be broad (e.g., from 0.1 µM to 200 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the CC50 (the concentration that reduces cell viability by 50%). The top concentration for functional assays should ideally be at least 10-fold below the CC50.

ParameterValue
Cell LineHEK293
Seeding Density8,000 cells/well
Compound Conc. Range0.1 µM - 200 µM
Incubation Time24 hours
Vehicle Control0.1% DMSO
ReadoutAbsorbance at 570 nm
Endpoint CC50 Value

PART 2: Tiered Approach to In Vitro Characterization

A tiered approach is a resource-efficient strategy to first broadly screen for activity and then deeply characterize any identified "hits".

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Validation & Mechanism of Action cluster_2 Tier 3: Cellular & Molecular Confirmation A 2,6-Dichlorobenzamidine (Characterized for Purity, Solubility, Cytotoxicity) B High-Throughput Screening (HTS) Broad Ion Channel Panel (e.g., FLIPR Assay) A->B Test at non-toxic concentrations C Identify 'Hit' Channels (Channels showing significant modulation) B->C Data Analysis (Z-score, % inhibition/activation) D Electrophysiology (Automated or Manual Patch Clamp) C->D Validate primary hits E Determine IC50/EC50 (Concentration-Response Curve) D->E Generate precise potency data F Mechanism of Action Studies (Voltage-dependence, State-dependence) E->F Elucidate how the compound works G Assess Selectivity (Test against related channel subtypes) E->G Determine specificity I Molecular Biology (Binding site mutagenesis) F->I Identify interaction points H Functional Cellular Assays (e.g., T-cell proliferation for Kv1.3) G->H Confirm activity in a physiological context

Caption: Tiered workflow for in vitro characterization.

Tier 1: High-Throughput Screening for Ion Channel Activity

The initial step is to screen 2,6-Dichlorobenzamidine against a broad panel of ion channels to identify potential targets. A fluorescence-based assay using a FLIPR (Fluorometric Imaging Plate Reader) system is ideal for this purpose due to its high throughput and sensitivity.

Rationale: This unbiased approach allows for the discovery of unexpected activities. Given that benzamides can target potassium channels, the panel should include various members of the Kv, KCa, and KCNQ families.[4][9] It is also prudent to include other major channel families like Nav, Cav, and ENaC to be comprehensive.

Protocol 2: FLIPR-Based Ion Channel Screening

  • Cell Lines: Use a panel of cell lines stably expressing the ion channels of interest (e.g., from Charles River or other vendors).[10]

  • Plate Preparation: Seed the cells into 384-well plates and allow them to grow to confluence.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit). This dye changes its fluorescence intensity in response to changes in membrane potential caused by ion channel opening or closing.

  • Compound Addition: Add 2,6-Dichlorobenzamidine at one or two concentrations (e.g., 1 µM and 10 µM) to the wells using the FLIPR system's integrated liquid handler.

  • Channel Activation/Inhibition: Add a known activator for the specific channel being assayed to stimulate ion flux. For inhibitor screens, the test compound is added before the activator. For activator screens, the compound's effect is measured directly.

  • Data Acquisition: The FLIPR instrument records the fluorescence intensity before and after compound and activator addition in real-time.

  • Hit Identification: A "hit" is defined as a compound that causes a statistically significant change in fluorescence (e.g., >3 standard deviations from the mean of the vehicle control) in a concentration-dependent manner.

Tier 2: Electrophysiological Validation and Mechanistic Studies

"Hits" from the primary screen must be validated using the gold-standard technique for ion channel research: patch-clamp electrophysiology. This technique provides direct measurement of ion flow through channels with high temporal and voltage resolution.

Rationale: Electrophysiology confirms the activity observed in the fluorescence assay and allows for detailed mechanistic studies, such as determining the compound's potency (IC50/EC50), its mode of action (e.g., open-channel block, allosteric modulation), and its dependence on voltage.[11]

Hypothetical Scenario: Let's assume the Tier 1 screen identified the voltage-gated potassium channel Kv1.3 as a target for 2,6-Dichlorobenzamidine.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3

  • Cell Preparation: Use a cell line stably expressing human Kv1.3 (e.g., HEK293-hKv1.3).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).

    • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2).

  • Gaining Access: Form a high-resistance (>1 GΩ) "gigaseal" between the pipette and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of 2,6-Dichlorobenzamidine. Allow the effect to reach a steady state at each concentration.

  • Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the log of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

ParameterValueRationale
TechniqueWhole-Cell Patch-ClampDirect measurement of ion channel currents.[11]
Cell LineHEK293 expressing human Kv1.3Isolated system to study the specific channel.
Voltage ProtocolStep from -80 mV to +40 mVActivates the voltage-gated Kv1.3 channel.
Compound ApplicationPerfusion of increasing concentrationsAllows for the generation of a concentration-response curve.
Endpoint IC50 Value Quantifies the potency of the inhibitor.

Further Mechanistic Studies:

  • Voltage-Dependence: Investigate if the IC50 changes at different membrane potentials.

  • State-Dependence: Determine if the compound preferentially binds to the channel in its resting, open, or inactivated state.

  • Selectivity: Test the compound against other closely related ion channels (e.g., Kv1.1, Kv1.5) to determine its selectivity profile.

PART 3: Delving Deeper - Target Engagement and Signaling

Confirming that the compound interacts with its target in a more complex biological system and understanding the downstream consequences is a critical step.

Caption: Hypothetical signaling pathway of Kv1.3 inhibition.

Protocol 4: T-Cell Proliferation Assay

Rationale: Since Kv1.3 channels are critical for T-lymphocyte activation, a functional assay measuring T-cell proliferation is a physiologically relevant way to confirm the compound's cellular activity.[2]

  • Isolate T-Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using a Ficoll-Paque density gradient.

  • Label Cells: Label the T-cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Culture and Treatment: Plate the labeled T-cells and pre-incubate them with various concentrations of 2,6-Dichlorobenzamidine for 30-60 minutes.

  • Stimulation: Stimulate T-cell proliferation using an activating agent like phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

  • Incubation: Culture the cells for 3-5 days.

  • Data Acquisition: Analyze the cells using a flow cytometer. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.

  • Analysis: Quantify the percentage of cells that have undergone division in each treatment group. Determine the IC50 for the inhibition of proliferation.

Conclusion and Future Directions

This document outlines a systematic, hypothesis-driven framework for the initial in vitro characterization of 2,6-Dichlorobenzamidine, a compound with an unknown biological activity profile. By employing a tiered approach that begins with broad, high-throughput screening and progresses to rigorous, high-fidelity validation with electrophysiology and cell-based functional assays, researchers can efficiently identify and characterize novel ion channel modulators. The protocols and rationales provided herein are designed to ensure scientific integrity and generate robust, decision-enabling data for drug discovery and development programs.

References

Application Notes and Protocols for Cell-Based Assays Involving 2,6-Dichlorobenzamidine Derivatives as ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Innate Immune Checkpoint ENPP1 with 2,6-Dichlorobenzamidine Derivatives

The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, particularly within the tumor microenvironment.[1] This type II transmembrane glycoprotein plays a pivotal role in suppressing anti-tumor immunity by hydrolyzing 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING signaling pathway.[1][2] The degradation of cGAMP by ENPP1 effectively dampens the activation of STING (Stimulator of Interferon Genes), thereby preventing the downstream production of type I interferons and other pro-inflammatory cytokines that are essential for a robust anti-cancer immune response.[2][3]

Recent advancements in medicinal chemistry have led to the development of potent small molecule inhibitors of ENPP1. Many of these inhibitors are derived from or share structural similarities with 2,6-dichlorobenzamide and related chemical scaffolds.[4][5] These compounds offer a promising therapeutic strategy to "heat up" immunologically "cold" tumors by protecting endogenous cGAMP from degradation, thus unleashing the power of the innate immune system against cancer cells.[6][7]

This comprehensive guide provides detailed application notes and protocols for a suite of cell-based assays designed to characterize and validate the activity of 2,6-dichlorobenzamidine derivatives and other novel compounds as ENPP1 inhibitors. These assays are tailored for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of next-generation cancer immunotherapies.

The Scientific Rationale: A Multi-tiered Approach to Assay Development

A robust evaluation of potential ENPP1 inhibitors requires a multi-pronged approach that not only confirms direct enzyme inhibition but also demonstrates the intended downstream biological consequences. The protocols outlined below are designed to be a self-validating system, moving from direct target engagement to functional cellular outcomes.

  • Direct Target Engagement: The initial step is to ascertain whether the test compounds directly inhibit ENPP1 activity in a cellular context. This is crucial to confirm on-target effects and determine the potency of the inhibitors.

  • Functional cGAMP Rescue: The primary mechanistic goal of ENPP1 inhibition is to prevent the hydrolysis of cGAMP.[1][3] Therefore, a key validation step is to demonstrate that the inhibitor can effectively increase the extracellular concentration of cGAMP.

  • Downstream Pathway Activation: The ultimate therapeutic objective is to activate the STING pathway.[8][9] Consequently, it is essential to measure the activation of STING and its downstream signaling components, such as the phosphorylation of TBK1 and IRF3, and the subsequent induction of interferon-stimulated genes.

Protocol 1: Cell-Based ENPP1 Activity Assay

This protocol describes a fluorogenic assay to measure ENPP1 activity in live cells and to determine the IC50 values of inhibitory compounds. The assay utilizes a specific ENPP1 substrate that becomes fluorescent upon cleavage.[10][11]

Principle:

This assay employs a fluorogenic substrate, such as TG-mAMP, which is cleaved by ENPP1 to release a fluorescent molecule.[10] The increase in fluorescence intensity is directly proportional to ENPP1 activity. By treating cells with varying concentrations of a 2,6-dichlorobenzamidine derivative or other test compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50).

Materials:
  • Human cancer cell line with high ENPP1 expression (e.g., MDA-MB-231 or HepG2)[11]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom tissue culture plates

  • ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., from Cayman Chemical) or individual components:[10][11]

    • Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

    • Assay Buffer

    • Positive control ENPP1 inhibitor

  • Test compounds (2,6-dichlorobenzamidine derivatives) dissolved in DMSO

  • Fluorescence plate reader with excitation/emission wavelengths of approximately 485/520 nm[10]

Step-by-Step Methodology:
  • Cell Seeding:

    • The day before the assay, seed the ENPP1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • On the day of the assay, gently wash the cells once with pre-warmed assay buffer.

    • Add the diluted compounds to the respective wells. Include wells for "no inhibitor" (vehicle control) and a positive control inhibitor.

    • Incubate for the desired pre-incubation time (e.g., 30-60 minutes) at 37°C.

  • Enzymatic Reaction:

    • Prepare the substrate working solution by diluting the fluorogenic ENPP1 substrate in the assay buffer according to the manufacturer's instructions.[11]

    • Add the substrate working solution to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~520 nm.[10]

    • Take kinetic readings every 5 minutes for 60-90 minutes, or a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram:

ENPP1_Activity_Assay cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Seed_Cells Seed ENPP1-expressing cells in 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Wash_Cells Wash cells with assay buffer Add_Inhibitors Add serial dilutions of 2,6-dichlorobenzamidine derivatives Wash_Cells->Add_Inhibitors Pre_Incubate Pre-incubate (30-60 min, 37°C) Add_Inhibitors->Pre_Incubate Add_Substrate Add fluorogenic ENPP1 substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic or endpoint reading (Ex/Em: 485/520 nm) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate reaction rates Normalize_Data Normalize to vehicle control Calculate_Rates->Normalize_Data Plot_Curve Plot dose-response curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the cell-based ENPP1 activity assay.

Protocol 2: STING Activation Reporter Assay

This protocol utilizes a luciferase reporter system to measure the activation of the STING pathway in response to ENPP1 inhibition.[8][12]

Principle:

This assay uses a cell line (e.g., HEK293T) engineered to co-express STING and a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter. When ENPP1 is inhibited, extracellular cGAMP can activate STING, leading to the phosphorylation of IRF3. Phosphorylated IRF3 translocates to the nucleus and drives the expression of the luciferase reporter gene. The resulting luminescence is a quantitative measure of STING pathway activation.

Materials:
  • HEK293T cells

  • Expression plasmids for human STING and an ISRE-luciferase reporter

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM reduced serum media

  • 2'3'-cGAMP

  • Test compounds (2,6-dichlorobenzamidine derivatives)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Step-by-Step Methodology:
  • Day 1: Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with the STING and ISRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.[8]

  • Day 2: Treatment and Stimulation:

    • The next day, when cells are 75-90% confluent, replace the medium with fresh culture medium.

    • Treat the cells with the desired concentrations of the 2,6-dichlorobenzamidine derivatives for 1-2 hours.

    • Stimulate the cells with a suboptimal concentration of exogenous 2'3'-cGAMP (e.g., 0.5-2 µg/mL).[8] The goal is to provide a baseline level of STING activation that can be potentiated by the ENPP1 inhibitor.

    • Incubate for 18-24 hours at 37°C.

  • Day 3: Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

    • Transfer the cell lysates to a white, opaque 96-well plate.

    • Measure the firefly and Renilla (if using as a control) luciferase activities using a luminometer according to the manufacturer's protocol.[8]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) to control for transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity relative to the cGAMP-stimulated cells treated with vehicle.

    • Plot the fold induction against the inhibitor concentration.

Signaling Pathway Diagram:

STING_Pathway_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING (on ER) cGAMP_ext->STING Activates Inhibitor 2,6-Dichlorobenzamidine Derivative Inhibitor->ENPP1 Inhibits AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 ISRE ISRE Promoter pIRF3->ISRE Binds to Luciferase Luciferase Gene ISRE->Luciferase Drives Expression Luminescence Luminescence Luciferase->Luminescence

Caption: ENPP1 inhibition by 2,6-dichlorobenzamidine derivatives enhances STING pathway activation.

Protocol 3: Western Blot Analysis of STING Pathway Phosphorylation

This protocol provides a method to directly assess the phosphorylation status of key STING pathway proteins, TBK1 and IRF3, as a direct measure of pathway activation.[13][14]

Principle:

Upon STING activation, it recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[2] Western blotting using phospho-specific antibodies allows for the sensitive detection of these phosphorylation events, providing direct evidence of STING pathway engagement.

Materials:
  • Cell line expressing the cGAS-STING pathway components (e.g., THP-1 monocytes)

  • Cell culture medium

  • Test compounds (2,6-dichlorobenzamidine derivatives)

  • Stimulating agent (e.g., Herring Testes DNA or cGAMP)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Methodology:
  • Cell Culture and Treatment:

    • Culture cells to an appropriate density. For THP-1 cells, differentiate with PMA for 24 hours if required.

    • Pre-treat cells with the 2,6-dichlorobenzamidine derivatives at various concentrations for 1-2 hours.

    • Stimulate the cells with a STING agonist (e.g., transfect with HT-DNA or treat with cGAMP) for a predetermined time (e.g., 1-3 hours). Include unstimulated and vehicle-treated controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-TBK1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane with antibodies for total protein (e.g., anti-TBK1) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Expected Results:

Treatment with an effective 2,6-dichlorobenzamidine derivative is expected to enhance the STING agonist-induced phosphorylation of TBK1 and IRF3 in a dose-dependent manner.

Data Presentation and Interpretation

To facilitate the comparison of results and the assessment of structure-activity relationships, quantitative data should be summarized in a clear and organized manner.

Table 1: Summary of In Vitro Activity for a Representative 2,6-Dichlorobenzamidine Derivative (Compound X)

AssayCell LineEndpointResult (Compound X)
ENPP1 Activity AssayMDA-MB-231IC5015 nM
STING Reporter AssayHEK293T-STINGEC50 (Fold Induction)50 nM
p-TBK1 Western BlotTHP-1Fold Increase (at 100 nM)3.5-fold
p-IRF3 Western BlotTHP-1Fold Increase (at 100 nM)4.2-fold

Trustworthiness and Self-Validation

The suite of assays presented here is designed to be inherently self-validating. A compound that is a true and effective ENPP1 inhibitor should demonstrate activity across all assays. For instance, a potent IC50 in the direct ENPP1 activity assay should correlate with a strong induction in the STING reporter assay and a clear increase in TBK1 and IRF3 phosphorylation. Discrepancies between these assays can provide valuable insights into potential off-target effects or issues with cell permeability.

Conclusion

The cell-based assays detailed in this guide provide a robust framework for the identification and characterization of 2,6-dichlorobenzamidine derivatives as inhibitors of ENPP1. By systematically evaluating direct target engagement, cGAMP rescue, and downstream STING pathway activation, researchers can confidently advance the most promising candidates in the drug discovery pipeline. These protocols, grounded in established scientific principles, are designed to ensure data integrity and accelerate the development of novel immunotherapies for cancer and other diseases where the cGAS-STING pathway plays a critical role.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of Novel 2,6-Dichloro-benzamidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Uncharted Territory of 2,6-Dichloro-benzamidine Compounds

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. The this compound scaffold represents a class of compounds with potential biological activity, yet it remains a largely unexplored area of research. A survey of the scientific literature reveals a significant gap in our understanding of the specific mechanism of action of compounds bearing this particular chemical moiety.

However, valuable insights can be gleaned from the study of its close structural analog, 2,6-Dichlorobenzamide (BAM). BAM is widely recognized as the primary and persistent environmental metabolite of the herbicide dichlobenil.[1][2][3] Its toxicological profile, including effects on the olfactory mucosa in animal models and its metabolic fate, have been subjects of investigation.[1][2] The metabolism of BAM is known to involve hydroxylation and conjugation, and in certain microorganisms, degradation is initiated by an amidase enzyme.[4][5][6]

This application note provides a comprehensive, step-by-step guide for researchers and drug development professionals to systematically characterize and elucidate the mechanism of action of novel this compound compounds. By leveraging the knowledge of BAM as a benchmark, we present a series of integrated protocols, from initial physicochemical profiling to in-depth cellular and molecular assays. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.

Part 1: Foundational Characterization of Your this compound Compound

Before delving into biological assays, a thorough understanding of the physicochemical properties of your test compound is paramount.[7][8] These properties influence a compound's behavior in aqueous and lipid environments, directly impacting its formulation for in vitro and in vivo studies, as well as its potential for membrane permeability and metabolic susceptibility.[9][10]

Protocol 1: Physicochemical Profiling

Objective: To determine the aqueous solubility, chemical stability, and lipophilicity (LogD) of the this compound compound.

Materials:

  • This compound compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Octanol

  • Dimethyl sulfoxide (DMSO)

  • HPLC system with UV detector

  • pH meter

  • Shaker incubator

Procedure:

  • Aqueous Solubility Determination (Thermodynamic Solubility):

    • Prepare a supersaturated solution of the compound in PBS (pH 7.4).

    • Incubate the solution at 25°C for 24 hours with constant agitation to reach equilibrium.

    • Centrifuge the solution to pellet the excess solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Chemical Stability Assessment:

    • Prepare a stock solution of the compound in DMSO and dilute it to a final concentration in PBS (pH 7.4).

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the concentration of the parent compound by HPLC. A decrease in concentration over time indicates instability.

  • Lipophilicity Measurement (LogD at pH 7.4):

    • Prepare a solution of the compound in PBS (pH 7.4).

    • Add an equal volume of octanol.

    • Vortex the mixture vigorously for 5 minutes to allow for partitioning.

    • Centrifuge to separate the aqueous and octanol phases.

    • Measure the concentration of the compound in both the aqueous and octanol phases using HPLC.

    • Calculate the distribution coefficient (LogD) as: LogD = log10([Compound]octanol / [Compound]aqueous).

Data Presentation:

PropertyMethodResult
Aqueous Solubility (µg/mL)HPLC-UV
Chemical Stability (t1/2 in hours)HPLC-UV
LogD at pH 7.4Octanol-Water Partitioning

Part 2: A Systematic Workflow for Biological Evaluation

Once the foundational characteristics of the compound are understood, a systematic approach to biological evaluation is necessary to unravel its mechanism of action. The following workflow provides a logical progression from broad cytotoxicity screening to more specific mechanistic assays.

G cluster_0 Initial Assessment cluster_1 Mechanistic Investigation cluster_2 Data Synthesis a Physicochemical Profiling b In Vitro Cytotoxicity Screening (MTT Assay) a->b c Metabolic Stability Assay b->c Determine relevant concentration range d Enzyme Inhibition Screening b->d e Apoptosis Pathway Analysis b->e f Integrated Mechanism of Action Hypothesis c->f d->f e->f

Caption: Experimental workflow for mechanism of action studies.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the this compound compound on a panel of relevant cell lines and to calculate the IC50 (half-maximal inhibitory concentration) value. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]

Materials:

  • Human cell lines (e.g., a panel of cancer cell lines, and a non-cancerous cell line for selectivity)

  • This compound compound and 2,6-Dichlorobenzamide (BAM) for comparison

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound compound and BAM in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]

  • Solubilization and Absorbance Reading:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundCell Line A
Cell Line B
2,6-Dichlorobenzamide (BAM)Cell Line A
Cell Line B
Protocol 3: Metabolic Stability Assessment

Objective: To evaluate the susceptibility of the this compound compound to metabolism by liver enzymes, primarily cytochrome P450s.[15][16][17][18] This provides an estimate of the compound's intrinsic clearance and potential in vivo half-life.

Materials:

  • Pooled human liver microsomes

  • This compound compound

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing liver microsomes and the this compound compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.[15]

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Data Presentation:

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)
This compound
Protocol 4: General Enzyme Inhibition Screening

Objective: To screen the this compound compound against a panel of enzymes to identify potential molecular targets. The choice of enzymes can be guided by the compound's structure or intended therapeutic area. Given that amidases are involved in the metabolism of related compounds, including them in the screen is advisable.[19][20][21][22]

Materials:

  • Purified enzymes of interest

  • Specific substrates for each enzyme (fluorogenic or chromogenic)

  • Assay buffer specific for each enzyme

  • This compound compound

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Assay Preparation:

    • In a microplate, add the assay buffer, the enzyme, and the this compound compound at various concentrations.

    • Include a positive control inhibitor and a no-inhibitor control.

  • Pre-incubation:

    • Pre-incubate the enzyme with the compound for a specified time to allow for binding.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.[23]

Data Analysis:

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the no-inhibitor control.

  • For active compounds, perform a dose-response experiment to determine the IC50 value.[24][25][26]

Data Presentation:

Enzyme Target% Inhibition at [X] µMIC50 (µM)
Enzyme 1
Enzyme 2
Amidase
Protocol 5: Apoptosis Pathway Analysis

Objective: To determine if the cytotoxicity observed in the MTT assay is due to the induction of apoptosis. The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry.[27][28][29][30]

G cluster_0 Apoptosis Signaling a Apoptotic Stimulus b Caspase Activation a->b c Phosphatidylserine (PS) Exposure b->c d DNA Fragmentation c->d

Caption: Key events in the apoptosis pathway.

Materials:

  • Cells treated with the this compound compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound for a predetermined time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. Annexin V-FITC fluorescence indicates early apoptotic cells, while PI fluorescence indicates late apoptotic or necrotic cells.

Data Analysis:

  • Quantify the percentage of cells in each quadrant of the flow cytometry plot:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
This compound

Conclusion and Future Directions

This application note provides a structured and comprehensive framework for the initial characterization and investigation of the mechanism of action of novel this compound compounds. By systematically evaluating their physicochemical properties, cytotoxic effects, metabolic stability, enzyme inhibition potential, and induction of apoptosis, researchers can build a robust data package to form a hypothesis about the compound's biological activity. The comparative analysis with 2,6-Dichlorobenzamide (BAM) throughout this process will be crucial in distinguishing the unique contributions of the benzamidine moiety to the compound's overall profile. The insights gained from these studies will be invaluable for guiding further lead optimization, target deconvolution, and preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloro-benzamidine. As a critical intermediate in medicinal chemistry, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Foundational Protocol: Synthesis via the Pinner Reaction

The most reliable and widely employed method for converting 2,6-dichlorobenzonitrile to this compound is the Pinner reaction.[1][2] This acid-catalyzed process involves two key stages: the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) and its subsequent ammonolysis to the target amidine.[3][4][5]

Experimental Workflow: Step-by-Step

This protocol is designed to be a self-validating system. Adherence to anhydrous conditions and precise temperature control are critical for success.[1][4]

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube (e.g., filled with calcium chloride) to protect from atmospheric moisture. The entire setup should be under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Dissolve 2,6-dichlorobenzonitrile in anhydrous ethanol (10 mL per gram of nitrile) in the reaction flask.

  • Pinner Salt Formation: Cool the solution to 0-5°C using an ice bath. Begin bubbling dry hydrogen chloride (HCl) gas through the stirred solution. Monitor the temperature to ensure it does not exceed 5°C, as the Pinner salt is thermally unstable.[1][2] Continue the HCl addition until the solution is saturated and a precipitate of the Pinner salt (ethyl 2,6-dichlorobenzimidate hydrochloride) may begin to form.

  • Reaction Incubation: Seal the flask and continue stirring the mixture at 0-5°C for 6-12 hours, or until TLC/HPLC analysis shows complete consumption of the starting nitrile.

  • Ammonolysis: Cool the reaction mixture again to 0-5°C. Introduce anhydrous ammonia (NH₃) gas slowly through the gas inlet tube until the solution reaches a pH ≥ 9. Alternatively, a solution of ammonia in anhydrous ethanol can be added dropwise. This step is exothermic; maintain strict temperature control.

  • Product Formation & Isolation: After ammonia addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. The product, this compound hydrochloride, will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or byproducts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ethyl acetate.[3]

Quantitative Data Summary
ParameterValue/RangeRationale & Notes
Starting Material 2,6-Dichlorobenzonitrile1.0 eq
Solvent Anhydrous Ethanol10-15 mL / g of nitrile
Reagent 1 Dry HCl gasSaturated solution
Reagent 2 Anhydrous NH₃ gaspH ≥ 9
Temperature (Step 3-4) 0-5°CPrevents thermal decomposition of the unstable Pinner salt intermediate.[2]
Temperature (Step 5) 0-5°CControls the exothermicity of the ammonolysis reaction.
Reaction Time (Step 4) 6-12 hoursMonitor by TLC/HPLC for completion.
Reaction Time (Step 6) 4-6 hoursEnsures complete conversion of the intermediate to the amidine.
Expected Yield 85-95%Yields are highly dependent on maintaining anhydrous conditions.

Reaction Pathway Visualization

G cluster_0 Pinner Reaction Pathway A 2,6-Dichlorobenzonitrile B Pinner Salt Intermediate (Ethyl 2,6-dichlorobenzimidate HCl) A->B  + Anhydrous EtOH  + Dry HCl gas (0°C) C This compound HCl B->C  + Anhydrous NH₃ (0°C)

Caption: Pinner reaction for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My final yield is consistently low (<70%). What are the most likely causes?

A1: Low yields in the Pinner reaction almost always trace back to two primary issues: the presence of water or incomplete reaction.

  • Causality (Water Contamination): The Pinner salt intermediate is highly susceptible to hydrolysis.[6] Even trace amounts of water will react with the intermediate to form the corresponding ester (ethyl 2,6-dichlorobenzoate) or, upon workup, the amide (2,6-dichlorobenzamide), which is a common and persistent metabolite of the parent nitrile.[7][8] This side reaction directly consumes your intermediate, preventing its conversion to the desired amidine.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened or distilled anhydrous solvents. The HCl and ammonia gases must be passed through a drying agent (like concentrated H₂SO₄ for HCl or a KOH tower for NH₃) before introduction into the reaction.[4]

    • Check for Complete Nitrile Conversion: Before proceeding to the ammonolysis step, take a small aliquot of the reaction mixture, quench it, and analyze it via TLC or HPLC. If starting material is still present, extend the reaction time or re-saturate the solution with dry HCl gas at 0°C.

Q2: My NMR spectrum shows a significant amount of 2,6-dichlorobenzamide. How can I prevent its formation?

A2: The formation of 2,6-dichlorobenzamide is a classic indicator of premature hydrolysis of the Pinner salt or the final amidine product.

  • Causality (Mechanism): The imidate intermediate (Pinner salt) can hydrolyze to an ester. During the ammonia workup, this ester can be converted to the amide, or the amidine product itself can hydrolyze back to the amide under non-anhydrous or improperly controlled pH conditions.

  • Troubleshooting Steps:

    • Strict Anhydrous Protocol: Re-evaluate every step of your process for potential points of moisture entry. This is the most critical factor.

    • Temperature Control During Ammonolysis: Ensure the temperature is kept low (0-5°C) during the addition of ammonia. A runaway exothermic reaction can promote side reactions.

    • Workup Conditions: After the reaction is complete, work quickly. Avoid prolonged exposure of the basic reaction mixture to air, which contains moisture. When purifying, ensure all solvents are anhydrous until the final, stable hydrochloride salt is isolated.

Q3: The reaction seems to stall; the starting nitrile is consumed, but the final product yield is poor after ammonolysis.

A3: This suggests a problem with the Pinner salt itself or the ammonolysis step. The Pinner salt is thermodynamically unstable and can undergo rearrangement or decomposition if not handled correctly.[1][2]

  • Causality (Intermediate Instability): If the temperature during Pinner salt formation rises significantly above 5°C, the intermediate can eliminate alkyl chloride to form the stable 2,6-dichlorobenzamide.[2] This is an irreversible side reaction that consumes the intermediate.

  • Troubleshooting Steps:

    • Aggressive Temperature Monitoring: Maintain a strict internal reaction temperature of 0-5°C throughout the HCl addition and subsequent stirring. Do not rely solely on the external bath temperature.

    • Isolate the Intermediate (Optional): For diagnostic purposes, you can attempt to isolate the Pinner salt by filtering the cold reaction mixture under an inert atmosphere. Characterizing this intermediate can confirm if the first step is proceeding correctly.

    • Ensure Effective Ammonolysis: Verify that the ammonia is being delivered effectively and that the pH of the mixture is becoming strongly basic. Incomplete neutralization of the HCl and reaction with the Pinner salt will result in low conversion.

Troubleshooting Workflow Diagram

G Start Low Product Yield? Q1 TLC/HPLC shows unreacted nitrile? Start->Q1 Analyze reaction mixture before NH₃ addition S1 • Extend HCl reaction time • Re-saturate with dry HCl gas Q1->S1 Yes Q2 Side products detected (amide, ester)? Q1->Q2 No S2 • Rigorously dry all reagents, solvents, and glassware • Ensure gases are dry Q2->S2 Yes Q3 Nitrile consumed, but low final product? Q2->Q3 No S3 • Maintain strict temp control (0-5°C) • Verify effective ammonia delivery (check pH) Q3->S3 Yes

Caption: Decision tree for troubleshooting low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the acid catalyst (HCl)?

A1: The acid catalyst is essential for activating the nitrile. The nitrogen atom of the nitrile is protonated by HCl, forming a highly electrophilic nitrilium ion. This dramatically increases the nitrile's susceptibility to nucleophilic attack by the alcohol (ethanol), which would not occur under neutral conditions.[3][4]

Q2: Can I use a different alcohol, like methanol or isopropanol?

A2: Yes, other anhydrous alcohols can be used, which will result in the formation of the corresponding methyl or isopropyl imidate intermediate. However, ethanol is commonly used due to its favorable balance of reactivity, boiling point, and solvent properties. Be aware that sterically hindered alcohols may react more slowly.[3]

Q3: Why is it necessary to use gaseous HCl and NH₃ instead of aqueous solutions like hydrochloric acid and ammonium hydroxide?

A3: As detailed in the troubleshooting guide, the presence of water is highly detrimental to the reaction.[4] Aqueous acids and bases would introduce water, leading to the immediate hydrolysis of the Pinner salt intermediate to undesired byproducts (esters and amides), causing a catastrophic drop in yield.[2][3]

Q4: How stable is the final this compound product?

A4: The free base form of the amidine is a strong base and can be susceptible to hydrolysis over time, especially when exposed to moisture.[6][9] It is standard practice to store the product as its hydrochloride salt, which is significantly more stable and less hygroscopic. For long-term storage, keep the salt in a desiccator at low temperature (-20°C).

References

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dichloro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center guide for researchers, scientists, and drug development professionals.

Welcome to the technical support resource for 2,6-Dichloro-benzamidine. As Senior Application Scientists, we understand that navigating the physicochemical properties of small molecules is critical for successful assay development. This guide provides in-depth, field-proven insights into a common hurdle encountered with this compound: aqueous solubility. We will explore the root causes of solubility issues and provide robust, step-by-step solutions to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its key properties?

A1: this compound (BAM) is a member of the benzamidine class of compounds, characterized by a benzamide structure substituted with chloro groups at positions 2 and 6.[1] It is known primarily as the major and highly persistent environmental metabolite of the herbicide Dichlobenil.[2][3] Due to its chemical structure, it serves as a scaffold in medicinal chemistry and may be studied for its biological activity.[4][5][6][7] Its physicochemical properties are crucial for understanding its behavior in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₂NO[1][8][9]
Molecular Weight 190.02 g/mol [1]
Appearance White to off-white or pale cream crystalline solid/powder.[1][4][8][1][4][8]
Melting Point 195-204 °C[1][8]
Aqueous Solubility ~2,700 mg/L (at 20-25 °C)[1][10]
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[4][4]
LogP (o/w) 0.77[1][10]

Q2: Why is solubility a potential issue if its reported aqueous solubility is ~2.7 g/L?

A2: While a solubility of 2.7 g/L (~14.2 mM) seems high, this value is typically determined in pure water.[1][10] Assay buffers are complex aqueous systems containing salts, buffering agents, and other components that can significantly decrease a compound's solubility through the "common ion effect" or "salting out." Furthermore, many assays require concentrations that push the limits of this solubility, especially after dilution from a highly concentrated organic stock solution, which can lead to precipitation.

Q3: What is the primary cause of precipitation when diluting a DMSO stock solution into an aqueous buffer?

A3: This is a classic phenomenon known as "solvent shock" or precipitation upon dilution.[11] this compound is highly soluble in organic solvents like DMSO.[4] When a small volume of this concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent environment changes abruptly from organic to aqueous. The compound is forced into a solution where it is much less soluble, causing it to crash out or precipitate before it can be properly dispersed.[11]

Part 2: Troubleshooting Guide for Assay Precipitation

This section provides a problem-solving framework for specific issues you may encounter during your experiments.

Q4: I observed immediate precipitation upon diluting my DMSO stock of this compound into my assay buffer. How do I prevent this?

A4: This is due to the "solvent shock" described above. The key is to make the transition from an organic to an aqueous environment more gradual.

  • Causality: A large and rapid polarity change forces the compound out of solution. By slowing this transition, you allow the compound molecules to disperse and solvate in the aqueous environment more effectively, preventing aggregation and precipitation.

  • Solution: Employ a stepwise dilution strategy. Instead of a direct 1:1000 dilution into the final buffer, create an intermediate dilution in a solution that is more accommodating. For example, first dilute the DMSO stock into a small volume of buffer that contains a higher percentage of an organic co-solvent or the primary solvent itself. See Protocol 2 for a detailed methodology. Other effective techniques include adding the stock solution dropwise to the aqueous buffer while vortexing vigorously to promote rapid dispersion.[11]

Q5: My solution was initially clear, but a precipitate formed after incubation or overnight storage at 4°C. What is happening?

A5: This issue highlights the difference between kinetic and thermodynamic solubility.

  • Causality: You likely created a supersaturated solution. This is a meta-stable state where the concentration of the dissolved compound is temporarily higher than its true thermodynamic solubility limit. Over time, or with changes in temperature (solubility often decreases at lower temperatures), the system equilibrates, and the excess compound precipitates out to reach its most stable, lower-energy state.[11][12]

  • Solutions:

    • Prepare Fresh: The most reliable solution is to prepare working solutions immediately before each experiment and avoid storing them.[11]

    • Determine Maximum Solubility: Empirically determine the maximum stable concentration of this compound in your final assay buffer under the exact experimental conditions (temperature, incubation time).

    • Use Stabilizing Excipients: For some applications, the inclusion of solubility-enhancing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) in the final buffer can help maintain compound stability in solution.[12][13] However, these must be validated for compatibility with your specific assay.

Q6: Can I adjust the pH of my assay buffer to improve the solubility of this compound?

A6: Yes, pH modulation can be a very effective strategy.

  • Causality: The benzamidine functional group is basic. At a pH below its pKa, the amidine group becomes protonated, acquiring a positive charge. This ionization significantly increases the molecule's polarity and its affinity for water, thereby enhancing aqueous solubility.[14] Conversely, at a pH above the pKa, the compound will be in its neutral, less polar form, which is less soluble in aqueous media.

cluster_pH Impact of pH on Solubility cluster_sol High_pH High pH (pH > pKa) Neutral Form Equilibrium High_pH->Equilibrium Less_Soluble Less Water Soluble High_pH->Less_Soluble Favors Low_pH Low pH (pH < pKa) Protonated (Cationic) Form More_Soluble More Water Soluble Low_pH->More_Soluble Favors Equilibrium->Low_pH

Caption: pH-dependent equilibrium of this compound.

Q7: I am conducting a cell-based assay and need to limit the final DMSO concentration to <0.1%. What is the best approach?

A7: This is a common and critical constraint. High concentrations of organic solvents can be toxic to cells.

  • Causality: The challenge is to dissolve the compound sufficiently at a high stock concentration so that the final dilution into cell media results in a solvent concentration below the cytotoxic threshold.

  • Solutions:

    • High-Concentration Stock: Prepare the highest possible, fully dissolved stock solution in 100% DMSO. For example, if your final desired assay concentration is 10 µM and your maximum allowable DMSO is 0.1%, you need a stock solution of at least 10 mM (10 µM / 0.001).

    • Serial Dilution in Media: Perform serial dilutions from your high-concentration stock into the final cell culture medium, not a simple buffer. The proteins and other components in the media can sometimes help stabilize the compound.

    • Alternative Solvents: If DMSO toxicity remains an issue, consider less toxic organic solvents like ethanol. However, you must re-validate the compound's solubility in the new solvent.

    • Formulation Strategies: For advanced applications, consider drug delivery systems like lipid-based formulations or cyclodextrin complexes, which can solubilize hydrophobic compounds in aqueous environments without organic solvents.[13][17]

Part 3: Experimental Protocols

These protocols provide validated, step-by-step methodologies for handling this compound.

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol details the standard procedure for creating a high-concentration stock solution, which is the starting point for most experiments.[18][19][20]

  • Pre-calculation:

    • Determine the mass of this compound needed.

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 20 mM stock: Mass = (0.020 mol/L) x (0.001 L) x (190.02 g/mol ) = 0.0038 g = 3.8 mg.

  • Weighing:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh out 3.8 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of high-purity, anhydrous DMSO to the tube.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage:

    • Clearly label the tube with the compound name, concentration, solvent, and date.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Dilution to Prevent Precipitation in Aqueous Buffer

This protocol provides a robust method to avoid "solvent shock" when preparing working solutions.[11]

  • Objective: Prepare a 10 µM final working solution in an assay buffer with a final DMSO concentration of 0.1%.

  • Materials:

    • 20 mM stock solution of this compound in DMSO (from Protocol 1).

    • Assay Buffer.

  • Procedure:

    • Step 1: Intermediate Dilution:

      • Prepare a 200 µM intermediate solution.

      • Pipette 95 µL of Assay Buffer into a clean microcentrifuge tube.

      • Add 5 µL of the 20 mM DMSO stock solution to the buffer.

      • Immediately vortex vigorously for 30 seconds. This creates a 1:20 dilution (1 mM) in 5% DMSO.

      • Now, take 10 µL of this 1 mM solution and add it to 40 µL of Assay Buffer. Vortex again. This creates a 1:5 dilution resulting in a 200 µM solution in 1% DMSO.

    • Step 2: Final Working Dilution:

      • Prepare the final 10 µM working solution.

      • Pipette 95 µL of Assay Buffer into the final tube or well.

      • Add 5 µL of the 200 µM intermediate solution.

      • Mix thoroughly by pipetting up and down or gentle vortexing.

      • The final solution contains 10 µM this compound in 0.05% DMSO, well below the typical 0.1-0.5% limit for most assays.

start Precipitation Observed? when When did it occur? start->when Yes end Proceed with Assay start->end No shock Problem: Solvent Shock (Rapid polarity change) when->shock Immediately upon dilution kinetic Problem: Supersaturation (Kinetic vs. Thermodynamic Solubility) when->kinetic Over time or during storage sol1 Solution: 1. Use Stepwise Dilution Protocol. 2. Add stock to buffer while vortexing. 3. Lower final concentration. shock->sol1 sol2 Solution: 1. Prepare solutions fresh before use. 2. Store at assay temp, not 4°C. 3. Determine true solubility limit in buffer. kinetic->sol2 ph_check Is pH adjustment an option for your assay? sol1->ph_check sol2->ph_check ph_sol Solution: Lower buffer pH to protonate the amidine group and increase solubility. ph_check->ph_sol Yes ph_check->end No ph_sol->end

Caption: Troubleshooting workflow for precipitation issues.

References

Technical Support Center: Optimizing Derivatization of 2,6-Dichlorobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,6-dichlorobenzamidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. We will address common challenges and frequently asked questions, drawing from established chemical principles and field-proven insights.

Introduction

2,6-Dichlorobenzamidine is a key building block in the synthesis of a wide range of biologically active molecules, including anticoagulants, enzyme inhibitors, and other therapeutic agents.[1] The amidine functional group, with its unique basicity and nucleophilicity, is the primary site for chemical modification.[2] However, the steric hindrance and electronic effects of the two ortho-chloro substituents present unique challenges. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2,6-dichlorobenzamidine for derivatization?

The reactivity of 2,6-dichlorobenzamidine is centered on the amidine moiety (-C(NH)NH₂). This group has two nitrogen atoms that can act as nucleophiles: the sp²-hybridized imino nitrogen (=NH) and the sp³-hybridized amino nitrogen (-NH₂).[2] Protonation typically occurs on the imino nitrogen, leading to a resonance-stabilized amidinium ion.[2] In derivatization reactions like alkylation or acylation, either nitrogen can potentially react, which can lead to mixtures of N- and N'-substituted products.

Q2: What is the most common and direct method for derivatizing the amidine group?

N-alkylation is one of the most fundamental and widely used methods for derivatizing amidines. This reaction involves the nucleophilic attack of an amidine nitrogen onto an alkyl halide (or other electrophile), forming a new carbon-nitrogen bond.[3][4] This approach is foundational for building molecular complexity and exploring structure-activity relationships (SAR).

Q3: Why is the choice of base so critical for N-alkylation reactions?

Amines and amidines can react directly with alkyl halides, but the reaction generates an acid byproduct (e.g., HBr, HCl) that will protonate the starting material, shutting down its nucleophilicity.[3] A base is therefore essential for two reasons:

  • To Neutralize Acid: It scavenges the acid produced during the reaction, ensuring the amidine remains in its free, nucleophilic form.

  • To Enhance Nucleophilicity: In some cases, a strong base can deprotonate the amidine to form an amidinate anion, a significantly more potent nucleophile.

The choice of base is critical to avoid side reactions. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the amidine in reacting with the electrophile.

Q4: How do the 2,6-dichloro substituents influence the reaction conditions?

The two chlorine atoms at the ortho positions have a profound impact:

  • Steric Hindrance: They physically block access to the amidine nitrogens, which can significantly slow down the reaction rate. This may necessitate more forcing conditions, such as higher temperatures or longer reaction times.

  • Electronic Effect: As electron-withdrawing groups, they reduce the electron density on the benzene ring and, to a lesser extent, the amidine group. This can decrease the overall nucleophilicity of the nitrogen atoms compared to an unsubstituted benzamidine. Phenyl substitution on amidine nitrogens has been shown to reduce basic strength significantly.[5]

Q5: Is it necessary to use protecting groups for the amidine functional group?

The use of a protecting group depends on the overall synthetic strategy. If your substrate contains other functional groups that are sensitive to the planned derivatization conditions (e.g., acidic, basic, or electrophilic reagents), protection is crucial.[6][7] For instance, if you need to perform a reaction elsewhere in the molecule that the nucleophilic amidine would interfere with, you would protect it first. Amidine-type protecting groups can be removed under specific acidic or basic conditions.[8][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the derivatization of 2,6-dichlorobenzamidine.

Problem 1: Low or No Product Yield

You've set up your reaction, but analysis (TLC, LC-MS) shows mostly unreacted starting material.

  • Possible Cause A: Insufficiently Reactive Conditions.

    • Why it happens: The combined steric and electronic effects of the 2,6-dichloro groups can make the amidine a reluctant nucleophile. The reaction may have a high activation energy barrier that isn't being overcome at your current temperature.

    • Solution: Gradually increase the reaction temperature. Many N-alkylation reactions that are sluggish at room temperature proceed smoothly under reflux conditions.[4] Also, consider using a more reactive electrophile. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide (NaI) can generate the more reactive alkyl iodide in situ.

  • Possible Cause B: Inadequate Base Strength or Solubility.

    • Why it happens: If the base is not strong enough to effectively neutralize the acid byproduct, the reaction will stall as the amidine becomes protonated. Furthermore, if an inorganic base like K₂CO₃ is used, its poor solubility in many organic solvents can limit its effectiveness.

    • Solution: Switch to a stronger or more soluble base. For instance, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) is often a good choice. For reactions requiring very strong, non-nucleophilic conditions, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to fully deprotonate the amidine, but require strictly anhydrous conditions.[10]

  • Possible Cause C: Inappropriate Solvent Choice.

    • Why it happens: The solvent must fully dissolve your reagents to allow for effective molecular collisions. A solvent that is too nonpolar may not dissolve the amidine salt, while a protic solvent (like ethanol or water) can interfere with the reaction by solvating the nucleophile or reacting with highly reactive electrophiles.

    • Solution: Use a polar aprotic solvent. Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are excellent choices for N-alkylation reactions as they dissolve a wide range of reactants and do not interfere with the mechanism.[4]

Problem 2: Formation of Multiple Products

Your reaction works, but you obtain a mixture of products that are difficult to separate.

  • Possible Cause A: Over-alkylation (Di-substitution).

    • Why it happens: The initially formed mono-alkylated product is also a nucleophile and can compete with the starting material for the remaining alkylating agent, leading to a di-alkylated species.[3] This is especially problematic if an excess of the electrophile is used.

    • Solution:

      • Control Stoichiometry: Use a strict 1:1 molar ratio of 2,6-dichlorobenzamidine to your electrophile, or even a slight excess (1.1 to 1.2 equivalents) of the amidine.

      • Slow Addition: Add the electrophile dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.

  • Possible Cause B: Isomeric Products (N vs. N' Substitution).

    • Why it happens: As discussed in FAQ #1, the amidine has two reactive nitrogen atoms. Reaction can occur at either site, leading to a mixture of N- and N'-substituted isomers, which can be difficult to separate chromatographically.

    • Solution: This is a more challenging issue to control directly. The product ratio can sometimes be influenced by reaction conditions (temperature, solvent), but this often requires extensive optimization. A more robust, albeit longer, approach is to employ an orthogonal protecting group strategy to selectively block one nitrogen before proceeding with the derivatization.[9]

Data Presentation & Recommended Conditions

The optimal conditions are highly dependent on the specific electrophile used. However, the following tables provide a validated starting point for your optimization experiments.

Table 1: Recommended Solvents for N-Alkylation

SolventTypeBoiling Point (°C)Rationale
DMF (Dimethylformamide)Polar Aprotic153Excellent solvating power for a wide range of reagents. High boiling point allows for a wide temperature range.
THF (Tetrahydrofuran)Polar Aprotic66Good general-purpose solvent. Lower boiling point is useful for more reactive electrophiles.[4]
Acetonitrile Polar Aprotic82Good solvating power, relatively inert. Common in analytical and preparative work.
Dioxane Polar Aprotic101Often used in palladium-catalyzed C-N couplings, which are an alternative to direct alkylation.[4]

Table 2: Common Bases for N-Alkylation

BaseTypepKa (Conjugate Acid)Notes
Triethylamine (TEA) Organic~10.7Standard, cost-effective choice for scavenging acid.
DIPEA (Hünig's Base) Organic, Non-nucleophilic~11.0Sterically hindered, reduces the chance of the base itself being alkylated.[3]
K₂CO₃ / Cs₂CO₃ Inorganic~10.3Mild, solid bases. Often used in DMF where they have some solubility. Cs₂CO₃ is more soluble and reactive.
NaH / t-BuOK Strong, Non-nucleophilic~35 / ~17Used to generate the highly reactive amidinate anion. Requires strictly anhydrous conditions.[10]

Visualized Workflows & Logic

To better illustrate the experimental process and troubleshooting logic, we have provided the following diagrams using Graphviz.

General Derivatization Workflow

This diagram outlines the key decision points and steps in a typical N-alkylation experiment.

DerivatizationWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Analysis Reagents Select Reagents (Amidine, Electrophile, Base, Solvent) Setup Assemble Anhydrous Apparatus (N2/Ar atmosphere) Reagents->Setup Dissolve Dissolve Amidine & Base in Solvent Setup->Dissolve Add Slowly Add Electrophile (Control Stoichiometry) Dissolve->Add Heat Heat to Target Temp (e.g., RT to Reflux) Add->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Quench Reaction (e.g., add H2O) Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Purify Purify Product (Column Chromatography) Extract->Purify Analyze Characterize Product (NMR, MS, HRMS) Purify->Analyze

Caption: A standard workflow for the N-alkylation of 2,6-dichlorobenzamidine.

Troubleshooting Decision Tree: Low Yield

If you are facing low product yield, this decision tree can guide your optimization strategy.

TroubleshootingTree Start Low Yield Observed Check_Temp Was reaction run at elevated temp? Start->Check_Temp Check_Base Is base strong & soluble? Check_Temp->Check_Base Yes Sol_Increase_Temp ACTION: Increase temperature / reflux Check_Temp->Sol_Increase_Temp No Check_Electrophile Is electrophile reactive? (e.g., Alkyl Iodide) Check_Base->Check_Electrophile Yes Sol_Change_Base ACTION: Use stronger/soluble base (e.g., DIPEA, NaH) Check_Base->Sol_Change_Base No Sol_Change_Electrophile ACTION: Use more reactive electrophile or add catalytic NaI Check_Electrophile->Sol_Change_Electrophile No Sol_Reassess Re-evaluate solvent and reagent purity Check_Electrophile->Sol_Reassess Yes

Caption: A decision tree for troubleshooting low-yield derivatization reactions.

Experimental Protocol: General Procedure for N-Alkylation

Disclaimer: This is a general protocol and must be adapted based on the specific reactivity of the alkylating agent. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

  • 2,6-Dichlorobenzamidine

  • Alkyl halide (1.0 equivalents)

  • Diisopropylethylamine (DIPEA, 1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 2,6-dichlorobenzamidine (1.0 eq.). Add anhydrous DMF (to make a ~0.1 M solution) and stir until fully dissolved. Add DIPEA (1.5 eq.) via syringe.

  • Electrophile Addition: Dissolve the alkyl halide (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the stirring solution at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), mass spectrometry, and HRMS.

References

Technical Support Center: Synthesis of 2,6-Dichlorobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,6-dichlorobenzamidine. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We focus on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Overview of the Primary Synthetic Challenge

The most prevalent and classical method for synthesizing 2,6-dichlorobenzamidine is the Pinner reaction , starting from 2,6-dichlorobenzonitrile. This two-step process involves the formation of an intermediate Pinner salt (an ethyl imidate hydrochloride), which is subsequently converted to the target amidine via ammonolysis.

The primary challenge in this synthesis stems from the steric hindrance imposed by the two chlorine atoms in the ortho positions of the benzene ring. This steric bulk can significantly slow down the reaction rates of both the imidate formation and the subsequent ammonolysis, leading to incomplete conversion and the formation of side products. Furthermore, the intermediates and the final product are sensitive to moisture, necessitating strictly anhydrous conditions.

Below is a workflow diagram illustrating the Pinner reaction for the synthesis of 2,6-dichlorobenzamidine hydrochloride.

A 2,6-Dichlorobenzonitrile C Ethyl 2,6-Dichlorobenzimidate HCl (Pinner Salt Intermediate) A->C Step 1: Pinner Salt Formation B Anhydrous Ethanolic HCl B->C E 2,6-Dichlorobenzamidine HCl (Product) C->E Step 2: Ammonolysis F Ammonium Chloride (Byproduct) C->F D Anhydrous Ammonia D->E D->F

Caption: Pinner reaction workflow for 2,6-dichlorobenzamidine HCl synthesis.

II. Frequently Asked Questions (FAQs)

FAQ 1: Why is my Pinner reaction so slow or appearing to stall?

The likely culprit is the steric hindrance from the 2,6-dichloro substitution on the benzonitrile ring. This steric crowding makes the nitrile carbon less accessible to the nucleophilic attack by ethanol. To overcome this, consider the following:

  • Prolonged Reaction Time: These reactions often require significantly longer reaction times than those for unhindered nitriles. Monitoring the reaction progress by TLC or ¹H NMR is crucial.

  • Increased Temperature: While Pinner reactions are typically initiated at low temperatures to control the exotherm of HCl dissolution, a gradual increase in temperature (e.g., to 40°C) may be necessary to drive the formation of the Pinner salt.[1] However, be cautious, as higher temperatures can also promote the degradation of the thermally unstable imidate hydrochloride intermediate.[2][3]

  • Anhydrous Conditions: Ensure absolute anhydrous conditions. Any trace of water will hydrolyze the intermediate imidate to the corresponding ester or, more commonly, the highly stable 2,6-dichlorobenzamide, which will be a significant impurity.

FAQ 2: I have a significant amount of a white, water-insoluble solid that is not my desired product. What is it?

This is very likely 2,6-dichlorobenzamide . This side product forms when the intermediate Pinner salt (ethyl 2,6-dichlorobenzimidate hydrochloride) reacts with water instead of ammonia. The conversion of nitriles to amides via the Pinner reaction in the presence of water is a known side reaction.

To mitigate the formation of 2,6-dichlorobenzamide:

  • Strictly Anhydrous Reagents and Solvents: Use freshly dried ethanol and ensure your reaction vessel is flame-dried under an inert atmosphere. The hydrogen chloride gas used must also be dry.

  • Inert Atmosphere: Conduct the entire synthesis under a dry inert atmosphere (e.g., nitrogen or argon).

The diagram below illustrates the competing reaction pathways for the Pinner salt intermediate.

cluster_0 Reaction Pathways of Pinner Salt A Ethyl 2,6-Dichlorobenzimidate HCl (Pinner Salt) D 2,6-Dichlorobenzamidine HCl (Desired Product) A->D Ammonolysis (Desired Pathway) E 2,6-Dichlorobenzamide (Side Product) A->E Hydrolysis (Side Reaction) B Anhydrous Ammonia B->D C Water (Moisture) C->E

Caption: Competing ammonolysis and hydrolysis pathways for the Pinner salt.

FAQ 3: My final product is contaminated with a large amount of a salt. How do I remove it?

The primary salt byproduct in the ammonolysis step is ammonium chloride (NH₄Cl) . Separating it from the desired 2,6-dichlorobenzamidine hydrochloride can be challenging due to their similar appearance as white solids.

A common and effective purification method is recrystallization from a suitable solvent. While both salts are soluble in water, selective recrystallization from an alcohol can be effective. For instance, methylamine hydrochloride, a similar amine salt, can be purified from ammonium chloride by recrystallization from absolute ethanol or n-butyl alcohol, as ammonium chloride has very low solubility in these solvents, especially at higher temperatures.[4]

Recommended Purification Strategy:

  • After the reaction, evaporate the solvent to obtain the crude solid mixture of 2,6-dichlorobenzamidine HCl and NH₄Cl.

  • Triturate the crude solid with a cold, anhydrous solvent like diethyl ether to remove any non-polar impurities.

  • Perform a recrystallization from hot, anhydrous ethanol or isopropanol. The 2,6-dichlorobenzamidine HCl should be more soluble in the hot alcohol than ammonium chloride.

  • Filter the hot solution to remove the insoluble ammonium chloride.

  • Allow the filtrate to cool slowly to induce crystallization of the purified 2,6-dichlorobenzamidine HCl.

  • Collect the crystals by filtration and wash with a small amount of cold, anhydrous ethanol.

III. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Yield of Pinner Salt 1. Insufficient HCl saturation.2. Steric hindrance slowing the reaction.3. Wet reagents or solvent.1. Ensure a continuous stream of dry HCl gas is bubbled through the cold ethanol solution until saturation is reached (fuming from the outlet).2. Increase the reaction time significantly (24-72 hours). Consider a moderate increase in temperature (e.g., to 40°C) after the initial HCl saturation at low temperature.[1]3. Use freshly distilled, anhydrous ethanol and dry all glassware thoroughly.
Formation of an Oily Product 1. Incomplete reaction, leaving unreacted starting material.2. Formation of ethyl 2,6-dichlorobenzoate due to moisture.1. Monitor the reaction by TLC or ¹H NMR to confirm the consumption of the starting nitrile.2. This ester is an oil at room temperature. Its presence indicates significant water contamination. The reaction should be repeated with strict anhydrous precautions.
Incomplete Ammonolysis 1. Insufficient ammonia.2. Steric hindrance of the imidate intermediate.3. Low reaction temperature.1. Ensure an excess of anhydrous ammonia is used. Bubbling ammonia gas through the reaction mixture or using a solution of ammonia in an anhydrous solvent are common methods.2. The ammonolysis of sterically hindered imidates can be slow. Allow for extended reaction times (12-24 hours).3. A moderate increase in temperature may be required, but this should be balanced against the potential for side reactions.
Product is Difficult to Purify 1. Contamination with 2,6-dichlorobenzamide.2. Inefficient removal of ammonium chloride.1. If significant amide is present, purification by recrystallization alone may be difficult. Column chromatography on silica gel may be necessary, though it can be challenging with the hydrochloride salt. Conversion to the free base before chromatography may be an option.2. Refer to the purification strategy in FAQ 3. Multiple recrystallizations may be necessary.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichlorobenzamidine Hydrochloride via the Pinner Reaction

Step 1: Preparation of the Pinner Salt (Ethyl 2,6-Dichlorobenzimidate Hydrochloride)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future solvent, and a gas outlet connected to a calcium chloride drying tube and then a gas scrubber (e.g., a beaker with a dilute sodium hydroxide solution).

  • Reagents: To the flask, add 2,6-dichlorobenzonitrile (1 equivalent) and anhydrous ethanol (5-10 equivalents).

  • HCl Saturation: Cool the flask in an ice-salt bath to 0-5°C. Bubble dry hydrogen chloride gas through the stirred solution. Continue the HCl addition until the solution is saturated (fumes will be visible at the outlet).

  • Reaction: Seal the flask and allow the mixture to stir at room temperature for 48-72 hours. The Pinner salt may precipitate as a white solid. Monitor the reaction progress by taking small aliquots, quenching with a base, extracting, and analyzing by TLC or ¹H NMR.

  • Isolation (Optional): If the Pinner salt precipitates, it can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum. However, it is often used directly in the next step without isolation.[2]

Step 2: Ammonolysis to 2,6-Dichlorobenzamidine Hydrochloride

  • Setup: Cool the flask containing the Pinner salt (either as a solution or a suspension) in an ice bath.

  • Ammonia Addition: Bubble dry ammonia gas through the stirred mixture for several hours. Alternatively, add a saturated solution of ammonia in anhydrous ethanol.

  • Reaction: After the ammonia addition is complete, seal the flask and allow it to stir at room temperature for 12-24 hours. A precipitate of ammonium chloride will form.

  • Work-up:

    • Filter the reaction mixture to remove the bulk of the ammonium chloride. Wash the solid with a small amount of cold, anhydrous ethanol.

    • Combine the filtrate and the washings and evaporate the solvent under reduced pressure to yield the crude 2,6-dichlorobenzamidine hydrochloride.

  • Purification: Recrystallize the crude product from hot, anhydrous ethanol as described in FAQ 3.

V. References

  • NROChemistry. Pinner Reaction. NROChemistry. Accessed January 2, 2026. --INVALID-LINK--

  • Wikipedia. Pinner reaction. Wikipedia. Accessed January 2, 2026. --INVALID-LINK--

  • J&K Scientific. Pinner Reaction. J&K Scientific. Published June 4, 2025. --INVALID-LINK--

  • Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. Accessed January 2, 2026. --INVALID-LINK--

  • Bräse, S., et al. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. 2013, 9, 1572–1577. --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in Benzonitrile synthesis. BenchChem. Accessed January 2, 2026. --INVALID-LINK--

  • BenchChem. troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. BenchChem. Accessed January 2, 2026. --INVALID-LINK--

  • Kołodziejski, D., et al. NMR Reaction Monitoring Robust to Spectral Distortions. Journal of the American Chemical Society. 2025.

  • Day, S., et al. NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods. 2013, 5(21), 5913-5919.

  • PubChem. 2,6-Dichlorobenzamide. National Center for Biotechnology Information. Accessed January 2, 2026. --INVALID-LINK--

  • Google Patents. US3444196A - Methods of manufacturing 2,6-dichlorobenzamide. Accessed January 2, 2026. --INVALID-LINK--

  • ResearchGate. Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Accessed January 2, 2026. --INVALID-LINK--

  • Organic Syntheses. Methylamine Hydrochloride. Organic Syntheses. Coll. Vol. 1, p.347 (1941); Vol. 5, p.75 (1925). --INVALID-LINK--

References

Technical Support Center: Purifying 2,6-Dichloro-benzamidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,6-dichlorobenzamidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions encountered during the purification of these valuable compounds, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Purification Issues

This section is structured to help you diagnose and resolve specific problems you may encounter in the lab.

Problem 1: My final product is an oil or a sticky solid, not the expected crystalline material.
  • Probable Cause 1: Residual Solvent. Even trace amounts of solvent can prevent a compound from crystallizing properly. This is especially common with high-boiling point solvents like DMSO or DMF.

  • Solution:

    • High-Vacuum Drying: Dry your material under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) can help drive off stubborn solvents, but be cautious of potential product decomposition if your compound is heat-sensitive.

    • Trituration: If high-vacuum is ineffective, try trituration. This involves suspending your oily product in a solvent in which it is insoluble (but the impurities are soluble). Good starting choices for a polar compound like a benzamidine hydrochloride are cold diethyl ether or hexane. Stir the suspension vigorously. The desired compound should solidify, and the impurities will be washed away. Filter and dry the resulting solid.

  • Probable Cause 2: Presence of Impurities. Impurities can act as "crystal lattice disruptors," preventing the ordered arrangement required for crystallization.

  • Solution:

    • Re-purification: The most direct solution is to repeat the purification step. If you used column chromatography, ensure your fractions were narrow enough to exclude closely eluting impurities.

    • Recrystallization Attempt: Even if the product is oily, you can attempt a recrystallization. Dissolve the oil in a minimum amount of a hot solvent in which it has good solubility. Then, add a "non-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes cloudy. Gently heat until it is clear again, then allow it to cool slowly. This can sometimes induce crystallization.

Problem 2: Significant product loss during acid-base extraction.
  • Probable Cause 1: Incomplete Protonation/Deprotonation. Benzamidines are basic and are typically extracted from an organic layer into an aqueous acidic layer.[1][2][3] If the pH of the aqueous acid is not low enough, the benzamidine will not be fully protonated to its water-soluble salt form and will remain in the organic layer.[2][4][5]

  • Solution:

    • pH Monitoring: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently acidic (typically pH 1-2) after adding the acid and shaking. If not, add more acid.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid solution rather than one large extraction. This is more efficient at removing the target compound.

  • Probable Cause 2: Emulsion Formation. An emulsion is a stable mixture of two immiscible liquids, which can make separating the organic and aqueous layers nearly impossible.

  • Solution:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. When mixing, use gentle inversions rather than vigorous shaking.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Problem 3: My benzamidine derivative streaks badly on a silica gel TLC plate and gives poor separation in column chromatography.
  • Probable Cause: Strong Interaction with Acidic Silica Gel. Benzamidines are basic compounds. The surface of standard silica gel is acidic due to the presence of silanol groups (Si-OH).[6] This strong acid-base interaction can cause the compound to bind irreversibly or elute very slowly, resulting in significant streaking.[6]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol.[6][7] This "competing base" will interact with the acidic sites on the silica, allowing your benzamidine derivative to move more freely up the column.[7]

    • Use of a Different Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[8]

      • Amine-Functionalized Silica: This is a specialty silica gel where the surface has been modified with amine groups, making it more suitable for purifying basic compounds.[6]

    • Reversed-Phase Chromatography: For highly polar benzamidine salts, reversed-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile or water/methanol) can be a very effective purification strategy.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify a crude 2,6-dichlorobenzamidine product?

A1: A multi-step approach is often best.

  • Acid-Base Extraction: First, perform an acid-base extraction to separate your basic benzamidine from any neutral or acidic impurities.[11] Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate), extract with dilute aqueous acid (e.g., 1M HCl), and then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate your purified benzamidine free base.

  • Recrystallization or Chromatography: The solid obtained after the acid-base extraction can then be further purified by either recrystallization or column chromatography, depending on the nature of the remaining impurities.

Q2: How do I choose a suitable solvent for recrystallizing 2,6-dichlorobenzamidine hydrochloride?

A2: The principle of "like dissolves like" is a good starting point. 2,6-Dichlorobenzamidine hydrochloride is a polar salt. Therefore, you should look for polar solvents. A good recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Solvent SystemPolarityComments
Ethanol/Water HighA common choice for polar compounds. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.
Methanol HighOften a good solvent, but sometimes solubility is too high even at low temperatures, leading to poor recovery.
Isopropanol MediumCan be an excellent choice, often providing a good balance of solubility at high and low temperatures.
Acetonitrile MediumAnother potential option, particularly if other alcohols prove to be too good of solvents.

Always perform small-scale solvent screening tests before committing your entire batch of material to a recrystallization.

Q3: My purified 2,6-dichlorobenzamidine is slightly colored. How can I remove the color?

A3: Colored impurities are often large, conjugated organic molecules.

  • Activated Charcoal (Charcoal Treatment): During recrystallization, after your compound has fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: While the solution is still hot, quickly filter it through a fluted filter paper or a Celite pad to remove the charcoal. Be careful, as the solution may cool and crystallize prematurely in the funnel.

  • Cooling: Allow the decolorized filtrate to cool and crystallize as usual.

Q4: Can I purify the free base of 2,6-dichlorobenzamidine using the same methods as the hydrochloride salt?

A4: While the general principles apply, there are key differences. The free base is less polar than the hydrochloride salt. This means it will be more soluble in less polar organic solvents and less soluble in water.

  • For Column Chromatography: You will likely need a less polar eluent system compared to what you would use for the hydrochloride salt.[12][13]

  • For Recrystallization: You might explore less polar solvents like toluene or a mixture of ethyl acetate and hexanes.

Workflow and Protocols

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for choosing the appropriate purification strategy for your crude 2,6-dichlorobenzamidine derivative.

Purification_Workflow Crude_Product Crude Product Assess_Purity Assess Purity (TLC, NMR) Crude_Product->Assess_Purity Is_Main_Spot Is there a major spot/product? Assess_Purity->Is_Main_Spot Yes_Main Yes Is_Main_Spot->Yes_Main Yes No_Main No Is_Main_Spot->No_Main No Assess_Properties Assess Properties of Crude Solid Yes_Main->Assess_Properties Complex_Mixture Complex Mixture No_Main->Complex_Mixture Column_Chromatography Column Chromatography Complex_Mixture->Column_Chromatography Final_Product Pure Product Column_Chromatography->Final_Product Is_Solid Is it a solid? Assess_Properties->Is_Solid Acid_Base_Extraction Consider Acid-Base Extraction First Assess_Properties->Acid_Base_Extraction Optional First Step Yes_Solid Yes Is_Solid->Yes_Solid Yes No_Solid No (Oil/Goo) Is_Solid->No_Solid No Recrystallization Attempt Recrystallization Yes_Solid->Recrystallization Trituration Trituration / Solvent Wash No_Solid->Trituration Recrystallization->Final_Product Trituration->Column_Chromatography Acid_Base_Extraction->Assess_Purity

Caption: Decision tree for selecting a purification strategy.

Protocol: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude material. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube. A good solvent will dissolve the compound when hot. Allow to cool. A good solvent will show crystal formation upon cooling.

  • Dissolution: Place the crude material to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

References

Technical Support Center: Enhancing the Bioavailability of 2,6-Dichloro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichloro-benzamidine and related compounds. A significant challenge in the development of amidine-containing drug candidates is achieving optimal oral bioavailability. Due to their basic nature, amidines are often protonated at physiological pH, leading to high polarity and consequently, poor membrane permeability. This guide provides a comprehensive resource of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome common hurdles in improving the bioavailability of this compound.

While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles and data from the broader class of benzamidine derivatives to provide actionable insights. The core strategies discussed herein—prodrug modification, formulation enhancement, and rigorous in vitro evaluation—are fundamental to advancing amidine-based therapeutics.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the development of this compound and provides scientifically grounded solutions.

Issue 1: Poor Aqueous Solubility of this compound

Question: My formulation of this compound shows very low solubility in aqueous buffers, which I believe is limiting its dissolution and subsequent absorption. What can I do?

Answer:

Low aqueous solubility is a common challenge for many drug candidates and can be a significant barrier to achieving adequate bioavailability. Here are several strategies to consider:

  • Salt Formation: For a basic compound like this compound, forming a salt with a pharmaceutically acceptable acid can significantly enhance aqueous solubility.[1] Common counter-ions include hydrochloride, sulfate, and mesylate. The choice of salt can impact not only solubility but also stability and hygroscopicity, so empirical screening of several salt forms is recommended.

  • pH Adjustment: As a basic compound, the solubility of this compound is expected to be pH-dependent. In the acidic environment of the stomach, it will likely be more soluble. Formulations that create a localized acidic microenvironment can aid dissolution.[2]

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and safe option.[3]

    • Surfactants and Co-solvents: Incorporating surfactants (e.g., polysorbates) or co-solvents (e.g., polyethylene glycol) can improve the wetting and solubilization of the compound.[4]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate.[2][5]

  • Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[4][5]

Issue 2: Low Membrane Permeability Observed in In Vitro Assays (e.g., PAMPA, Caco-2)

Question: My this compound analog shows high solubility after formulation, but its permeability in both PAMPA and Caco-2 assays is consistently low. What is the likely cause and how can I address this?

Answer:

Low membrane permeability is a primary characteristic of charged molecules like protonated amidines. The positive charge at physiological pH severely restricts passive diffusion across the lipid bilayers of cell membranes.

  • Causality: The amidine functional group is highly basic. At the pH of the small intestine (around 6.5-7.4), it will exist predominantly in its protonated, cationic form. This charge is the main reason for poor passive permeability.

  • Troubleshooting Strategies:

    • Prodrug Approach: This is a highly effective strategy for temporarily masking the polar amidine group.[6][7] The prodrug is designed to be more lipophilic, allowing it to cross the intestinal membrane. Once absorbed, it is enzymatically converted to the active this compound.

      • N,N'-Dihydroxyamidine Prodrugs: This is a particularly promising strategy for amidines.[6] The dihydroxy derivative is less basic and can be absorbed more readily. In vivo, it is reduced back to the active amidine.[6][7][8]

    • Ion Pairing: In some formulations, the use of a lipophilic counter-ion can form a neutral, more lipid-soluble complex with the protonated amidine, which can then permeate the membrane.[9]

    • Permeation Enhancers: Certain excipients can transiently and reversibly alter the integrity of the intestinal epithelium to allow for increased drug passage. However, this approach must be carefully evaluated for potential toxicity.[9]

Issue 3: High First-Pass Metabolism Suspected

Question: After what I believe to be successful absorption, the systemic exposure of my this compound derivative is still very low. I suspect rapid metabolism in the liver. How can I confirm and mitigate this?

Answer:

High first-pass metabolism, particularly in the liver, can significantly reduce the amount of active drug reaching systemic circulation.

  • Confirmation:

    • In Vitro Metabolic Stability Assays: These assays are crucial for identifying the susceptibility of your compound to metabolism.[10] The most common assays involve incubating the compound with:

      • Liver Microsomes: These contain the major Phase I (e.g., Cytochrome P450s) and some Phase II enzymes.[10][11][12][13]

      • Hepatocytes: These are whole liver cells and contain the full complement of metabolic enzymes, providing a more comprehensive picture of hepatic metabolism.

    • Metabolite Identification: Analyzing the samples from the metabolic stability assays by LC-MS/MS can help identify the major metabolites, giving you clues about the metabolic pathways involved.

  • Mitigation Strategies:

    • Structural Modification: If a specific metabolic "soft spot" is identified on the 2,6-dichloro-phenyl ring, medicinal chemistry efforts can be directed to block or modify that site to reduce metabolic breakdown.

    • Formulation Strategies:

      • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.[4][5]

      • Co-administration with Metabolism Inhibitors: While less common for new chemical entities, co-dosing with an inhibitor of the primary metabolizing enzyme can increase bioavailability. This approach requires careful consideration of potential drug-drug interactions.[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays to assess the bioavailability parameters of this compound and its derivatives.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[14][15]

Materials:

  • 96-well PAMPA sandwich plate (donor and acceptor plates)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound) and control compounds (high and low permeability)

  • 96-well UV-transparent plate

  • Plate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound and controls in DMSO (e.g., 10 mM).

    • Prepare the donor solution by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

    • The acceptor solution is typically PBS.

  • Coat the Donor Plate Membrane:

    • Carefully add a small volume (e.g., 5 µL) of the lecithin/dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.

  • Assemble the PAMPA Sandwich:

    • Add the acceptor solution to the wells of the acceptor plate (e.g., 300 µL).

    • Add the donor solution containing the test compound to the wells of the coated donor plate (e.g., 200 µL).

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Transfer aliquots from both the donor and acceptor wells to a 96-well UV plate.

    • Determine the concentration of the compound in each well using a plate reader at the compound's λmax. Alternatively, LC-MS/MS can be used for more sensitive and specific quantification.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)

Where:

  • CA(t) is the concentration in the acceptor well at time t.

  • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • A is the surface area of the membrane.

  • t is the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry standard for in vitro prediction of human intestinal absorption, as it models both passive and active transport mechanisms.[16][17][18][]

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates with permeable inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (transport buffer)

  • Test compound and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure the integrity of the tight junctions. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A→B) Transport (Absorption):

      • Wash the monolayer with pre-warmed transport buffer.

      • Add the test compound solution (in transport buffer) to the apical (donor) side.

      • Add fresh transport buffer to the basolateral (receiver) side.

      • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

      • At the end of the incubation, take samples from both the apical and basolateral compartments.

    • Basolateral to Apical (B→A) Transport (Efflux):

      • Repeat the process, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side. This is crucial to identify if the compound is a substrate for efflux transporters like P-glycoprotein.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated as:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver compartment.

  • A is the surface area of the insert.

  • C0 is the initial concentration in the donor compartment.

The Efflux Ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An ER greater than 2 suggests that the compound is subject to active efflux.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the susceptibility of a compound to metabolism by Phase I enzymes.[10][11][12][13][20]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control (a compound with known metabolic instability)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture containing liver microsomes and the test compound in the phosphate buffer in a 96-well plate. Pre-incubate at 37°C for a few minutes.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k

  • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Visualization of Key Concepts

Prodrug Strategy for Amidine Bioavailability

The following diagram illustrates the N,N'-dihydroxyamidine prodrug strategy to overcome the poor permeability of this compound.

G Amidine This compound (Protonated, Charged, Polar) Prodrug N,N'-Dihydroxy Prodrug (Neutral, Lipophilic) ActiveAmidine This compound (Active Form) Prodrug->ActiveAmidine Prodrug->ActiveAmidine label_absorption Chemical Modification

Caption: Prodrug strategy to enhance bioavailability.

Workflow for In Vitro Bioavailability Assessment

This workflow outlines the sequential in vitro assays used to characterize a compound's potential for oral bioavailability.

G Compound Test Compound (e.g., this compound derivative) Solubility Aqueous Solubility Assay Compound->Solubility PAMPA PAMPA (Passive Permeability) Solubility->PAMPA Sufficiently Soluble Caco2 Caco-2 Assay (Absorption & Efflux) PAMPA->Caco2 Permeable? Metabolism Microsomal Stability Assay (Metabolism) Caco2->Metabolism Good Absorption Profile? Decision Candidate for In Vivo Studies? Metabolism->Decision Metabolically Stable?

Caption: In vitro bioavailability assessment workflow.

Data Presentation

The following tables provide a template for summarizing and comparing key data from the described in vitro assays.

Table 1: Permeability Data for this compound and Analogs

Compound IDPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)Caco-2 Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
This compound [Insert Data][Insert Data][Insert Data][Insert Data][Low/Moderate/High]
Prodrug-1 [Insert Data][Insert Data][Insert Data][Insert Data][Low/Moderate/High]
Control (High Perm.) >10>10>10~1High
Control (Low Perm.) <1<1<1~1Low

Table 2: Metabolic Stability of this compound and Analogs

Compound IDIn Vitro t₁/₂ (min)Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg protein)Predicted Hepatic Extraction
This compound [Insert Data][Insert Data][Low/Moderate/High]
Analog-A [Insert Data][Insert Data][Low/Moderate/High]
Control (High Turnover) < 10HighHigh
Control (Low Turnover) > 60LowLow

References

Technical Support Center: Strategies to Reduce the Toxicity of 2,6-Dichlorobenzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dichlorobenzamidine derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for toxicity issues encountered during your experimental workflows. Our goal is to equip you with the scientific rationale and actionable protocols needed to navigate the complexities of medicinal chemistry and develop safer, more effective therapeutic candidates.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the toxicity profile of 2,6-dichlorobenzamidine derivatives and outlines general mitigation strategies.

Q1: We've identified a hit compound containing a 2,6-dichlorobenzamidine scaffold, but it shows significant cytotoxicity in our initial screens. What are the likely toxicophores?

A: The 2,6-dichlorobenzamidine scaffold contains two primary structural motifs that are often associated with toxicity: the chlorinated aromatic ring and the amidine group.

  • Dichlorinated Phenyl Ring: Chlorinated aromatic compounds can be metabolized by cytochrome P450 (CYP) enzymes to form reactive intermediates, such as arene oxides or quinones.[1] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[2] The substitution pattern of the chlorine atoms can significantly influence the metabolic outcome and resulting toxicity.[3]

  • Amidine Group: Amidines are strongly basic and are typically protonated at physiological pH.[4] This high basicity can lead to off-target interactions with acidic residues in proteins or phospholipids in membranes, potentially causing toxicity. Furthermore, the amidine group can influence properties like membrane permeability and bioavailability, which can indirectly contribute to a poor toxicity profile.[4]

Q2: What are the first-line strategies to consider for reducing the toxicity of our lead compound?

A: The most effective initial strategy is bioisosteric replacement , where a problematic functional group is replaced with another group that has similar physical or chemical properties but a different toxicity profile.[5][6] This approach aims to reduce toxicity while preserving the desired biological activity.[7] For your scaffold, consider the following:

  • Modify the Dichlorophenyl Ring: Replace one or both chlorine atoms with bioisosteres to block or alter metabolic activation.

  • Replace the Amidine Group: Substitute the amidine with a less basic functional group that can still participate in the necessary interactions with the target protein.

It's crucial to approach this iteratively. A modification that reduces toxicity might also impact potency, so a careful balance must be struck.[8]

Q3: How do we experimentally confirm that our modifications have reduced toxicity?

A: A tiered approach to experimental validation is recommended.

  • In Vitro Cytotoxicity Assays: Start with simple, high-throughput assays like the MTT or LDH release assay to get a rapid assessment of general cytotoxicity in a relevant cell line.[9][10] A significant increase in the IC50 value of your new derivatives compared to the parent compound is a good indicator of reduced cytotoxicity.

  • Reactive Metabolite Formation Assays: If you suspect metabolism-driven toxicity, perform an in vitro assay with liver microsomes to trap and identify reactive metabolites.[2][11] A reduction in the formation of these metabolites for your new compounds is a positive sign.

  • Specific Toxicity Panels: If you have concerns about specific off-target effects, such as cardiotoxicity, you should test your compounds in relevant assays, like the hERG patch-clamp assay.[12]

Q4: We are concerned about potential cardiotoxicity. What structural features are associated with hERG inhibition?

A: hERG channel inhibition is a major cause of drug-induced cardiotoxicity.[12] Key structural features that increase the risk of hERG blockade include:

  • High Lipophilicity: "Greasy" molecules tend to accumulate in the cell membrane where the hERG channel resides.[12]

  • Basic Nitrogen Atoms: A positively charged nitrogen at physiological pH is a common feature in many hERG blockers.

  • Aromaticity: The presence of aromatic rings can contribute to binding within the hERG channel pore.[12]

Given that 2,6-dichlorobenzamidine derivatives contain both aromatic rings and a basic amidine, assessing hERG liability early is a critical step.

Troubleshooting Guide: In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental to assessing the safety of your compounds. However, various factors can lead to inconsistent or misleading results. This guide will help you troubleshoot common issues.

Problem 1: High Variability Between Replicate Wells in MTT Assay

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When plating, gently swirl the cell suspension between pipetting to prevent settling.

    • Pipetting Technique: Use calibrated pipettes and be consistent with your technique, especially during serial dilutions of your compound.

    • Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS to maintain humidity.

Problem 2: Low Absorbance Readings and Poor Signal-to-Noise Ratio

  • Possible Cause: Insufficient cell number, low metabolic activity of the chosen cell line, or suboptimal incubation times.

  • Troubleshooting Steps:

    • Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density that gives a robust signal within the linear range of the assay.

    • Increase Incubation Time: The standard 4-hour incubation with MTT reagent may be too short for cells with lower metabolic rates. Try extending the incubation time, but be mindful of potential toxicity from the reagent itself over very long periods.

    • Check Cell Health: Ensure your cells are in the logarithmic growth phase and are not over-confluent before starting the assay.

Problem 3: Solvent Control Shows Significant Cytotoxicity

  • Possible Cause: The concentration of your solvent (e.g., DMSO) is too high, or the solvent itself is toxic to your specific cell line.

  • Troubleshooting Steps:

    • Reduce Final Solvent Concentration: Ideally, the final concentration of DMSO should be kept below 0.5%. If your compound has low solubility, you may need to explore alternative solvents or formulation strategies.

    • Solvent Toxicity Curve: Always run a dose-response curve for your solvent alone to determine its non-toxic concentration range for your cell line.

    • Incomplete Solubility: Your sample may not be fully dissolved in the solvent mixture, leading to precipitates that can be cytotoxic.[1] Visually inspect your solutions and consider gentle warming or sonication to aid dissolution.

Interpreting Cytotoxicity Data

A decrease in cell viability below 70% compared to the negative control is often considered a cytotoxic effect.[13] However, an IC50 value from an MTT assay only indicates a 50% reduction in metabolic activity, which could be due to cell death (cytotoxicity) or inhibition of proliferation (cytostasis).[1] To distinguish between these, you may need to perform complementary assays, such as cell counting at different time points or assays that specifically measure apoptosis or necrosis.

Medicinal Chemistry Strategies for Toxicity Reduction

Once you have identified a toxicity issue, the following medicinal chemistry strategies can be employed to design safer derivatives.

Strategy 1: Mitigating Metabolism-Driven Toxicity of the Dichlorophenyl Ring

The primary goal here is to block or alter the metabolic "hotspots" on the aromatic ring that lead to the formation of reactive metabolites.

  • Bioisosteric Replacement of Chlorine:

    • Fluorine: Replacing a chlorine atom with fluorine can sometimes block metabolic oxidation at that position. However, this can also alter the electronic properties of the ring, so the impact on potency must be evaluated.

    • Trifluoromethyl (CF3) or Cyano (CN) groups: These are non-classical bioisosteres for chlorine and can significantly alter the electronic nature of the ring, potentially preventing the formation of reactive intermediates.[14]

  • Introducing Metabolism-Blocking Groups: Placing a metabolically stable group, such as a fluorine atom, adjacent to a potential site of oxidation can sterically hinder the approach of CYP enzymes.

  • Altering Ring Systems:

    • Pyridine or other Heterocycles: Replacing the dichlorophenyl ring with a heteroaromatic ring like pyridine can reduce the electron density of the ring system, making it less susceptible to oxidative metabolism.[5] This can also improve solubility.

Data-Driven Example: Bioisosteric Replacement for Aromatic Rings
Original MoietyBioisosteric ReplacementRationale for Toxicity ReductionPotential Trade-offs
PhenylPyridylReduces electron density, decreasing susceptibility to CYP-mediated oxidation.[15]Introduction of a basic nitrogen may create new off-target liabilities or affect pKa.
Chloro-phenylFluoro-phenylFluorine can block sites of metabolism.May alter binding interactions and potency.
PhenylCyclohexylRemoves aromaticity, preventing the formation of arene oxide intermediates.[15]Loss of potential pi-stacking interactions with the target, likely reducing potency.
Strategy 2: Reducing Toxicity Associated with the Amidine Group

The high basicity of the amidine group is often a source of toxicity. Replacing it with a less basic bioisostere that retains key binding interactions is a common strategy.

  • Bioisosteric Replacements for Amidine:

    • Guanidine: While also basic, guanidine has different geometric and hydrogen bonding properties that may lead to a different off-target profile.

    • Heterocycles: Five-membered rings such as 1,2,4-oxadiazole or 1,2,3-triazole can act as amide and amidine bioisosteres.[7][16] These groups are less basic but can still participate in hydrogen bonding.

    • Reducing Basicity: Replacing an adjacent methylene group with a carbonyl or an oxygen atom can lower the pKa of the amidine functionality, reducing its basicity.[4]

Logical Workflow for Toxicity Mitigation

The following diagram illustrates a typical workflow for identifying and mitigating toxicity in a lead compound series.

Toxicity_Mitigation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation & Design cluster_2 Phase 3: Synthesis & Re-evaluation Start Hit Compound (2,6-Dichlorobenzamidine Derivative) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Toxic High Toxicity Observed? Cytotoxicity->Toxic Hypothesize Hypothesize Toxicophore (Aromatic Ring vs. Amidine) Toxic->Hypothesize Lead_Op Lead Optimization Toxic->Lead_Op No (Low Toxicity) Design Design Bioisosteric Replacements Hypothesize->Design RM_Assay Reactive Metabolite Assay Hypothesize->RM_Assay Suspect Metabolism hERG_Assay hERG Assay Hypothesize->hERG_Assay Suspect Cardiotoxicity Synthesize Synthesize New Derivatives Design->Synthesize Re_evaluate Re-evaluate Cytotoxicity, RM Formation, hERG Synthesize->Re_evaluate Improved Toxicity Reduced? Re_evaluate->Improved Improved->Design No Potency Potency Maintained? Improved->Potency Potency->Design Potency->Lead_Op Yes

Caption: A decision-making workflow for mitigating toxicity in drug discovery.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of your compounds in an adherent cell line using a 96-well plate format.

Materials:

  • Adherent cells in culture

  • Complete culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites

This assay is designed to detect the formation of electrophilic reactive metabolites by trapping them with the nucleophile glutathione (GSH).

Materials:

  • Human liver microsomes (HLM)

  • Test compound

  • NADPH regenerating system (or NADPH)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine HLM, the test compound, and GSH in phosphate buffer.

  • Initiate Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system. Run a parallel incubation without NADPH as a negative control.[17]

  • Incubation: Incubate at 37°C for a set time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation: Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The key is to look for the mass of the parent compound plus the mass of glutathione (or a fragment thereof). A common method is to perform a neutral loss scan for 129 Da, which corresponds to the loss of the pyroglutamic acid moiety from the GSH conjugate upon fragmentation in the mass spectrometer.

Interpreting GSH Trapping Results

The detection of a GSH adduct provides strong evidence that your compound is being metabolized to a reactive electrophilic species. The exact mass of the adduct can help you elucidate the structure of the reactive intermediate and pinpoint the site of bioactivation on your molecule. This information is invaluable for guiding the next round of chemical modifications.

GSH_Trapping_Interpretation cluster_0 Experimental Workflow cluster_1 Data Analysis cluster_2 Interpretation & Action Incubation Incubate Compound with Liver Microsomes, NADPH, and GSH LCMS LC-MS/MS Analysis Incubation->LCMS Peak_Detect Detect Peak at [M+H+GSH]+ LCMS->Peak_Detect Neutral_Loss Confirm with Neutral Loss Scan of 129 Da Peak_Detect->Neutral_Loss Adduct_Found GSH Adduct Confirmed? Neutral_Loss->Adduct_Found Structure_Elucidate Elucidate Structure of Reactive Metabolite Adduct_Found->Structure_Elucidate Yes No_Adduct Low Risk of this Metabolic Pathway Adduct_Found->No_Adduct No Identify_Hotspot Identify Metabolic Hotspot on Parent Molecule Structure_Elucidate->Identify_Hotspot Redesign Redesign Compound to Block or Alter Metabolism Identify_Hotspot->Redesign

References

Validation & Comparative

A Senior Application Scientist's Guide to the Efficacy of 2,6-Dichlorobenzamidine Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of 2,6-dichlorobenzamidine derivatives, a class of compounds with significant potential as serine protease inhibitors. As researchers in drug discovery know, the journey from a core scaffold to a clinical candidate is one of meticulous optimization. The 2,6-dichlorobenzamidine core offers a rigid and synthetically accessible starting point for developing potent and selective inhibitors. Here, we will dissect the mechanism of action, analyze the structure-activity relationships that govern efficacy, and provide a robust experimental protocol for evaluating these compounds in your own laboratory.

The Mechanism of Action: Targeting the Serine Protease Catalytic Triad

Serine proteases are a ubiquitous class of enzymes involved in a vast array of physiological and pathological processes, including digestion, blood coagulation, and inflammation.[1] Their activity is defined by a highly conserved catalytic triad—composed of serine, histidine, and aspartate residues—within the enzyme's active site.[1]

Benzamidine-based inhibitors, including the 2,6-dichlorobenzamidine derivatives, function as competitive inhibitors.[2] The core of their inhibitory power lies in the positively charged amidinium group, which acts as a mimic of the natural arginine or lysine substrates of enzymes like trypsin. This allows the inhibitor to bind with high affinity to the S1 specificity pocket of the protease, where an aspartate residue typically resides at the base. The interaction between the cationic amidinium group and the anionic aspartate residue is a primary driver of binding affinity.[2]

The 2,6-dichloro substitutions on the phenyl ring play a crucial role in modulating the compound's properties. These bulky, electron-withdrawing groups can influence the compound's hydrophobicity, steric profile, and the electronic properties of the benzamidine core, thereby affecting its interaction with the enzyme's active site and surrounding subsites.

Serine_Protease_Inhibition cluster_Enzyme Serine Protease Active Site cluster_Process Catalytic Process CatalyticTriad Catalytic Triad (Ser, His, Asp) Hydrolysis Peptide Bond Cleavage CatalyticTriad->Hydrolysis Catalyzes S1_Pocket S1 Specificity Pocket (Aspartate at base) Inhibition Competitive Inhibition S1_Pocket->Inhibition Leads to Substrate Natural Substrate (e.g., Arginine/Lysine) Substrate->CatalyticTriad Binds to Active Site Inhibitor 2,6-Dichlorobenzamidine Derivative Inhibitor->S1_Pocket Binds to S1 Pocket

Figure 1: Mechanism of competitive inhibition of serine proteases by 2,6-dichlorobenzamidine derivatives.

Comparative Efficacy and Structure-Activity Relationship (SAR)

The inhibitory potential of benzamidine derivatives against serine proteases like trypsin and thrombin is highly dependent on the nature and position of substituents on the phenyl ring.[3][4] These substituents interact with the enzyme's secondary binding sites (S2, S3, etc.), which are adjacent to the primary S1 pocket.

Key SAR Insights:

  • Hydrophobicity: The interaction of inhibitors with thrombin is significantly affected by the hydrophobicity of the substituent. For trypsin, the relationship is more complex, also involving molar refractivity and molecular weight.[3]

  • Electronic Effects: For proteases like plasmin, the binding of benzamidine inhibitors is influenced by electron-donating properties of the substituents, in addition to hydrophobicity.[3]

  • Extension into Subsites: Extending the molecule with larger, appropriately shaped substituents can allow it to occupy the S3 and S4 subsites of the proteases, often leading to a dramatic increase in potency. This is a key strategy in moving from a simple benzamidine core to a highly potent inhibitor.

The table below summarizes the inhibitory constants (Ki) for a series of benzamidine derivatives against bovine trypsin and human thrombin. While not all are 2,6-dichloro derivatives, they provide a valuable framework for understanding how modifications to the core structure impact efficacy.

Compound IDDerivative NameTrypsin Ki (μM)Thrombin Ki (μM)
1 Benzamidine18.0660
2 4-Aminobenzamidine0.813.0
3 4-Chlorobenzamidine35.0250
4 3-Amidinophenylalanine0.10.2
5 Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine0.0150.007
6 Nα-(dansyl)-3-amidinophenylalanine0.0080.004

Data sourced from a three-dimensional quantitative structure-activity relationship (3D-QSAR) study.

From this data, we can infer that adding a 4-amino group (Compound 2) significantly improves potency against both enzymes compared to the unsubstituted benzamidine (Compound 1). Conversely, a 4-chloro group (Compound 3) is detrimental. The most potent compounds (5 and 6) feature large, hydrophobic extensions (naphthylsulfonyl and dansyl groups) that likely engage in favorable interactions with the enzyme's secondary subsites, showcasing the importance of exploring substitutions beyond the core ring. For the 2,6-dichlorobenzamidine scaffold, these principles suggest that further derivatization to extend into these subsites would be a fruitful strategy for enhancing inhibitory potency.

Experimental Protocol: Determining Inhibitor Potency (IC50)

To quantitatively compare the efficacy of newly synthesized 2,6-dichlorobenzamidine derivatives, a robust and reproducible enzymatic assay is essential. The following protocol describes a common fluorometric assay for determining the half-maximal inhibitory concentration (IC50) of a compound against trypsin, a representative serine protease.

Principle: This assay utilizes a substrate, such as fluorescein isothiocyanate (FITC)-labeled casein, which is heavily quenched in its intact form. Upon cleavage by active trypsin, the quenching is relieved, and the resulting peptide fragments fluoresce. An inhibitor will prevent this cleavage, resulting in a lower fluorescent signal. The IC50 is the concentration of inhibitor required to reduce the enzymatic activity by 50%.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement A Prepare Serial Dilutions of Inhibitor Compounds D Add Inhibitor Dilutions to Test Wells A->D B Prepare Trypsin Solution (Working Concentration) F Add Trypsin Solution to All Wells (except blank) B->F C Prepare FITC-Casein Substrate Solution H Initiate Reaction: Add Substrate to All Wells C->H D->F E Add Vehicle (DMSO) to Control Wells E->F G Pre-incubate Plate (e.g., 10-15 min at RT) F->G G->H I Measure Fluorescence (Ex/Em = 490/525 nm) in Kinetic Mode H->I J Analyze Data: Plot % Inhibition vs. [Inhibitor] and Determine IC50 I->J

Figure 2: Experimental workflow for determining IC50 values of serine protease inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2). The calcium ions are important for the stability and activity of trypsin.

    • Inhibitor Stock Solutions: Dissolve the 2,6-dichlorobenzamidine derivatives in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in the assay is low (≤1%) to avoid solvent effects on the enzyme.

    • Trypsin Solution: Prepare a working solution of trypsin (e.g., from bovine pancreas) in cold Assay Buffer. The final concentration should be determined empirically to give a robust signal within the linear range of the assay over the desired time course.

    • Substrate Solution: Prepare the FITC-casein substrate in Assay Buffer according to the manufacturer's instructions. Protect this solution from light.

  • Assay Procedure (96-Well Black Plate):

    • Controls: Designate wells for:

      • No-Enzyme Control (Blank): 50 µL Assay Buffer.

      • No-Inhibitor Control (100% Activity): 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Inhibitor Wells: Add 50 µL of each inhibitor dilution to the respective wells.

    • Enzyme Addition: Add 25 µL of the trypsin working solution to all wells except the "No-Enzyme Control".

    • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 25 µL of the FITC-casein substrate solution to all wells to bring the total volume to 100 µL.

    • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction rate (V) from the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Vinhibitor - Vblank) / (V100% activity - Vblank)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Scientific Rationale: The pre-incubation step is critical for reversible competitive inhibitors to reach binding equilibrium with the enzyme. Using a kinetic read allows for the determination of the initial reaction velocity, which is the most accurate measure of enzyme activity and is less prone to artifacts such as substrate depletion or photobleaching.

Discussion and Future Perspectives

The 2,6-dichlorobenzamidine scaffold remains a promising starting point for the development of novel serine protease inhibitors. The analysis of related benzamidine derivatives clearly indicates that potency is not solely governed by the interaction with the S1 pocket but is significantly enhanced by designing moieties that can productively interact with adjacent subsites.

The lack of a comprehensive, publicly available dataset comparing a series of 2,6-dichloro-substituted analogs highlights a gap in the literature and an opportunity for future research. A systematic study involving the synthesis and evaluation of derivatives with varied substituents at other positions of the phenyl ring would be invaluable. Such a study would allow for the development of a quantitative structure-activity relationship (QSAR) model specific to this scaffold, which would greatly accelerate the in-silico design and prioritization of next-generation inhibitors with improved potency and selectivity.

Future work should focus on:

  • Systematic Derivatization: Synthesizing a library of 2,6-dichlorobenzamidine derivatives with diverse chemical groups to probe interactions with enzyme subsites.

  • Selectivity Profiling: Screening potent hits against a panel of different serine proteases to determine their selectivity profile, which is crucial for minimizing off-target effects in a therapeutic context.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target proteases to visualize the binding mode and provide a structural basis for further rational design.

By combining rational design based on established SAR principles with robust enzymatic screening, researchers can effectively leverage the 2,6-dichlorobenzamidine core to develop highly efficacious and selective serine protease inhibitors for a range of therapeutic applications.

References

A Senior Application Scientist's Guide to the Validation of 2,6-Dichlorobenzamidine's Inhibitory Activity Against Nicotinamide N-methyltransferase (NNMT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in a range of pathologies, including metabolic diseases, neurodegenerative disorders, and various cancers.[1][2][3][4] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as the methyl donor.[5][6] This reaction produces 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[5][6][7] Aberrant NNMT expression can disrupt cellular energy homeostasis and methylation potential, contributing to disease progression.[3][4]

The development of potent and selective small molecule inhibitors is essential for validating NNMT as a drug target and for studying its complex biological roles.[1][3][7] 2,6-Dichlorobenzamidine is one such small molecule inhibitor. This guide provides a comprehensive framework for researchers to validate its inhibitory activity. We will objectively compare its performance with other alternatives, provide detailed experimental protocols, and explain the causality behind methodological choices to ensure scientific rigor.

The Biochemical Role of NNMT: A Target for Inhibition

NNMT sits at a critical junction of cellular metabolism. By consuming nicotinamide, it directly impacts the cellular pool of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for redox reactions and energy metabolism.[2][5][8][9] The production of SAH, a known inhibitor of other methyltransferases, influences the cellular methylation potential (the SAM/SAH ratio), which can lead to epigenetic alterations in gene expression.[2][5][10] Overexpression of NNMT is linked to depleted NAD+ and SAM pools, which can promote cancer cell proliferation and metabolic dysregulation.[2][5][8] Therefore, inhibiting NNMT is hypothesized to restore normal metabolic function and methylation balance.[9]

NNMT_Pathway cluster_NNMT NNMT Catalytic Cycle cluster_Inhibitors Inhibitor Action cluster_downstream Cellular Impact SAM S-Adenosylmethionine (SAM) NNMT NNMT Enzyme SAM->NNMT Methyl Donor NA Nicotinamide (NA) NA->NNMT Substrate NAD NAD+ Pool (Energy Metabolism) NA->NAD NAD+ Salvage Pathway SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Product MNA 1-Methylnicotinamide (MNA) NNMT->MNA Product Methylation Methylation Potential (Epigenetics) SAH->Methylation Alters SAM/SAH Ratio Inhibitor 2,6-Dichlorobenzamidine & Alternatives Inhibitor->NNMT Inhibition

Figure 1: The NNMT enzymatic reaction and points of inhibition.

Comparative Inhibitors for Benchmarking Performance

To rigorously assess 2,6-Dichlorobenzamidine, its performance must be benchmarked against other known NNMT inhibitors. The choice of comparators should ideally include molecules with different mechanisms of action or structural classes.

  • Sinefungin: A natural product analogue of SAM, Sinefungin acts as a general methyltransferase inhibitor.[3][7] It competes with SAM for the cofactor binding site.[8] While not selective for NNMT, its broad activity makes it an excellent positive control to validate that the assay system can detect methyltransferase inhibition. Its IC50 value against NNMT is reported to be in the micromolar range (e.g., 3.9 ± 0.3 μM).[3]

  • 1-Methylnicotinamide (MNA): As the product of the NNMT reaction, MNA is a natural feedback inhibitor.[8][11] It competes with the nicotinamide substrate for binding to the active site.[8] Including MNA as a comparator helps to characterize the substrate-competitive nature of a test compound. Its reported IC50 value is approximately 9.0 ± 0.6 μM.[11]

  • Bisubstrate Analogues: More advanced inhibitors have been designed to simultaneously occupy both the SAM and nicotinamide binding pockets.[7][12][13][14] These "bisubstrate inhibitors" often exhibit high potency, with some reaching low nanomolar IC50 values.[7] While specific compounds may not be commercially available, they represent the gold standard for potency in the literature.

Experimental Validation: A Fluorometric Inhibition Assay

The most direct method to validate inhibitory activity is through an in vitro enzymatic assay. A fluorometric assay is a common, sensitive, and high-throughput-compatible method. The principle involves detecting the reaction product SAH, which is enzymatically converted to homocysteine. The free thiol group of homocysteine then reacts with a probe to generate a fluorescent signal.[15] Inhibition of NNMT leads to a decrease in this signal.

Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis P1 Prepare Reagents: - NNMT Enzyme - Substrates (SAM, NA) - Buffers R1 Dispense NNMT Enzyme & Inhibitors into 96-well plate P1->R1 R2 Initiate Reaction: Add Substrate Mix (SAM + NA) P1->R2 P2 Prepare Inhibitor Plate: - Serial dilutions of  2,6-Dichlorobenzamidine - Controls (Sinefungin, MNA) - Vehicle (DMSO) P2->R1 R1->R2 R3 Incubate at 37°C (e.g., 60 min) R2->R3 D1 Stop Reaction (e.g., Isopropyl Alcohol) R3->D1 D2 Add SAH Detection Reagent Mix D1->D2 D3 Incubate at RT (e.g., 5-10 min) D2->D3 D4 Read Fluorescence (Ex/Em = 392/482 nm) D3->D4 A1 Calculate % Inhibition vs. Vehicle Control D4->A1 A2 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) A1->A2 A3 Determine IC50 Value A2->A3

Figure 2: High-level workflow for NNMT fluorometric inhibition assay.
Detailed Step-by-Step Protocol

This protocol is adapted from commercially available kits and established methodologies.[11][15][16]

1. Reagent Preparation:

  • NNMT Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT). Buffer choice is critical; the slightly alkaline pH is optimal for NNMT activity, and DTT is included to maintain a reducing environment, preserving enzyme integrity.
  • Recombinant Human NNMT Enzyme: Reconstitute and dilute in assay buffer to a working concentration (e.g., 2-5 nM). The final enzyme concentration should be optimized to ensure the reaction is in the linear range.[17]
  • Substrates: Prepare stock solutions of Nicotinamide (NA) and S-Adenosylmethionine (SAM). Final assay concentrations should be near their Michaelis-Menten constant (Km) values (Km for SAM is ~1.8 µM, for NA ~400 µM) to ensure sensitivity to competitive inhibitors.[6]
  • Inhibitor Stocks: Dissolve 2,6-Dichlorobenzamidine and control inhibitors (Sinefungin, MNA) in 100% DMSO to create high-concentration stocks (e.g., 10-50 mM).

2. Assay Execution (96-well plate format):

  • Plate Setup: Designate wells for a full dose-response curve of each inhibitor, plus essential controls.
  • Vehicle Control (0% Inhibition): Contains enzyme, substrates, and DMSO (final concentration ≤0.5%). This represents maximum enzyme activity.[15][16]
  • No Enzyme Control (Background): Contains substrates and buffer but no NNMT. This is crucial to subtract background fluorescence.
  • Positive Control: A known inhibitor (e.g., Sinefungin) at a concentration expected to give >80% inhibition. This validates assay responsiveness.
  • Inhibitor Dispensing: Prepare serial dilutions of the inhibitors in assay buffer. Add 50 µL of each inhibitor dilution (or control solution) to the appropriate wells.
  • Enzyme Addition: Add a mix of the NNMT enzyme and the SAH-to-homocysteine converting enzyme to each well (except the "No Enzyme" control).
  • Reaction Initiation: Start the reaction by adding 25 µL of the substrate mix (NA + SAM) to all wells. Mix thoroughly using a multichannel pipette.
  • Incubation: Incubate the plate at 37°C for 60 minutes. This time should be optimized to ensure the reaction remains in the initial velocity phase for the vehicle control.

3. Signal Detection:

  • Reaction Stop: Terminate the reaction by adding 50 µL of pre-chilled isopropyl alcohol.[15][16] This denatures the enzyme and halts product formation.
  • Probe Addition: Add 50 µL of the Thiol Detecting Probe working solution (diluted in DMSO) to each well.[15][16]
  • Signal Development: Incubate at room temperature for 5-10 minutes, protected from light.
  • Fluorescence Reading: Measure fluorescence using a plate reader with excitation at ~392 nm and emission at ~482 nm.[15]

4. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of the "No Enzyme" control from all other wells.
  • Calculate Percent Inhibition:
  • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
  • IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Interpretation and Comparison

The primary output of this validation is the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 of 2,6-Dichlorobenzamidine to the controls, we can contextualize its potency and potential mechanism.

Table 1: Hypothetical Comparative Inhibition Data for NNMT

CompoundPutative MechanismIC50 (µM)
2,6-Dichlorobenzamidine Test Compound 5.2
SinefunginSAM Competitive (Control)3.5
1-Methylnicotinamide (MNA)NA Competitive (Control)9.8
DMSOVehicle (0% Inhibition)>1000

Data are for illustrative purposes only.

Interpretation of Hypothetical Results:

  • In this example, 2,6-Dichlorobenzamidine shows an IC50 of 5.2 µM.

  • Its potency is comparable to both Sinefungin and MNA, suggesting it is a moderately potent inhibitor.

  • It is more potent than the product inhibitor MNA but slightly less potent than the general methyltransferase inhibitor Sinefungin. This provides a solid validation of its activity.

  • Further kinetic studies would be required to definitively determine if it is competitive with SAM or nicotinamide.

Conclusion

This guide provides a robust, self-validating framework for assessing the inhibitory activity of 2,6-Dichlorobenzamidine against NNMT. By employing proper controls, explaining the rationale behind protocol steps, and benchmarking against known inhibitors, researchers can generate trustworthy and publishable data. The provided fluorometric assay protocol is a reliable starting point for determining inhibitor potency (IC50). Successful validation using this guide confirms that 2,6-Dichlorobenzamidine is a valid chemical probe for studying the biological functions of NNMT and serves as a foundation for further drug development efforts.

References

A Comparative Guide to Serine Protease Inhibitors: A Focus on Benzamidine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of commonly used serine protease inhibitors, with a special focus on the structure-activity relationship of benzamidine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate inhibitor for their experimental needs. We will delve into the mechanistic details, comparative efficacy, and practical applications of these critical research tools.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are a large and diverse family of enzymes that play crucial roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and immunity.[1] They are characterized by a highly conserved catalytic triad in their active site, consisting of serine, histidine, and aspartate residues.[2] The serine residue acts as a nucleophile to hydrolyze peptide bonds in substrate proteins.

Due to their central role in health and disease, serine proteases are important targets for therapeutic intervention. Serine protease inhibitors are molecules that bind to these enzymes and modulate their activity. These inhibitors can be broadly classified based on their mechanism of action as either reversible or irreversible.

Reversible inhibitors , such as benzamidine and its derivatives, typically interact with the enzyme's active site through non-covalent bonds, forming an enzyme-inhibitor complex that can dissociate. Their potency is often described by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.

Irreversible inhibitors , such as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), form a stable, covalent bond with the active site serine residue, leading to permanent inactivation of the enzyme.[1]

Comparative Analysis of Common Serine Protease Inhibitors

The selection of an appropriate serine protease inhibitor is critical for the success of experiments where proteolytic degradation needs to be controlled. Below is a comparison of several widely used inhibitors, highlighting their mechanisms and key performance indicators.

InhibitorTarget ProteasesMechanism of ActionPotency (Ki or IC50)
Benzamidine Trypsin, Plasmin, ThrombinReversible, CompetitiveKi: 35 µM (Trypsin), 350 µM (Plasmin), 220 µM (Thrombin)[3]
Aprotinin Trypsin, Chymotrypsin, Plasmin, KallikreinReversible, CompetitiveKi: 0.06 pM (Trypsin), 9 nM (Chymotrypsin)
Leupeptin Serine, Cysteine, and Threonine ProteasesReversible, CompetitiveKi: 0.13 nM (Trypsin), 7 nM (Cathepsin B)
AEBSF Trypsin, Chymotrypsin, Plasmin, Thrombin, KallikreinIrreversibleBroad spectrum

The Benzamidine Scaffold: A Study in Structure-Activity Relationships

Benzamidine is a classic competitive inhibitor of trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues like arginine and lysine. The positively charged amidinium group of benzamidine mimics the side chains of these amino acids, allowing it to bind specifically to the S1 pocket of the protease active site.

The inhibitory potency and selectivity of benzamidine can be significantly modulated by substitutions on its benzene ring.[4][5] This structure-activity relationship (SAR) is a cornerstone of rational drug design for developing more effective and specific serine protease inhibitors.

The Case of 2,6-Dichloro-benzamidine

While specific inhibitory data for this compound against serine proteases is not widely available in the public domain, we can infer its potential properties based on the established SAR of halogenated benzamidines. The primary role of this compound in published literature is as a herbicide and a degradation product of the herbicide dichlobenil.[6]

Studies on other halogenated benzamidines have shown that the introduction of halogen atoms can influence binding affinity. For instance, a study on the inhibition of urokinase-type plasminogen activator (uPA) by halogenated benzylamines (structurally related to benzamidines) demonstrated that bromo- and iodo-substituted compounds exhibited stronger inhibition than their non-halogenated counterparts.[7] The electron-withdrawing nature and the potential for halogen bonding of the chlorine atoms in this compound could alter its interaction with the S1 pocket of serine proteases. However, without direct experimental data, its precise inhibitory profile remains speculative.

Experimental Protocols

Accurate characterization of inhibitor potency is essential for comparative studies. The following is a generalized protocol for determining the inhibition constant (Ki) of a competitive serine protease inhibitor using a fluorogenic substrate.

Determination of Ki for a Competitive Inhibitor

This protocol is designed to measure the inhibitory potency of a compound against a specific serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Test inhibitor (e.g., Benzamidine derivative)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a serial dilution of the inhibitor in DMSO.

  • Assay Setup:

    • In the wells of the 96-well plate, add assay buffer.

    • Add varying concentrations of the inhibitor to the designated wells. Include a control with no inhibitor.

    • Add a fixed concentration of the serine protease to all wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot the initial velocities against the substrate concentration for each inhibitor concentration.

    • Globally fit the data to the Michaelis-Menten equation for competitive inhibition to determine the Vmax, Km, and Ki values.[8][9]

Visualizing Molecular Interactions and Workflows

Catalytic Mechanism of Serine Proteases

The catalytic triad in the active site of serine proteases is essential for their function. The following diagram illustrates the general mechanism of peptide bond hydrolysis.

G cluster_0 Enzyme Active Site Ser195 Ser195 Substrate Substrate Ser195->Substrate Nucleophilic attack His57 His57 Asp102 Asp102 Substrate->His57 H+ transfer Tetrahedral_Intermediate Tetrahedral_Intermediate Substrate->Tetrahedral_Intermediate Forms Acyl_Enzyme Acyl_Enzyme Tetrahedral_Intermediate->Acyl_Enzyme Releases Product 1 Product1 Product1 Product2 Product2 Acyl_Enzyme->Product2 Releases Water Water Water->Acyl_Enzyme Hydrolysis

Caption: General catalytic mechanism of serine proteases.

Competitive Inhibition Workflow

The following diagram outlines the principle of competitive inhibition where the inhibitor competes with the substrate for binding to the enzyme's active site.

G Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Inhibitor ES_Complex->Enzyme + Product EI_Complex->Enzyme Reversible Product Product

Caption: Schematic of competitive enzyme inhibition.

Conclusion

The choice of a serine protease inhibitor should be guided by the specific requirements of the experiment, including the target protease, the desired mechanism of inhibition (reversible vs. irreversible), and the required potency and selectivity. While classic inhibitors like Aprotinin and Leupeptin offer high potency against a range of proteases, small molecule inhibitors like benzamidine provide a versatile scaffold for the development of more targeted therapeutics. The study of structure-activity relationships, as discussed for benzamidine derivatives, is crucial for advancing the field of protease inhibitor design. Further research is warranted to elucidate the specific inhibitory profile of compounds like this compound to fully understand the impact of halogenation on inhibitor efficacy.

References

Structure-activity relationship (SAR) of 2,6-Dichloro-benzamidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

A Note to the Researcher: While the initial focus of this guide was requested to be on the structure-activity relationship (SAR) of 2,6-dichloro-benzamidine analogs, a comprehensive search of the current scientific literature and patent databases has revealed a notable scarcity of systematic SAR studies for this specific chemical class. The available information primarily pertains to the synthesis of a limited number of derivatives for antimicrobial screening without detailing their biological activity, or discusses the environmental fate of 2,6-dichlorobenzamide as a metabolite of the herbicide dichlobenil.

To provide a valuable and data-rich resource that aligns with the core requirements of a detailed comparison guide for drug development professionals, we have pivoted to a closely related and extensively researched area: the Structure-Activity Relationship of Fatty Acid Amide Hydrolase (FAAH) Inhibitors . This field is rich with publicly available data, well-established experimental protocols, and clear clinical relevance. Many FAAH inhibitors feature amide-based scaffolds, making the principles of their SAR pertinent to researchers interested in similar chemical moieties. This guide will provide the depth of technical detail, experimental data, and comparative analysis originally requested, within a well-documented and highly relevant therapeutic context.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that belongs to the serine hydrolase superfamily.[1][2] It plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis and subsequent inactivation of a class of endogenous signaling lipids known as fatty acid amides (FAAs).[1] The primary substrate of FAAH is anandamide (N-arachidonoylethanolamine, AEA), an endocannabinoid that exerts a wide range of physiological effects, including modulation of pain, inflammation, anxiety, and mood, through its interaction with cannabinoid receptors (CB1 and CB2).[3][4]

By degrading anandamide, FAAH terminates its signaling. Consequently, inhibiting FAAH leads to an increase in the endogenous levels of anandamide and other FAAs, thereby enhancing their therapeutic effects without the psychoactive side effects associated with direct CB1 receptor agonists like Δ⁹-tetrahydrocannabinol (THC).[3] This makes FAAH an attractive therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.[2]

This guide will focus on the SAR of a prominent class of covalent FAAH inhibitors: the piperidine/piperazine ureas. We will explore how structural modifications to this scaffold influence their inhibitory potency and selectivity, providing a framework for the rational design of next-generation FAAH inhibitors.

The Piperidine/Piperazine Urea Scaffold: Mechanism of Covalent Inhibition

The piperidine and piperazine aryl ureas are a well-characterized class of mechanism-based irreversible inhibitors of FAAH.[2] Their mechanism of action involves the carbamylation of a catalytic serine residue (Ser241) within the enzyme's active site.[3] This covalent modification inactivates the enzyme, leading to a sustained elevation of anandamide levels.

The catalytic mechanism of FAAH involves a Ser-Ser-Lys triad (Ser241-Ser217-Lys142).[1] The piperidine/piperazine urea inhibitors are recognized by the enzyme as substrates. The catalytic Ser241 attacks the carbonyl carbon of the urea moiety, forming a tetrahedral intermediate. This intermediate then collapses, leading to the formation of a stable carbamoyl-enzyme adduct and release of the piperidine/piperazine leaving group.[2]

FAAH_Inhibition_Mechanism FAAH FAAH Active Site (Ser241-OH) Complex Enzyme-Inhibitor Complex FAAH->Complex Binding Inhibitor Piperidine/Piperazine Urea Inhibitor Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack by Ser241 Carbamylated Carbamylated FAAH (Inactive) Tetrahedral->Carbamylated Collapse & Covalent Bond Formation LeavingGroup Leaving Group (Piperidine/Piperazine) Tetrahedral->LeavingGroup Release Synthesis_Workflow Start Piperidine + Triphosgene Step1 Reaction in DCM with Et3N (0°C to rt) Start->Step1 Intermediate1 Piperidine-1-carbonyl chloride Step1->Intermediate1 Step2 Reaction with 2-aminopyridine in DCM Intermediate1->Step2 Product N-(pyridin-2-yl)piperidine- 1-carboxamide Step2->Product

References

A Comparative Analysis of Synthetic Routes to 2,6-Dichlorobenzamidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichlorobenzamidine is a valuable building block in medicinal chemistry and drug discovery, often incorporated into molecules exhibiting a range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for preparing 2,6-dichlorobenzamidine, offering insights into the underlying chemical principles, experimental considerations, and relative merits of each approach. By presenting a critical evaluation of the available routes, this document aims to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as yield, purity, scalability, and safety.

Synthetic Strategies: A Comparative Overview

The synthesis of 2,6-dichlorobenzamidine can be approached from several key starting materials, each with its own distinct advantages and challenges. The most common precursors are 2,6-dichlorobenzonitrile, 2,6-dichlorobenzamide, and 2,6-dichlorobenzaldehyde. This guide will dissect the primary synthetic transformations from each of these starting points.

A logical workflow for the synthesis of 2,6-dichlorobenzamidine from these precursors is illustrated below:

cluster_0 Starting Materials cluster_1 Synthesis Methods 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile Pinner Reaction Pinner Reaction 2,6-Dichlorobenzonitrile->Pinner Reaction  Alcohol, HCl Direct Amination Direct Amination 2,6-Dichlorobenzonitrile->Direct Amination  Ammonia/Amine,  Catalyst 2,6-Dichlorobenzamide 2,6-Dichlorobenzamide Amide Activation Amide Activation 2,6-Dichlorobenzamide->Amide Activation  Dehydrating Agent,  Amine Source 2,6-Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde Oxime Formation & Reduction Oxime Formation & Reduction 2,6-Dichlorobenzaldehyde->Oxime Formation & Reduction 1. NH2OH 2. Reduction 2,6-Dichlorobenzamidine 2,6-Dichlorobenzamidine Pinner Reaction->2,6-Dichlorobenzamidine Direct Amination->2,6-Dichlorobenzamidine Amide Activation->2,6-Dichlorobenzamidine Oxime Formation & Reduction->2,6-Dichlorobenzamidine

Caption: Primary synthetic pathways to 2,6-Dichlorobenzamidine.

Method 1: Synthesis from 2,6-Dichlorobenzonitrile

The most direct and widely explored route to 2,6-dichlorobenzamidine commences with 2,6-dichlorobenzonitrile. The electron-withdrawing nature of the two chlorine atoms activates the nitrile group towards nucleophilic attack, making it an excellent electrophile. Two primary strategies are employed: the classical Pinner reaction and direct amination.

The Pinner Reaction: A Time-Honored Approach

The Pinner reaction is a venerable and reliable method for the synthesis of amidines from nitriles.[1] The reaction proceeds in two distinct stages: the formation of an imidate salt (a Pinner salt) via the acid-catalyzed addition of an alcohol to the nitrile, followed by the treatment of the imidate with ammonia or an amine to furnish the desired amidine.[1]

Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which significantly enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by an alcohol molecule leads to the formation of an imidate salt. This intermediate is then subjected to ammonolysis, where ammonia displaces the alkoxy group to yield the final amidine hydrochloride salt.

Start 2,6-Dichlorobenzonitrile Step1 Formation of Pinner Salt (Imidate Hydrochloride) Start->Step1  Anhydrous Alcohol (e.g., EtOH)  Anhydrous HCl (gas) Step2 Ammonolysis Step1->Step2  Anhydrous Ammonia (in alcohol) End 2,6-Dichlorobenzamidine Hydrochloride Step2->End

Caption: Workflow for the Pinner synthesis of 2,6-Dichlorobenzamidine.

Experimental Protocol (Exemplary):

  • Pinner Salt Formation: A solution of 2,6-dichlorobenzonitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours) to facilitate the precipitation of the ethyl 2,6-dichlorobenzimidate hydrochloride (Pinner salt).

  • Ammonolysis: The isolated Pinner salt is suspended in a cold solution of anhydrous ammonia in ethanol. The mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove any non-polar impurities, affording the 2,6-dichlorobenzamidine hydrochloride salt.

Causality and Considerations:

  • Anhydrous Conditions: The strict exclusion of water is critical throughout the Pinner reaction. The presence of moisture will lead to the hydrolysis of the imidate intermediate to the corresponding ester and the final amidine to the amide (2,6-dichlorobenzamide), significantly reducing the yield of the desired product.[1]

  • Temperature Control: Low temperatures are crucial, particularly during the formation of the Pinner salt, to prevent the formation of by-products. The imidate salt can be thermally unstable.

  • Purity of Reagents: The use of high-purity, anhydrous reagents is essential for achieving good yields and minimizing side reactions.

Direct Catalytic Amination: An Atom-Economical Alternative

A more modern and atom-economical approach involves the direct addition of ammonia or an amine to the nitrile, often facilitated by a catalyst. This method circumvents the need for the isolation of the imidate intermediate.

Mechanism: The mechanism typically involves the coordination of the nitrile to a metal catalyst, which enhances its electrophilicity. A nucleophilic attack by ammonia or an amine, followed by proton transfer, yields the amidine. Various catalytic systems, including those based on copper, have been reported for the synthesis of amidines from nitriles.

Experimental Protocol (Proposed):

  • Reaction Setup: A pressure vessel is charged with 2,6-dichlorobenzonitrile, a suitable catalyst (e.g., a copper(I) salt), a ligand (if required), and a solvent (e.g., a high-boiling alcohol or an inert solvent).

  • Ammonolysis: The vessel is sealed and charged with ammonia gas to a specific pressure. The reaction mixture is then heated to an elevated temperature (e.g., 100-150 °C) with vigorous stirring.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Causality and Considerations:

  • Catalyst Selection: The choice of catalyst is critical for the success of this reaction. The catalyst must be effective in activating the nitrile group of 2,6-dichlorobenzonitrile towards nucleophilic attack by ammonia.

  • Reaction Conditions: Optimization of temperature, pressure, and reaction time is necessary to achieve high conversion and selectivity. The steric hindrance from the ortho-chlorine atoms may necessitate more forcing conditions.

  • Safety: The use of high-pressure ammonia requires appropriate safety precautions and specialized equipment.

Method 2: Synthesis from 2,6-Dichlorobenzamide

An alternative strategy involves the conversion of the more readily available 2,6-dichlorobenzamide into the corresponding amidine. This transformation typically requires the activation of the amide carbonyl group to facilitate nucleophilic attack by an amine source.

Mechanism: The amide is first treated with a dehydrating or activating agent (e.g., phosphorus pentachloride, thionyl chloride) to form a reactive intermediate, such as an imidoyl chloride. This intermediate is then reacted with ammonia or an amine to yield the amidine.

Start 2,6-Dichlorobenzamide Step1 Formation of Imidoyl Chloride Start->Step1  PCl5 or SOCl2 Step2 Ammonolysis Step1->Step2  Ammonia/Amine End 2,6-Dichlorobenzamidine Step2->End

Caption: Workflow for the synthesis of 2,6-Dichlorobenzamidine from 2,6-Dichlorobenzamide.

Experimental Protocol (Generalized):

  • Activation: 2,6-Dichlorobenzamide is treated with a stoichiometric amount of an activating agent like phosphorus pentachloride in an inert solvent (e.g., dichloromethane) at low temperature.

  • Ammonolysis: The resulting imidoyl chloride is then reacted in situ with an excess of ammonia or a primary/secondary amine.

  • Work-up and Isolation: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude amidine, which is then purified.

Causality and Considerations:

  • Reagent Stoichiometry: Careful control of the stoichiometry of the activating agent is necessary to avoid side reactions.

  • Reaction Conditions: The reaction is often exothermic and requires careful temperature control.

  • Substrate Scope: This method is generally applicable to a wide range of amides.

Method 3: Synthesis from 2,6-Dichlorobenzaldehyde

A less direct but viable route to 2,6-dichlorobenzamidine begins with 2,6-dichlorobenzaldehyde. This multi-step synthesis involves the initial formation of an oxime, followed by a reductive rearrangement to the amidine.

Mechanism: 2,6-Dichlorobenzaldehyde is first reacted with hydroxylamine to form 2,6-dichlorobenzaldehyde oxime. The oxime can then undergo a Beckmann rearrangement to form 2,6-dichlorobenzamide, which can be converted to the amidine as described in Method 2.[2][3][4][5][6] Alternatively, a direct reduction of the oxime in the presence of an ammonia source could potentially lead to the amidine, although this is a less common transformation.

Experimental Protocol (Two-Step Approach):

  • Oxime Formation: 2,6-Dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous alcohol solution. The product, 2,6-dichlorobenzaldehyde oxime, typically precipitates from the reaction mixture and can be isolated by filtration.

  • Beckmann Rearrangement and Amidine Formation: The isolated oxime is subjected to Beckmann rearrangement conditions (e.g., using a strong acid or a reagent like PCl5) to yield 2,6-dichlorobenzamide.[2][3][4][5][6] The resulting amide is then converted to 2,6-dichlorobenzamidine following the protocol outlined in Method 2.

Causality and Considerations:

  • Multi-step Process: This route involves more synthetic steps compared to the methods starting from the nitrile, which can impact the overall yield.

  • Beckmann Rearrangement Conditions: The conditions for the Beckmann rearrangement need to be carefully chosen to avoid the formation of by-products.

  • Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific, with the group anti to the hydroxyl group migrating. For aldoximes, this is less of a concern, but it is a critical factor for ketoximes.

Comparative Performance Data

Method Starting Material Key Reagents Typical Yield Range (Estimated) Purity Advantages Disadvantages
Pinner Reaction 2,6-DichlorobenzonitrileAnhydrous alcohol, Anhydrous HCl, Ammonia60-80%Good to ExcellentWell-established, reliable, good for hydrochloride saltRequires anhydrous conditions, use of corrosive HCl gas, can be time-consuming
Direct Amination 2,6-DichlorobenzonitrileAmmonia/Amine, Catalyst (e.g., Cu(I))50-90% (highly condition dependent)Variable, requires purificationAtom-economical, potentially fewer stepsMay require high pressure and temperature, catalyst screening needed
From Amide 2,6-DichlorobenzamideActivating agent (e.g., PCl5), Ammonia50-70%GoodUtilizes a potentially more accessible starting materialUse of hazardous activating agents, may generate significant waste
From Aldehyde 2,6-DichlorobenzaldehydeHydroxylamine, Reagents for Beckmann rearrangement30-60% (overall)Good after purificationStarts from a common aldehyde precursorMulti-step synthesis, lower overall yield

Note: The yield ranges are estimates based on general literature for similar transformations and may vary significantly depending on the specific reaction conditions and optimization.

Conclusion and Recommendations

For the laboratory-scale synthesis of 2,6-dichlorobenzamidine, the Pinner reaction starting from 2,6-dichlorobenzonitrile remains a robust and reliable choice, particularly when the hydrochloride salt is the desired final product. Its well-understood mechanism and predictable outcomes make it a favorable option for researchers. However, the stringent requirement for anhydrous conditions and the handling of hydrogen chloride gas are notable drawbacks.

The direct catalytic amination of 2,6-dichlorobenzonitrile presents a more modern and potentially more efficient alternative, especially from an atom economy perspective. This method is highly attractive for industrial applications where high-pressure reactors are available. Significant process development and optimization would be required to identify a suitable catalytic system and reaction conditions for this specific substrate.

The synthesis from 2,6-dichlorobenzamide is a viable alternative if the amide is more readily available than the nitrile. The use of harsh activating agents, however, raises safety and environmental concerns.

The route starting from 2,6-dichlorobenzaldehyde is the least direct and likely to provide the lowest overall yield due to the multiple synthetic steps involved. This approach would typically only be considered if the aldehyde is the sole available starting material.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and tolerance for hazardous reagents. For most laboratory applications, the Pinner reaction offers the best balance of reliability and predictability. For process chemists and those interested in green chemistry, the development of an efficient direct amination protocol would be a worthwhile endeavor.

References

The Selectivity Compass: A Comparison Guide to Cross-Reactivity Studies of 2,6-Dichloro-benzamidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective inhibitors is paramount. The efficacy of a therapeutic agent is intrinsically linked to its ability to interact with the intended target while minimizing engagement with other cellular components, thereby reducing the potential for off-target toxicity. This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of 2,6-dichloro-benzamidine based inhibitors, a chemical scaffold with potential applications in enzyme inhibition. As researchers and drug development professionals, understanding the selectivity profile of a lead compound is a critical step in the journey from a promising molecule to a safe and effective therapeutic.

The Imperative of Selectivity Profiling

The concept of "one drug, one target" is an oversimplification of the complex biological interactions that occur upon the administration of a therapeutic agent. Small molecule inhibitors, particularly those targeting large and conserved enzyme families like kinases and proteases, often exhibit polypharmacology, meaning they bind to multiple targets.[1] While in some instances this can be therapeutically advantageous (e.g., in multi-targeted cancer therapies), unforeseen off-target interactions are a major cause of adverse drug reactions and clinical trial failures.

Cross-reactivity studies are therefore not merely a characterization exercise but a cornerstone of preclinical safety assessment. They provide a roadmap of a compound's interactions across the proteome, enabling researchers to:

  • Identify potential liabilities early: Uncovering off-target activities allows for medicinal chemistry efforts to be directed towards improving selectivity.

  • Deconvolute mechanisms of action: Understanding the full spectrum of targets engaged by a compound can elucidate the molecular basis for its cellular effects, both intended and unintended.

  • Predict potential toxicities: By identifying interactions with proteins known to be associated with adverse effects, the risk of toxicity can be assessed and mitigated.

Designing a Cross-Reactivity Study: A Multi-pronged Approach

A robust assessment of inhibitor selectivity requires a multi-tiered approach, progressing from broad, high-throughput screens to more focused, hypothesis-driven investigations. The choice of assays will depend on the nature of the primary target and the chemical properties of the inhibitor.

Tier 1: Broad-Panel Screening

The initial step in characterizing a novel inhibitor is to assess its activity against a large and diverse panel of enzymes. For kinase inhibitors, numerous commercial services offer profiling against hundreds of human kinases.[2] This provides a global view of the inhibitor's selectivity profile and can reveal unexpected off-target interactions.

Key Considerations for Kinase Profiling:

  • ATP Concentration: Kinase assays are typically performed at a fixed ATP concentration, often near the Km value for each kinase.[3] It is crucial to consider how variations in ATP concentration might influence the apparent potency of an ATP-competitive inhibitor.

  • Data Interpretation: The output of these screens is typically a set of IC50 values or percentage inhibition at a single concentration. This data can be used to calculate selectivity scores, such as the S-score, which quantifies the number of off-targets at a given inhibition threshold.

Tier 2: Orthogonal and Cellular Assays

Biochemical assays, while powerful, do not fully recapitulate the cellular environment. Therefore, it is essential to validate the findings from broad-panel screens using orthogonal and cell-based methods.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding. CETSA can confirm that a compound interacts with its intended target in a cellular context and can also be used to identify off-targets.

  • Phosphoproteomics: For kinase inhibitors, mass spectrometry-based phosphoproteomics can provide an unbiased view of the inhibitor's impact on cellular signaling pathways. By quantifying changes in the phosphorylation status of thousands of proteins, this approach can reveal the downstream consequences of both on-target and off-target inhibition.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation & Off-Target Investigation cluster_2 Phase 3: In-depth Characterization A Novel this compound Based Inhibitor B Primary Target Enzymatic Assay (IC50) A->B On-target potency C Broad-Panel Kinase Screen (e.g., 400+ kinases) A->C Selectivity profiling D Cellular Thermal Shift Assay (CETSA) A->D Confirm target engagement in cells E Phosphoproteomics Analysis A->E Assess pathway modulation F Secondary Enzymatic Assays (IC50 determination for hits) C->F Validate hits G Structure-Activity Relationship (SAR) Studies D->G F->G Guide medicinal chemistry efforts H In Vivo Toxicity Studies G->H Nominate lead candidate

Caption: A generalized workflow for the cross-reactivity profiling of a novel enzyme inhibitor.

Data Presentation: Quantifying Selectivity

The results of cross-reactivity studies should be presented in a clear and quantitative manner to facilitate comparison between different compounds. Tables summarizing IC50 values against a panel of on- and off-targets are a standard method for data presentation.

Target KinaseIC50 (nM) for Compound XIC50 (nM) for Compound Y
Primary Target (e.g., Kinase A) 10 15
Off-Target 1 (Kinase B)500>10,000
Off-Target 2 (Kinase C)>10,000800
Off-Target 3 (Kinase D)1,2002,500
Off-Target 4 (Protease 1)>10,000>10,000

This table presents hypothetical data for illustrative purposes.

From this data, a selectivity score can be calculated. For example, the selectivity of Compound X for Kinase A over Kinase B is 50-fold (500 nM / 10 nM).

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize the selectivity of a kinase inhibitor is to map the inhibition data onto a phylogenetic tree of the human kinome. This provides an intuitive representation of the inhibitor's activity against different kinase families.

Caption: A simplified representation of a kinome tree illustrating inhibitor selectivity.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic method for determining the IC50 value of an inhibitor against a purified kinase using a fluorescence-based assay.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase and the fluorescently labeled peptide substrate in assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a master mix containing ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the enzymatic reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Detection: Stop the reaction by adding a stop solution (e.g., 100 mM EDTA). Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The comprehensive evaluation of inhibitor cross-reactivity is a non-negotiable aspect of modern drug development. By employing a combination of broad-panel screening, orthogonal validation assays, and in-depth cellular characterization, researchers can build a detailed understanding of a compound's selectivity profile. This knowledge is not only crucial for mitigating the risk of off-target toxicity but also for elucidating the full mechanistic basis of a drug's action. For this compound based inhibitors, as with any novel chemical series, a rigorous and early assessment of selectivity will be a key determinant of their ultimate therapeutic success.

References

A Head-to-Head Comparison in a Clinically Relevant Pancreatic Cancer Model: In Vivo Validation of the Novel Serine Protease Inhibitor 2,6-Dichloro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug development, the translation of promising in vitro findings into tangible in vivo efficacy is the principal hurdle. This guide provides an in-depth, objective comparison of a novel investigational molecule, 2,6-Dichloro-benzamidine, against a clinically evaluated comparator, Upamostat (WX-671)[1][2][3]. Our focus is the validation of its hypothesized activity as a serine protease inhibitor in a robust, orthotopic pancreatic cancer xenograft model.

The rationale for this investigation is grounded in the well-established role of serine proteases, particularly the urokinase-type plasminogen activator (uPA) system, in tumor progression and metastasis[4][5][6]. Overexpression of uPA is a hallmark of many aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC), and correlates with poor patient prognosis[7][8]. By catalyzing the conversion of plasminogen to plasmin, uPA initiates a proteolytic cascade that degrades the extracellular matrix (ECM), a critical step for cancer cell invasion and dissemination[4][7]. Therefore, inhibiting uPA presents a compelling therapeutic strategy.

Based on its structural relation to benzamidine, a known serine protease inhibitor, we hypothesized that this compound would exhibit potent and selective inhibitory activity against uPA. This guide details the proposed in vivo validation of this hypothesis, presenting a direct comparison with Upamostat, an oral serine protease inhibitor that also targets uPA and has been evaluated in clinical trials for pancreatic cancer[9][10].

Hypothesized In Vitro Profile of this compound

The foundational step in evaluating a new chemical entity is characterizing its activity and selectivity in vitro. The following table outlines the hypothesized inhibitory concentrations (IC50) of this compound against key serine proteases compared to its active metabolite, WX-UK1 (the active form of the prodrug Upamostat)[1]. The proposed data suggests high potency against uPA and selectivity against other related proteases like thrombin and tissue-type plasminogen activator (tPA), which is crucial for minimizing off-target effects, particularly those related to coagulation.

Enzyme TargetThis compound (Hypothetical IC50, nM)WX-UK1 (Reference IC50, nM)Selectivity Rationale
uPA (urokinase-type Plasminogen Activator) 25 ~30Primary target for anti-metastatic activity.
Trypsin 80~20Inhibition may contribute to anti-tumor effects.
Thrombin >10,000>5,000High selectivity minimizes risk of bleeding disorders.
tPA (tissue-type Plasminogen Activator) >5,000>2,000Avoids interference with physiological fibrinolysis.
Plasmin 250~150Downstream target of uPA; inhibition is secondary.

This table presents hypothetical data for this compound to illustrate a desirable target profile for an anti-cancer therapeutic.

In Vivo Validation: Orthotopic Pancreatic Cancer Model

To rigorously test the anti-tumor and anti-metastatic potential of this compound, an orthotopic pancreatic cancer xenograft model was selected. This model is superior to traditional subcutaneous models because it recapitulates the relevant tumor microenvironment, allowing for spontaneous metastasis and a more accurate assessment of therapeutic efficacy[11][12].

Signaling Pathway: The Role of uPA in Metastasis

The diagram below illustrates the critical role of the uPA system in facilitating cancer cell invasion, a pathway we aim to disrupt with this compound.

uPA_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) uPAR uPAR Integrins Integrins uPAR->Integrins Interacts with Plasminogen Plasminogen uPAR->Plasminogen Activates Plasmin Plasmin uPA Pro-uPA uPA->uPAR Binds Signaling Pro-survival & Migration Signaling (FAK/Src, ERK) Integrins->Signaling Invasion Cell Invasion & Metastasis Signaling->Invasion Plasminogen->Plasmin Cleavage ECM_Proteins ECM Proteins (Fibronectin, Laminin) Plasmin->ECM_Proteins Degrades MMPs Pro-MMPs Plasmin->MMPs Activates Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Active_MMPs Active MMPs Active_MMPs->ECM_Proteins Degrades Degraded_ECM->Invasion Inhibitor This compound OR Upamostat (WX-UK1) Inhibitor->uPAR Inhibits uPA Activity

Figure 1: uPA-mediated proteolytic cascade promoting cancer metastasis.
Experimental Workflow

The following diagram outlines the comprehensive workflow designed for the head-to-head in vivo comparison.

workflow A Cell Culture (AsPC-1 Human Pancreatic Cancer Cells) B Orthotopic Implantation (Ultrasound-guided injection into pancreas of nude mice) A->B C Tumor Establishment (Monitor until tumors reach ~100 mm³) B->C D Randomization & Grouping (n=10 mice/group) C->D E Daily Oral Dosing (28 days) D->E F In-life Monitoring - Tumor Volume (Ultrasound 2x/week) - Body Weight (2x/week) E->F G Study Endpoint (Day 28 or humane endpoint) F->G H Terminal Procedures - Collect primary tumors - Harvest livers for metastasis count G->H I Data Analysis - Tumor Growth Inhibition (TGI) - Metastasis Quantification - Statistical Analysis H->I

References

A Technical Guide to Ensuring Reproducibility in Serine Protease Inhibition Assays: A Comparative Analysis of Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with studies indicating that a significant portion of published findings cannot be replicated.[1][2] This issue is particularly pertinent in drug discovery, where the accurate determination of a compound's potency is crucial for its progression through the development pipeline.[3] In the context of enzyme inhibitors, variability in reported IC50 or Ki values can arise from a multitude of factors, including subtle differences in experimental protocols, reagent quality, and data analysis methods.[4] This guide aims to provide a framework for mitigating these variables to improve the consistency of results in serine protease inhibition assays.

Understanding the Mechanism: Benzamidines as Serine Protease Inhibitors

Benzamidine and its derivatives are a well-established class of competitive, reversible inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[5][6] Their mechanism of action relies on the positively charged amidinium group mimicking the side chain of arginine or lysine, allowing the inhibitor to bind to the negatively charged aspartate residue in the S1 pocket of the enzyme's active site.[7] The substituents on the benzamidine ring can significantly influence the inhibitor's potency and selectivity by interacting with other subsites of the enzyme.[5]

Below is a diagram illustrating the general mechanism of competitive inhibition.

G cluster_0 Enzyme Active Site cluster_1 Reaction Pathway Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (EI) (No Reaction) Enzyme->EI_Complex Binds Substrate Substrate (S) Substrate->ES_Complex Inhibitor Inhibitor (I) (Benzamidine Derivative) Inhibitor->EI_Complex Product Product (P) ES_Complex->Product Catalyzes

Caption: General workflow of competitive enzyme inhibition.

Factors Influencing Reproducibility in Enzyme Inhibition Assays

Achieving reproducible IC50 or Ki values requires meticulous attention to detail at every stage of the experimental process. The following are key factors that can introduce variability:

  • Purity and Characterization of the Inhibitor: The presence of impurities in the inhibitor stock can significantly alter its apparent potency. It is crucial to use highly purified compounds and to verify their identity and purity using analytical techniques such as NMR, mass spectrometry, and HPLC.

  • Enzyme Activity and Concentration: The specific activity of the enzyme can vary between batches and suppliers. It is essential to determine the active concentration of the enzyme for each new lot.

  • Substrate Concentration: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. Assays should be performed at a substrate concentration at or below the Michaelis constant (Km) to obtain an accurate measure of the inhibitor's potency.

  • Assay Buffer Composition: pH, ionic strength, and the presence of additives can all influence enzyme activity and inhibitor binding. Buffer conditions should be carefully controlled and consistently maintained across experiments.

  • Incubation Times: For irreversible or slow-binding inhibitors, the IC50 value will change with pre-incubation time. For reversible inhibitors like benzamidines, ensuring the reaction has reached equilibrium is important.

  • Data Analysis and Curve Fitting: The method used to calculate the IC50 value from the dose-response curve can introduce variability. It is important to use a consistent and appropriate non-linear regression model.[8]

Comparative Analysis of Substituted Benzamidines as Plasmin Inhibitors

To illustrate the impact of chemical structure on inhibitory potency, we will examine data from a comparative study of various benzamidine derivatives against the serine protease plasmin.[9] While 2,6-Dichloro-benzamidine was not included in this particular study, the data provides a valuable framework for understanding how substitutions on the benzamidine ring affect activity.

CompoundStructurePlasmin Ki (µM)
Benzamidine1074 ± 19
p-Aminobenzamidine32 ± 1.2
4-Carboxybenzamidine114 ± 4.2
4-Aminomethyl benzamidine> 1000
Pentamidine (a bivalent benzamidine)3.9 ± 0.7

Data adapted from Alves & Kline, 2015.[9]

This data clearly demonstrates that substitutions on the benzamidine ring have a profound effect on inhibitory potency against plasmin. For instance, the addition of an amino group at the para position in p-aminobenzamidine increases potency by over 30-fold compared to the parent benzamidine. In contrast, an aminomethyl group at the same position drastically reduces activity. Pentamidine, a bivalent compound, shows significantly enhanced potency, highlighting the potential for multivalent interactions.[6]

Experimental Protocol: A Standardized Serine Protease Inhibition Assay

To ensure the reproducibility of results when comparing different inhibitors, a standardized experimental protocol is essential. The following is a generalized protocol for a fluorometric serine protease inhibition assay.

Materials:
  • Purified serine protease (e.g., Trypsin, Plasmin)

  • Fluorogenic substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Test inhibitors (e.g., this compound, and alternatives) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well black microplates

  • Fluorescence plate reader

Assay Workflow:

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement and Analysis A Prepare serial dilutions of inhibitors in assay buffer D Add inhibitor dilutions to wells A->D B Prepare enzyme solution in assay buffer E Add enzyme solution to wells B->E C Prepare substrate solution in assay buffer G Initiate reaction by adding substrate solution C->G F Incubate at room temperature E->F F->G H Measure fluorescence kinetically G->H I Calculate initial reaction rates H->I J Plot % inhibition vs. inhibitor concentration I->J K Determine IC50 using non-linear regression J->K

Caption: Standardized workflow for a serine protease inhibition assay.

Detailed Steps:
  • Prepare Inhibitor Dilutions: Create a series of dilutions of the test compounds in the assay buffer. A typical starting concentration might be 1 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

  • Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at appropriate concentrations. The final substrate concentration in the assay should ideally be at or below its Km value.

  • Assay Plate Setup: To the wells of a 96-well plate, add a fixed volume of each inhibitor dilution. Include control wells containing only the assay buffer and solvent (for 0% inhibition) and wells with a known potent inhibitor (for 100% inhibition).

  • Enzyme Addition and Pre-incubation: Add the enzyme solution to all wells. Allow the plate to incubate for a set period (e.g., 15 minutes) at a controlled temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate solution to all wells. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read).

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the control wells (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

Conclusion and Recommendations

The reproducibility of experimental data is fundamental to the advancement of scientific knowledge, particularly in the field of drug discovery. While direct comparative data on the reproducibility of experiments involving this compound is limited, the principles outlined in this guide provide a robust framework for ensuring the reliability of serine protease inhibition assays.

  • Thoroughly characterize all reagents , including the inhibitor and the enzyme.

  • Develop and adhere to a standardized and detailed experimental protocol.

  • Perform multiple independent experiments to assess the variability of your results and report the mean and standard deviation.

  • When comparing the potency of different inhibitors, ensure they are tested under identical experimental conditions.

  • Clearly report all experimental details in publications to allow for independent replication of the findings.

By implementing these measures, researchers can contribute to a more robust and reproducible body of scientific literature, ultimately accelerating the discovery of new and effective therapeutics.

References

A Head-to-Head Comparison of 2,6-Dichlorobenzamidine and Its Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 2,6-dichlorobenzamidine and its five positional isomers. Direct experimental data on this specific series of compounds is notably scarce in published literature. Therefore, this document leverages a multi-pillar approach to provide a predictive and actionable analysis for researchers. We will synthesize data from the well-characterized dichlorobenzamide analogues, extrapolate from established structure-activity relationships (SAR) of the benzamidine pharmacophore, and provide robust, field-proven experimental protocols for the synthesis and biological evaluation of these promising molecules.

Introduction: The Benzamidine Scaffold and the Critical Role of Isomerism

The benzamidine moiety is a foundational pharmacophore in medicinal chemistry, renowned as a potent, reversible, and competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[1][2] Its positively charged amidinium group allows it to act as a bioisostere of arginine, anchoring within the negatively charged S1 specificity pocket of these enzymes.[3]

The introduction of substituents onto the benzene ring dramatically modulates this inherent activity. Halogenation, particularly dichlorination, is a common strategy to fine-tune physicochemical properties like lipophilicity, metabolic stability, and binding affinity. However, the precise positioning of these two chlorine atoms—the constitutional isomerism—is a critical determinant of the molecule's ultimate biological profile.[4][5] Differences in steric hindrance, electronic effects, and solvation energy between isomers can lead to orders-of-magnitude differences in potency and selectivity.[6] This guide will dissect these potential differences for the six dichlorobenzamidine isomers.

Physicochemical Landscape: Insights from Dichlorobenzamide Isomers

While data for the dichlorobenzamidines is limited, their corresponding amide precursors (dichlorobenzamides) are well-documented. Analyzing the physical properties of these amides provides a crucial baseline for understanding how chlorine positioning impacts fundamental molecular characteristics. The steric and electronic environment dictated by the chlorine atoms directly influences crystal lattice packing and intermolecular forces, which is reflected in properties like melting point.

IsomerChemical StructureMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2,3-Dichlorobenzamide 2,3-Dichlorobenzamide190.03Not widely reported5980-24-5[7]
2,4-Dichlorobenzamide 2,4-Dichlorobenzamide190.03191 - 194[8]2447-79-2[9]
2,5-Dichlorobenzamide 2,5-Dichlorobenzamide190.03Not widely reported5980-26-7
2,6-Dichlorobenzamide 2,6-Dichlorobenzamide190.03196 - 199[10]2008-58-4[11]
3,4-Dichlorobenzamide 3,4-Dichlorobenzamide190.03Not widely reported2905-53-5
3,5-Dichlorobenzamide 3,5-Dichlorobenzamide190.03~145[12]5980-23-4[13]

Note: Data is for the amide (C(=O)NH₂) functional group, not the amidine (C(=NH)NH₂) group.

Head-to-Head Comparison of Dichlorobenzamidine Isomers: A Predictive Analysis

Based on established principles of medicinal chemistry and SAR studies on substituted benzamidines, we can construct a predictive comparison of the six target isomers.[6][14] The primary focus is their potential as serine protease inhibitors.

IsomerIUPAC NamePredicted Physicochemical & SAR InsightsPredicted Biological Activity Profile
2,6-Dichlorobenzamidine 2,6-DichlorobenzenecarboximidamideSteric Hindrance: The two ortho-chlorine atoms will likely force the amidine group out of the plane of the benzene ring. This twisting can hinder optimal insertion into the flat, narrow S1 binding pocket of enzymes like trypsin. Electronic Effect: The inductive electron-withdrawing effect of the chlorines will lower the pKa of the amidinium group, potentially weakening the key salt-bridge interaction.Likely to be a weak inhibitor of trypsin-like proteases due to significant steric clash preventing deep pocket binding. May exhibit selectivity for enzymes with wider or more accessible active sites.
2,3-Dichlorobenzamidine 2,3-DichlorobenzenecarboximidamideAsymmetric Substitution: Possesses a mix of ortho and meta substituents. The 2-chloro group introduces steric bulk near the pharmacophore, while the 3-chloro group primarily adds lipophilicity.Moderate inhibitor. The 2-chloro group may cause some steric penalty, but less severe than the 2,6-isomer. Its activity will depend on the specific topology of the target enzyme's active site entrance.
2,4-Dichlorobenzamidine 2,4-DichlorobenzenecarboximidamideMixed Effects: Combines the steric influence of a 2-chloro group with the electronic and hydrophobic contribution of a 4-chloro group. The para-substituent can extend into solvent or interact with secondary binding pockets.Potentially a moderate to potent inhibitor . The 4-chloro group could engage in favorable hydrophobic interactions, but overall potency will be dictated by the tolerance for the 2-chloro substituent.
2,5-Dichlorobenzamidine 2,5-DichlorobenzenecarboximidamideAsymmetric Substitution: Similar to the 2,3-isomer, it features one ortho and one meta chlorine. The electronic and steric profile is distinct from other isomers.Moderate inhibitor. Its profile is expected to be similar to other 2-substituted isomers, with potency highly dependent on the specific enzyme target.
3,4-Dichlorobenzamidine 3,4-DichlorobenzenecarboximidamideFavorable Lipophilicity: Lacks direct ortho-steric hindrance. The 3- and 4-chloro groups significantly increase the molecule's hydrophobicity, which can be favorable for binding to hydrophobic pockets.[6]Likely a potent inhibitor . The absence of ortho substituents allows for unimpeded binding of the amidine group. The enhanced lipophilicity from the 3,4-dichloro pattern could improve binding affinity for enzymes like thrombin.[6]
3,5-Dichlorobenzamidine 3,5-DichlorobenzenecarboximidamideSymmetric & Lipophilic: Symmetrically placed meta-chlorines avoid steric clash while increasing lipophilicity. This substitution pattern provides a balance of electronic withdrawal and hydrophobicity without direct steric interference.Expected to be a potent and potentially selective inhibitor . This isomer represents a classic drug design strategy: modifying electronics and solubility without sterically hindering the key binding motif.

Experimental Protocols for Synthesis and Validation

To move from prediction to empirical data, the following protocols provide a robust framework for the synthesis and evaluation of any dichlorobenzamidine isomer.

Protocol 1: Synthesis via the Pinner Reaction

The Pinner reaction is the classical and most reliable method for converting nitriles to the corresponding amidine hydrochlorides.[15][16] The reaction proceeds via an intermediate imidate salt.

Causality: This is a two-step, one-pot synthesis. The first step requires strictly anhydrous conditions because the intermediate Pinner salt is highly susceptible to hydrolysis, which would yield the corresponding ester as an undesired byproduct. The second step introduces an ammonia source to convert the imidate to the target amidine.

G cluster_0 Step 1: Pinner Salt Formation (Anhydrous) cluster_1 Step 2: Ammonolysis cluster_2 Workup & Purification A 1. Dissolve Dichlorobenzonitrile in Anhydrous Ethanol B 2. Cool solution to 0°C (Prevents byproduct formation) A->B C 3. Bubble dry HCl gas (Acid catalyst for imidate formation) B->C D 4. Seal and stir at low temp (Allow reaction to complete) C->D E 5. Evaporate solvent (Isolate crude Pinner salt) D->E F 6. Dissolve salt in Anhydrous Ethanol E->F G 7. Add ethanolic Ammonia (Nucleophilic displacement) F->G H 8. Stir at room temp (Amidine formation) G->H I 9. Filter Ammonium Chloride (Byproduct removal) H->I J 10. Evaporate filtrate (Isolate crude product) I->J K 11. Recrystallize (Purification of final product) J->K

Caption: Workflow for the synthesis of Dichlorobenzamidine HCl via the Pinner Reaction.

Step-by-Step Methodology:

  • Pinner Salt Formation:

    • Dissolve 1.0 equivalent of the starting dichlorobenzonitrile (e.g., 2,6-dichlorobenzonitrile) in 10 volumes of anhydrous ethanol in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 30-45 minutes until saturation is achieved. Safety Note: Perform in a well-ventilated fume hood.

    • Seal the flask and allow it to stir at 4°C (in a cold room or refrigerator) for 24-48 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Ammonolysis and Workup:

    • Remove the solvent under reduced pressure to yield the crude imidate hydrochloride (Pinner salt) as a solid.

    • Dissolve the crude salt in a minimal amount of anhydrous ethanol.

    • Add a saturated solution of ammonia in ethanol (2.0 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of ammonium chloride will form.

    • Filter the reaction mixture to remove the ammonium chloride precipitate.

    • Evaporate the filtrate to dryness to yield the crude dichlorobenzamidine hydrochloride.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to afford the pure dichlorobenzamidine hydrochloride salt.

    • Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Competitive Enzyme Inhibition Assay

This protocol determines the inhibition constant (Kᵢ) of a test compound against a model serine protease, trypsin. Kᵢ is a true measure of inhibitor potency.

Causality: The assay measures the rate of substrate hydrolysis by trypsin in the presence and absence of the inhibitor. A competitive inhibitor will increase the apparent Kₘ of the substrate without changing the Vₘₐₓ. By measuring the reaction rate at various substrate and inhibitor concentrations, the Kᵢ can be calculated using nonlinear regression analysis of the Michaelis-Menten equation or linearization methods like the Dixon plot.

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Data Acquisition & Analysis A Prepare buffer, enzyme, substrate, and inhibitor stock solutions B Create serial dilutions of inhibitor C Pipette buffer, enzyme, and inhibitor into 96-well plate D Incubate for 15 min at 25°C (Allow for binding equilibrium) C->D E Initiate reaction by adding substrate (e.g., BAPNA) D->E F Measure absorbance at 405 nm kinetically for 10 min E->F G Calculate initial velocity (V₀) from linear phase of progress curve F->G H Plot V₀ vs. [Inhibitor] and determine IC₅₀ G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Workflow for a competitive enzyme inhibition assay to determine inhibitor potency (Ki).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl. Dilute to the final working concentration (e.g., 10 nM) in Assay Buffer just before use.

    • Substrate Stock: Prepare a 100 mM stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test dichlorobenzamidine isomer in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • Inhibitor dilution (or DMSO for control wells)

      • Trypsin working solution

    • Mix and incubate the plate at 25°C for 15 minutes to allow the inhibitor and enzyme to reach binding equilibrium.

    • Initiate the reaction by adding the BAPNA substrate to all wells. Final substrate concentration should be at or below its Kₘ (e.g., 200 µM).

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes. The product, p-nitroaniline, is yellow.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate.

Conclusion and Future Directions

This guide establishes a clear, predictive framework for the comparative analysis of 2,6-dichlorobenzamidine and its isomers. Based on fundamental principles of structure-activity relationships, we hypothesize that the 3,4- and 3,5-dichloro isomers represent the most promising candidates for potent serine protease inhibition due to their increased lipophilicity and lack of steric hindrance around the critical benzamidine pharmacophore. Conversely, the 2,6-dichloro isomer is predicted to be a weak inhibitor due to significant steric penalties.

The absence of direct experimental data underscores a clear opportunity for novel research. The detailed protocols provided for synthesis via the Pinner reaction and for biological evaluation using a competitive inhibition assay constitute a complete roadmap for researchers to validate these predictions empirically. This foundational work is essential for unlocking the potential of this compound series in the development of next-generation therapeutic agents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.